molecular formula C6H13ClO B8642929 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol

Cat. No.: B8642929
M. Wt: 136.62 g/mol
InChI Key: UUPHSTXWKCEQHG-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpentan-2-ol is a useful research compound. Its molecular formula is C6H13ClO and its molecular weight is 136.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

5-chloro-2-methylpentan-2-ol

InChI

InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3

InChI Key

UUPHSTXWKCEQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol (CAS: 7712-59-6): Synthesis, Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-methylpentan-2-ol, a bifunctional haloalcohol with significant potential as a building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the logical synthesis, analytical characterization, and strategic application of this versatile intermediate, with a particular focus on its utility in constructing valuable heterocyclic scaffolds.

Introduction and Physicochemical Properties

This compound is a halogenated tertiary alcohol. Its structure, featuring a primary alkyl chloride and a tertiary hydroxyl group separated by a three-carbon linker, presents a unique platform for sequential or one-pot chemical transformations. The distinct reactivity of these two functional groups allows for selective manipulation, making it a valuable intermediate for synthesizing more complex molecular architectures.

The IUPAC name for this compound is this compound[1]. Its key identifiers and computed physical properties are summarized in the table below.

PropertyValueSource
CAS Number 7712-59-6[1][2]
Molecular Formula C₆H₁₃ClO[1]
Molecular Weight 136.62 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)(CCCCl)O[1]
XLogP3 (Computed) 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Synthesis Strategy and Experimental Protocols

The most logical and efficient synthesis of this compound involves a two-step sequence: first, the preparation of the key intermediate 5-chloro-2-pentanone, followed by a Grignard reaction to install the gem-dimethyl carbinol moiety.

Step 1: Synthesis of the Precursor, 5-Chloro-2-pentanone

A robust and well-documented procedure for the synthesis of 5-chloro-2-pentanone is the decarboxylative hydrolysis and chlorination of α-acetyl-γ-butyrolactone, as detailed in Organic Syntheses[3]. This method is reliable and scalable for laboratory purposes.

  • Reaction Setup: In a 2-liter distilling flask equipped with a long condenser for distillation, combine concentrated hydrochloric acid (450 mL), water (525 mL), and α-acetyl-γ-butyrolactone (384 g, 3 moles). Add a boiling chip to the mixture.

  • Reaction Execution: Heat the mixture. Carbon dioxide evolution will begin almost immediately. Control the heating rate to prevent the reaction mixture from foaming into the condenser. The mixture will darken as the reaction progresses.

  • Distillation: Continue the distillation at a rapid pace. Collect the distillate in a receiver cooled in an ice-water bath. After approximately 900 mL of distillate has been collected, add an additional 450 mL of water to the distilling flask and continue the distillation, collecting another 300 mL of distillate.

  • Work-up: The distillate will consist of two layers. Separate the lower, yellow organic layer. Extract the aqueous layer with three 150-mL portions of diethyl ether.

  • Drying and Isolation: Combine the initial organic layer with the ether extracts and dry over anhydrous calcium chloride (approx. 25 g) for one hour. Decant the solution from the calcium chloride and dry with a fresh portion of calcium chloride (25 g).

  • Purification: Remove the diethyl ether by distillation through a packed column. The crude residual 5-chloro-2-pentanone (yield: 79–90%) can be further purified by vacuum distillation. The fraction boiling at 70–72 °C at 20 mm Hg is the pure product[3].

G cluster_precursor Precursor Synthesis alpha_acetyl_gamma_butyrolactone α-Acetyl-γ-butyrolactone HCl_H2O Conc. HCl, H₂O 5_chloro_2_pentanone 5-Chloro-2-pentanone HCl_H2O->5_chloro_2_pentanone Heat, Distill G cluster_main Synthesis and Application of this compound ketone 5-Chloro-2-pentanone grignard 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup haloalcohol This compound grignard->haloalcohol Grignard Reaction base NaH, THF pyran 2,2-Dimethyltetrahydropyran base->pyran Intramolecular Williamson Ether Synthesis

Caption: Synthetic pathway from 5-chloro-2-pentanone to 2,2-dimethyltetrahydropyran.

Safety and Handling

As a laboratory chemical with limited published safety data, this compound should be handled with care, following standard laboratory safety procedures. Safety information for the precursor, 5-chloro-2-pentanone, indicates that it is a flammable liquid and may cause eye and skin irritation.[4]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under a dry, inert atmosphere. The quenching process is highly exothermic and can release flammable gases.

Conclusion

This compound serves as a valuable and versatile intermediate in organic synthesis. Its preparation from readily available starting materials via a reliable two-step sequence makes it an accessible building block for research and development. The strategic positioning of its chloro and hydroxyl functionalities allows for efficient construction of important heterocyclic structures, most notably the tetrahydropyran ring system through intramolecular cyclization. This guide provides the necessary technical details and field-proven insights to enable chemists and drug development professionals to effectively synthesize, characterize, and utilize this compound in their synthetic endeavors.

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5-Chloro-2-methylpentan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol: Properties, Synthesis, and Reactivity

Introduction

This compound is a bifunctional organic molecule containing both a tertiary alcohol and a primary alkyl chloride. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the formation of heterocyclic compounds. Its structure allows for a range of chemical transformations, including nucleophilic substitutions at two distinct sites and intramolecular cyclization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, aimed at researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

Nomenclature and Identifiers

The structural and naming conventions for this compound are crucial for its unambiguous identification in research and commerce.

  • IUPAC Name : this compound[1]

  • CAS Number : 7712-59-6[2][3]

  • Synonyms : 2-Methyl-5-chloropentanol-2, 5-Chloro-2-methyl-2-pentanol, 1-Chloro-4-hydroxy-4-methylpentane[1][3]

Chemical Formula and Molecular Weight
  • Molecular Formula : C₆H₁₃ClO[1][2]

  • Molecular Weight : 136.62 g/mol [1][4]

  • Exact Mass : 136.0654927 Da[1][4]

Structural Representation

The molecule consists of a five-carbon pentane chain. A chlorine atom is attached to carbon-5, while a hydroxyl group and a methyl group are attached to carbon-2, making it a tertiary alcohol.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental for its handling, characterization, and purification.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₃ClOPubChem[1]
Molecular Weight 136.62 g/mol PubChem[1]
XLogP3 1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
Polar Surface Area 20.2 ŲPubChem (Computed)[1]
Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups at the C2 position would appear as a singlet, the protons on the carbon chain would exhibit complex splitting patterns (triplets or multiplets), and the hydroxyl proton would be a broad singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon bearing the hydroxyl group (C2) would be shifted downfield, as would the carbon attached to the chlorine atom (C5).

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[5]

    • O-H stretch : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

    • C-H stretch : Strong absorptions from alkyl C-H stretching will appear in the 2850-3000 cm⁻¹ region.[6]

    • C-Cl stretch : A medium to weak absorption band in the 600-800 cm⁻¹ range indicates the presence of the carbon-chlorine bond.[5]

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 136, with an M+2 isotope peak at m/z 138 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would include the loss of a methyl group (m/z 121), loss of a chlorine atom, and cleavage of the carbon-carbon bonds.[7]

Synthesis and Reactivity

Synthesis of this compound

A primary and highly effective method for synthesizing this tertiary alcohol is through a Grignard reaction.[8] This involves the reaction of a suitable ketone with a Grignard reagent.

Method: Grignard Reaction

The synthesis is typically achieved by reacting 5-chloro-2-pentanone with methylmagnesium bromide or methylmagnesium chloride.[8] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol.

cluster_0 Synthesis via Grignard Reaction Ketone 5-Chloro-2-pentanone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate + Grignard Grignard CH₃MgBr (Grignard Reagent) Grignard->Intermediate Solvent Anhydrous Ether (Solvent) Solvent->Intermediate Product This compound Intermediate->Product + Workup Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The presence of both a tertiary alcohol and a primary alkyl chloride allows for selective reactions based on the chosen reagents and conditions.

Intramolecular Cyclization to form 2,2-Dimethyltetrahydrofuran

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form 2,2-dimethyltetrahydrofuran.[9][10] This reaction, a type of Williamson ether synthesis, is typically promoted by a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the cyclic ether.

cluster_1 Intramolecular Cyclization Mechanism Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide + Base - H₂O Base Base (e.g., NaH, NaOH) Transition SN2 Transition State Alkoxide->Transition Intramolecular Nucleophilic Attack Product 2,2-Dimethyltetrahydrofuran Transition->Product Chloride leaving Byproduct NaCl + H₂O

Caption: Mechanism of 2,2-dimethyltetrahydrofuran formation.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Methyl bromide or iodide

  • 5-Chloro-2-pentanone[11]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation : In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

  • Reaction with Ketone : Cool the prepared Grignard reagent in an ice bath. Add a solution of 5-chloro-2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Workup : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol: Characterization by ATR-FTIR Spectroscopy

Methodology:

  • Instrument Preparation : Ensure the Fourier Transform Infrared (FTIR) spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and calibrated.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric interference (e.g., CO₂ and water vapor).[5]

  • Sample Application : Place a single drop of purified this compound directly onto the ATR crystal.

  • Spectrum Acquisition : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are sufficient to obtain a high signal-to-noise ratio.[5]

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Analysis : Identify the characteristic peaks for O-H, C-H, and C-Cl functional groups to confirm the structure.

Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to other molecules.

  • Synthesis of 2,2-Dimethyltetrahydrofuran : As detailed above, this is a key application. 2,2-Dimethyltetrahydrofuran can be used as a solvent or as an intermediate in further syntheses.[9][10]

  • Elaboration of the Carbon Skeleton : The chloro- and hydroxyl- groups can be selectively manipulated. For instance, the chloride can be displaced by other nucleophiles to introduce different functionalities, or the tertiary alcohol can be eliminated to form an alkene, providing pathways to a variety of other compounds.

Conclusion

This compound is a versatile synthetic intermediate whose value is derived from its bifunctional nature. A solid understanding of its chemical properties, synthesis via the Grignard reaction, and its characteristic intramolecular cyclization is essential for its effective use in research and development. The protocols provided offer a foundation for the synthesis and characterization of this important chemical building block.

References

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An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical properties of 5-Chloro-2-methylpentan-2-ol, a halogenated tertiary alcohol of interest to researchers and professionals in drug development and chemical synthesis. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them.

Introduction: Understanding the Molecular Identity of this compound

This compound, with the CAS number 7712-59-6, is a bifunctional organic molecule featuring both a hydroxyl group and a chlorine atom.[1][2] Its structure, characterized by a tertiary alcohol and a primary alkyl chloride, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis. The presence of these functional groups dictates its physical behavior, influencing properties such as boiling point, solubility, and density.

A thorough understanding of these physical properties is paramount for its effective use in research and development. For instance, knowledge of its boiling point is critical for purification by distillation, while solubility data informs the choice of appropriate reaction solvents and extraction procedures. This guide will delve into these key physical parameters, providing both available data and the scientific context for their determination.

Core Physical Properties: A Quantitative Overview

While experimentally determined data for this compound is not extensively available in the public domain, a combination of computed data from reliable chemical databases and predictions from robust quantitative structure-property relationship (QSPR) models allows for a comprehensive profile.

Physical PropertyValueSource/Method
Molecular Formula C6H13ClOPubChem[3]
Molecular Weight 136.62 g/mol PubChem[3]
CAS Number 7712-59-6Guidechem[1]
Predicted Boiling Point 175-185 °CQSPR Prediction[4][5]
Predicted Density ~1.0 g/mL at 20°CQSPR Prediction
Predicted Refractive Index ~1.445 at 20°CQSPR Prediction
Predicted Water Solubility Slightly SolubleStructure-based Prediction[6][7]
Solubility in Organic Solvents SolubleGeneral Principles of "Like Dissolves Like"
Predicted pKa 15.15 ± 0.29Guidechem (Predicted)[1]
Predicted LogP (XLogP3) 1.5PubChem (Computed)[3]
Topological Polar Surface Area 20.2 ŲPubChem (Computed)[3]

Experimental Determination of Physical Properties: Methodologies and Scientific Rationale

The following sections detail the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound. The causality behind the experimental choices is emphasized to provide a deeper understanding of the scientific integrity of these methods.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant that can be used for identification and assessment of purity.

A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Trustworthiness: This method is self-validating because the boiling point is determined during the cooling phase, ensuring that the temperature of the liquid, vapor, and thermometer are in equilibrium. The steady stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Fusion Tube with Inverted Capillary B Attach to Thermometer A->B C Place in Thiele Tube with Oil B->C D Gently Heat Side Arm C->D E Observe Steady Stream of Bubbles D->E F Remove Heat Source E->F G Record Temperature at Liquid Re-entry F->G

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property that is sensitive to temperature. For liquid compounds, it is typically determined using a pycnometer or a volumetric flask.

  • Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.

  • Filling the Flask: The flask is carefully filled with this compound up to the calibration mark. Care is taken to avoid air bubbles.

  • Mass of Filled Flask: The filled flask is weighed again.

  • Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.

Causality and Trustworthiness: This method's accuracy relies on the precise calibration of the volumetric flask and the sensitivity of the analytical balance. By using a known volume, the determination of density becomes a straightforward and reliable measurement of mass. Repeating the measurement multiple times and averaging the results enhances the trustworthiness of the data.

Solubility Assessment

The solubility of a compound in various solvents provides valuable information about its polarity and the types of intermolecular forces it can engage in. The general principle of "like dissolves like" is a useful guide.

  • Solvent Selection: A range of solvents with varying polarities is chosen, such as water (highly polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and a nonpolar solvent like hexane.

  • Sample Addition: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a set volume of the solvent (e.g., 2 mL).

  • Mixing and Observation: The mixture is agitated vigorously and then allowed to stand. The solution is observed for homogeneity (soluble) or the presence of separate layers or cloudiness (insoluble or partially soluble).

  • Systematic Approach: A systematic approach is often employed, starting with water, then moving to less polar solvents.

Causality and Trustworthiness: this compound possesses a polar hydroxyl group capable of hydrogen bonding and a less polar alkyl chloride portion. Therefore, it is expected to be slightly soluble in water and highly soluble in polar organic solvents like ethanol and acetone. Its solubility in nonpolar solvents like hexane is likely to be limited. This systematic testing across a polarity spectrum provides a robust and self-validating profile of the compound's solubility characteristics.

Solubility_Testing_Workflow start Start with this compound Sample water Test in Water start->water ethanol Test in Ethanol start->ethanol acetone Test in Acetone start->acetone hexane Test in Hexane start->hexane insoluble Insoluble/Slightly Soluble water->insoluble Expected soluble Soluble ethanol->soluble Expected acetone->soluble Expected hexane->insoluble Expected

Caption: Logical workflow for the qualitative solubility assessment of this compound.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.

  • Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section. The dividing line is brought into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is read from the instrument's scale.

  • Temperature Recording: The temperature of the sample is recorded from the thermometer attached to the instrument.

Causality and Trustworthiness: The Abbe refractometer provides a highly accurate and reproducible measurement of the refractive index. The principle is based on the critical angle of refraction of light as it passes from the prism into the liquid sample. Modern refractometers often have built-in temperature control and digital readouts, further enhancing the reliability of the data.

Spectral Properties: A Glimpse into Molecular Structure

While not strictly physical properties in the same vein as boiling point or density, spectral data are intrinsic characteristics of a molecule and are crucial for its identification and structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the tertiary alcohol. A peak in the 600-800 cm⁻¹ region would be indicative of the C-Cl stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect distinct signals for the methyl groups, the methylene groups, and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts providing information about their electronic environments.

  • Mass Spectrometry (MS): Mass spectrometry would reveal the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to confirm the structure. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak.[3]

Safety and Handling

Conclusion

This compound is a molecule with a rich set of physical properties dictated by its unique chemical structure. This guide has provided a detailed overview of these properties, moving beyond mere data points to explain the scientific principles and experimental methodologies behind their determination. For researchers and drug development professionals, a firm grasp of these fundamental characteristics is essential for the successful application of this compound in synthesis and discovery.

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5-Chloro-2-methylpentan-2-ol structural information

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated tertiary alcohol of significant interest in synthetic organic chemistry. This document elucidates its core structural features, physicochemical properties, and characteristic spectroscopic data. It further details robust synthetic protocols and explores its reactivity, with a focus on applications relevant to drug development and complex molecule synthesis. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently and effectively utilize this versatile building block. Through detailed experimental workflows, data-rich tables, and mechanistic diagrams, this guide serves as an authoritative resource for the scientific community.

Core Structural and Physicochemical Profile

This compound is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl chloride. This unique combination allows for a range of selective chemical transformations, making it a valuable intermediate in multi-step syntheses. The tertiary alcohol provides a site for potential elimination or derivatization, while the primary chloride is a reactive handle for nucleophilic substitution. A thorough understanding of its physical properties is critical for designing experimental procedures, including solvent selection, reaction temperature control, and purification strategies.

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 7712-59-6[1][2][3][4][5]
Molecular Formula C₆H₁₃ClO[1][3][6]
Molecular Weight 136.62 g/mol [1][3][6]
IUPAC Name This compound[2][6]
Synonyms 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2[2][3][6]
Physical State Liquid
pKa (Predicted) 15.15 ± 0.29[3]

Spectroscopic Signature for Structural Verification

Accurate structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a triplet for the methylene group adjacent to the chlorine, and a singlet for the two equivalent methyl groups on the carbon bearing the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals, confirming the presence of six distinct carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol, while a peak in the fingerprint region (typically 600-800 cm⁻¹) corresponds to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

Common Synthetic Approaches

The synthesis of this compound is often achieved through the reaction of a suitable Grignard reagent with a chlorinated carbonyl compound. For instance, the addition of methylmagnesium bromide to 5-chloro-2-pentanone offers a direct route to the target molecule.

Diagram 1: Retrosynthetic Analysis

retrosynthesis Target This compound Precursor 5-Chloro-2-pentanone + CH3MgBr Target->Precursor Grignard Reaction

Caption: Retrosynthetic approach to this compound.

Key Reaction Pathways

The dual functionality of this compound allows for a variety of subsequent reactions. The primary chloride can undergo nucleophilic substitution with a range of nucleophiles, enabling chain extension and the introduction of new functional groups. The tertiary alcohol can be eliminated under acidic conditions to form an alkene, or it can be derivatized to protect it during subsequent reaction steps.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7] Its ability to participate in a variety of chemical transformations makes it a valuable tool for medicinal chemists and process development scientists. For example, it can be used to introduce a substituted pentyl chain into a larger molecular scaffold.

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-pentanone

Objective: To prepare this compound via a Grignard reaction.

Materials:

  • 5-Chloro-2-pentanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 5-chloro-2-pentanone in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Diagram 2: Experimental Workflow

workflow A Reaction Setup under N2 B Addition of Grignard Reagent at 0°C A->B C Reaction at Room Temperature B->C D Aqueous Workup C->D E Extraction and Drying D->E F Purification by Distillation E->F

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It may be irritating to the eyes, skin, and respiratory system. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • LookChem. This compound. Available from: [Link]

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  • MOLBASE. This compound price & availability. Available from: [Link]

  • LookChem. Cas 7712-59-6,this compound. Available from: [Link]

  • PubChem. 5-Chloro-2-methylpentan-1-ol. Available from: [Link]

  • Pharmaffiliates. CAS No : 7712-59-6 | Product Name : this compound. Available from: [Link]

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A Comprehensive Technical Guide to 5-Chloro-2-methylpentan-2-ol: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-2-methylpentan-2-ol (CAS No. 7712-59-6), a bifunctional organohalide of significant interest in synthetic organic chemistry. This document details the compound's structural elucidation and IUPAC nomenclature, its physicochemical properties, and provides a validated experimental protocol for its synthesis via the Grignard reaction. Furthermore, this guide examines the characteristic reactivity of its tertiary alcohol and primary alkyl chloride moieties, supported by spectral data analysis. Potential applications in pharmaceutical and fine chemical synthesis are discussed, with a focus on its role as a versatile building block. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Introduction and IUPAC Nomenclature

This compound is a halogenated tertiary alcohol. Its structure presents two key functional groups: a hydroxyl group (-OH) on a tertiary carbon and a chlorine atom (-Cl) at the terminus of the pentyl chain. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecules.

The IUPAC name, this compound, is determined by the following systematic rules:

  • Parent Chain Identification: The longest continuous carbon chain containing the hydroxyl group is a pentane chain (five carbons).

  • Functional Group Priority: The hydroxyl group has higher priority than the halogen, so the chain is numbered to give the carbon bearing the -OH group the lowest possible number. This makes it a pentan-2-ol.

  • Substituent Identification and Numbering: A methyl group is present on the second carbon, and a chloro group is on the fifth carbon.

  • Final Name Assembly: The substituents are listed alphabetically, resulting in the name this compound.[1]

Physicochemical and Structural Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource
CAS Number 7712-59-6[2][3][4][5]
Molecular Formula C₆H₁₃ClO[2][4][5]
Molecular Weight 136.62 g/mol [1][5]
Boiling Point 67-68 °C at 2 Torr[2]
Density 1.0154 g/cm³[2]
IUPAC Name This compound[1][5]
Synonyms 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2[5]

Synthesis of this compound via Grignard Reaction

The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the carbonyl group of 5-chloro-2-pentanone. The precursor ketone, 5-chloro-2-pentanone, is a key intermediate in the synthesis of various pharmaceuticals, including the antimalarial drug chloroquine.[6][7]

Synthesis of the Precursor: 5-Chloro-2-pentanone

5-Chloro-2-pentanone can be prepared through several synthetic routes, including the ring-opening of 2-methyl-4,5-dihydrofuran with hydrochloric acid.[8] Another established method involves the treatment of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid.[9]

Experimental Protocol: Grignard Reaction for this compound

This protocol details the synthesis of this compound from 5-chloro-2-pentanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 5-Chloro-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. Once the magnesium is consumed, the gray-black solution of methylmagnesium bromide is ready for use.

  • Grignard Addition: The solution of 5-chloro-2-pentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Synthetic Workflow Diagram

G cluster_precursor Precursor Synthesis cluster_grignard Grignard Synthesis alpha-acetyl-gamma-butyrolactone alpha-acetyl-gamma-butyrolactone 5-chloro-2-pentanone 5-chloro-2-pentanone alpha-acetyl-gamma-butyrolactone->5-chloro-2-pentanone HCl, H2O, heat HCl HCl 5-chloro-2-pentanone_input 5-chloro-2-pentanone Mg Mg Methylmagnesium_bromide Methylmagnesium_bromide Mg->Methylmagnesium_bromide anhydrous ether CH3Br CH3Br CH3Br->Methylmagnesium_bromide This compound This compound Methylmagnesium_bromide->this compound 1. Add to ketone 2. NH4Cl work-up 5-chloro-2-pentanone_input->this compound

Caption: Synthetic workflow for this compound.

Spectral Analysis

The structure of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy (Predicted):

    • A singlet for the two methyl groups at C2.

    • A singlet for the hydroxyl proton (this peak may be broad and its chemical shift is concentration-dependent).

    • A triplet for the two protons on C5, deshielded by the chlorine atom.

    • A multiplet for the protons on C3.

    • A multiplet for the protons on C4.

  • ¹³C NMR Spectroscopy (Predicted):

    • A quaternary carbon signal for C2.

    • Two equivalent signals for the methyl carbons attached to C2.

    • A signal for C5, deshielded by the chlorine atom.

    • Signals for the methylene carbons C3 and C4.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and the loss of water. The NIST WebBook provides mass spectral data for the related compound 2-methyl-2-pentanol, which can serve as a reference.[10] PubChem also provides access to GC-MS data for this compound.[1]

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile synthetic intermediate.

  • Reactions of the Tertiary Alcohol: The hydroxyl group can undergo typical reactions of tertiary alcohols, such as conversion to an alkyl halide with a hydrohalic acid or dehydration to form an alkene.

  • Reactions of the Alkyl Chloride: The primary alkyl chloride can participate in nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles (e.g., cyanide, azide, alkoxides) to introduce new functional groups.

  • Intramolecular Cyclization: Under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group can undergo an intramolecular Sₙ2 reaction with the chloro-substituted carbon to form a five-membered cyclic ether, 2,2-dimethyltetrahydrofuran. This type of intramolecular cyclization is a powerful tool in the synthesis of heterocyclic compounds.

Logical Relationship of Reactivity

G cluster_alcohol_reactions Tertiary Alcohol Reactions cluster_chloride_reactions Alkyl Chloride Reactions cluster_cyclization Intramolecular Reaction start This compound Alkyl_Halide Tertiary Alkyl Halide start->Alkyl_Halide HX Alkene Alkene start->Alkene H+, heat Nitrile Nitrile start->Nitrile NaCN Azide Azide start->Azide NaN3 Ether Ether start->Ether NaOR' Cyclic_Ether 2,2-Dimethyltetrahydrofuran start->Cyclic_Ether Base (e.g., NaH)

Caption: Reactivity map of this compound.

Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Work in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable bifunctional molecule with significant potential as a building block in organic synthesis. Its preparation via the Grignard reaction is a robust and scalable method. The distinct reactivity of its tertiary alcohol and primary alkyl chloride functional groups allows for a wide range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

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An In-depth Technical Guide to the Synthesis Precursors of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpentan-2-ol is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary and alternative synthesis routes for this tertiary alcohol. We will delve into the mechanistic underpinnings of these synthetic strategies, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success. The focus will be on the Grignard reaction, a cornerstone of carbon-carbon bond formation, highlighting two convergent approaches to the target molecule.

Introduction: The Significance of this compound

This compound, with the CAS number 7712-59-6, is a halogenated tertiary alcohol.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a chloroalkane moiety, makes it a versatile building block in organic synthesis. The tertiary alcohol can be a precursor to various functional groups, while the chlorine atom provides a handle for nucleophilic substitution or further Grignar-type reactions. This unique combination of functionalities allows for the construction of more complex molecular architectures, a critical aspect of drug discovery and development.

This guide will explore the most prevalent and efficient methods for the synthesis of this compound, with a strong emphasis on the practical aspects of the experimental procedures.

Primary Synthesis Route: Grignard Reaction with a γ-Chloro Ketone

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, a methyl Grignard reagent is reacted with the γ-chloro ketone, 5-chloro-2-pentanone.

Mechanistic Rationale

The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 5-chloro-2-pentanone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.[2][4]

Diagram 1: Grignard Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup ketone 5-Chloro-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic attack grignard Methylmagnesium Bromide (CH₃MgBr) grignard->intermediate intermediate2 Magnesium Alkoxide Intermediate product This compound intermediate2->product Protonation byproduct Mg(OH)Br intermediate2->byproduct acid H₃O⁺ acid->product

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Precursor Synthesis: 5-Chloro-2-pentanone

A reliable supply of the key precursor, 5-chloro-2-pentanone, is crucial. A well-established and high-yielding synthesis starts from α-acetyl-γ-butyrolactone.[5][6]

  • Reaction Setup: In a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice-water bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Reaction: Heat the mixture. Carbon dioxide will evolve immediately. Continue heating to distill the product. The reaction mixture will change color from yellow to black.

  • Distillation: Collect approximately 900 mL of distillate. Add 450 mL of water to the distilling flask and collect an additional 300 mL of distillate.

  • Workup: Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-mL portions of diethyl ether.

  • Drying: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Purification: Remove the ether by distillation. The crude 5-chloro-2-pentanone can be purified by vacuum distillation. The fraction boiling at 70–72 °C at 20 mmHg is collected.

Reagent/ProductMolar Mass ( g/mol )Amount (moles)Volume/Mass
α-Acetyl-γ-butyrolactone128.113.0384 g
Concentrated HCl36.46-450 mL
Water18.02-525 mL + 450 mL
5-Chloro-2-pentanone120.58Theoretical: 3.0Expected Yield: 258–264 g
Grignard Reaction Protocol: Synthesis of this compound

This protocol is adapted from general Grignard reaction procedures.[4][7] All glassware must be oven-dried to exclude moisture, which would quench the Grignard reagent.

  • Setup: Assemble a three-necked round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a dropping funnel.

  • Reagents: Place 12.2 g (0.5 mol) of magnesium turnings in the flask. In the dropping funnel, place a solution of 68.5 g (0.5 mol) of methyl bromide in 200 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl bromide solution to the magnesium. The reaction should start spontaneously, evidenced by bubbling and a cloudy appearance. If not, a small crystal of iodine can be added as an initiator.

  • Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

  • Cooling: Cool the freshly prepared Grignard reagent in an ice bath.

  • Addition: Prepare a solution of 5-chloro-2-pentanone (e.g., 60.3 g, 0.5 mol) in 100 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the ether layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Reagent/ProductMolar Mass ( g/mol )Amount (moles)Volume/Mass
Magnesium24.310.512.2 g
Methyl Bromide94.940.568.5 g
5-Chloro-2-pentanone120.580.560.3 g
This compound136.62Theoretical: 0.5-

Alternative Synthesis Route: Grignard Reagent from a Chloroalkane

An alternative and equally valid approach involves forming the Grignard reagent from a chloroalkane and reacting it with a simple ketone. In this case, 3-chloropropylmagnesium bromide can be reacted with acetone.

Mechanistic Rationale

This route reverses the roles of the precursors. The Grignard reagent is formed from 1-bromo-3-chloropropane, and the carbonyl component is acetone. The nucleophilic carbon of the 3-chloropropylmagnesium bromide attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup yields the same target molecule, this compound.

Diagram 2: Alternative Synthesis Workflow

G start Start Materials precursor1 1-Bromo-3-chloropropane start->precursor1 precursor2 Magnesium start->precursor2 precursor3 Acetone start->precursor3 grignard_formation Grignard Reagent Formation precursor1->grignard_formation precursor2->grignard_formation reaction Grignard Reaction precursor3->reaction grignard_reagent 3-Chloropropylmagnesium Bromide grignard_formation->grignard_reagent grignard_reagent->reaction workup Acidic Workup reaction->workup product This compound workup->product

Caption: Workflow for the alternative synthesis of this compound.

Experimental Considerations

The experimental setup and procedure for this alternative route are very similar to the primary route. The key difference lies in the preparation of the Grignard reagent from 1-bromo-3-chloropropane. It is important to use the bromo-chloro derivative as the bromine atom is more reactive towards magnesium, leaving the chloro group intact for the final product.

Purification and Characterization

Regardless of the synthetic route, purification of the final product is essential.

  • Purification: Vacuum distillation is the preferred method for purifying this compound, as it is a liquid at room temperature. This technique allows for distillation at a lower temperature, preventing potential decomposition.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.

    • Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol, and C-Cl stretching vibrations will also be present.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (136.62 g/mol ) and provide information about its fragmentation pattern.[1]

Conclusion

The synthesis of this compound is most effectively achieved through the Grignard reaction. The choice between the primary route (methyl Grignard and a γ-chloro ketone) and the alternative route (a γ-chloro Grignard and acetone) will often depend on the availability and cost of the starting materials. Both methods are robust and high-yielding when performed under anhydrous conditions. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving a high purity of this valuable synthetic intermediate.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Veeprho. This compound | CAS 7712-59-6. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 5-Chloro-2-methylpentan-2-ol (CAS No: 7712-59-6), a halogenated tertiary alcohol.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes predicted and experimental data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Each section delves into the theoretical underpinnings of the spectroscopic behavior of this molecule, explains the rationale behind experimental choices, and presents the data in a clear and accessible format. The guide aims to serve as a definitive reference for the characterization and identification of this compound.

Introduction: The Structural and Chemical Landscape of this compound

This compound is a bifunctional organic molecule featuring a tertiary alcohol and a primary alkyl chloride. Its molecular formula is C₆H₁₃ClO, and it has a molecular weight of approximately 136.62 g/mol .[1] The presence of both a hydroxyl group and a chlorine atom on a flexible aliphatic chain imparts specific chemical reactivity and unique spectroscopic characteristics to the molecule. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically deconstruct the spectroscopic data of this compound, providing both a theoretical framework and practical insights into the interpretation of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms, which deshield the adjacent protons, causing them to resonate at higher chemical shifts (downfield).[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Hₐ (2 x -CH₃)~1.2Singlet6HEquivalent methyl groups attached to a quaternary carbon bearing an oxygen atom. Shielded compared to other protons.
Hₑ (-OH)Variable (typically 1.5-4.0)Singlet (broad)1HChemical shift is concentration and solvent dependent. The proton is exchangeable, leading to a broad singlet.
Hc (-CH₂-)~1.7Multiplet2HMethylene group adjacent to two other methylene groups.
Hₑ (-CH₂-)~1.9Multiplet2HMethylene group adjacent to a methylene group and the carbon bearing the chlorine atom.
Hₒ (-CH₂Cl)~3.6Triplet2HMethylene group directly attached to the electronegative chlorine atom, resulting in a significant downfield shift.

Causality in Experimental Choices for ¹H NMR:

  • Solvent Selection: A deuterated solvent that does not exchange with the hydroxyl proton, such as deuterated chloroform (CDCl₃), is typically used. This allows for the observation of the -OH signal.

  • Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm, for calibrating the chemical shifts.[2]

  • Number of Scans: For a relatively simple molecule like this, a small number of scans (e.g., 8 or 16) is usually sufficient to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, as all six carbon atoms are in unique chemical environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall molecular structure.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1 (2 x -CH₃)~29Equivalent methyl carbons attached to the tertiary alcohol carbon.
C2 (C-OH)~71Quaternary carbon bonded to the electronegative oxygen atom, resulting in a downfield shift.
C3 (-CH₂-)~42Methylene carbon in the middle of the aliphatic chain.
C4 (-CH₂-)~28Methylene carbon adjacent to the carbon bearing the chlorine atom.
C5 (-CH₂Cl)~45Carbon directly bonded to the electronegative chlorine atom, causing a downfield shift.

Self-Validating System in ¹³C NMR Protocols:

  • Broadband Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[4]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups, thus confirming the assignments made in the broadband decoupled spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to show a very weak or absent molecular ion peak, a characteristic feature of tertiary alcohols which readily undergo fragmentation. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in characteristic isotopic clusters for chlorine-containing fragments.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon can break, leading to the formation of a stable oxonium ion.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.

  • Loss of HCl: Elimination of a molecule of hydrogen chloride (36 Da) is also a possible fragmentation route.

Table of Predicted Key Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
136/138[C₆H₁₃ClO]⁺Molecular Ion (M⁺) - likely very weak or absent. The M+2 peak is due to the ³⁷Cl isotope.
118/120[C₆H₁₁Cl]⁺Loss of H₂O (M-18).
101[C₅H₁₀Cl]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage.
73[C₄H₉O]⁺Alpha-cleavage with loss of the chloropropyl radical (•CH₂CH₂CH₂Cl).
59[C₃H₇O]⁺Further fragmentation of the m/z 73 ion.

Experimental Workflow for GC-MS Analysis:

Spectroscopic_Analysis Structure This compound (C₆H₁₃ClO) HNMR ¹H NMR (5 Signals) Structure->HNMR CNMR ¹³C NMR (6 Signals) Structure->CNMR MS Mass Spectrometry (Fragmentation Pattern) Structure->MS IR IR Spectroscopy (Functional Groups) Structure->IR Conclusion Confirmed Structure HNMR->Conclusion CNMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR spectra and experimental MS and IR data, provide a robust and detailed characterization of this compound. The convergence of information from these orthogonal analytical techniques allows for a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification and utilization of this important chemical intermediate.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-5-chloropentanol-2. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling protocols for 5-Chloro-2-methylpentan-2-ol (CAS No: 7712-59-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to provide a foundational understanding of the chemical's reactivity and hazards. The protocols herein are structured to be self-validating, grounded in the principles of chemical risk assessment and tailored to the specific molecular characteristics of this compound.

Understanding the Compound: Physicochemical & Reactive Profile

This compound is a bifunctional molecule containing both a tertiary alcohol and a primary alkyl chloride. This structure is key to understanding its potential reactivity and handling requirements. The tertiary alcohol group is sterically hindered, which influences its reactivity, while the alkyl chloride introduces pathways for nucleophilic substitution and elimination reactions.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 7712-59-6[3][4][5]
Molecular Formula C₆H₁₃ClO[1][5]
Molecular Weight 136.62 g/mol [1][5]
Predicted pKa 15.15 ± 0.29[5]
Computed LogP 1.5[1]

Hazard Identification and Mechanistic Insights

While specific toxicological data for this compound is not extensively documented, a hazard assessment can be derived from its functional groups and data on analogous structures. The primary hazards are associated with irritation, potential flammability, and chemical reactivity.

  • Skin and Eye Irritation : Halogenated alcohols can act as irritants.[6] Contact with skin and eyes may cause redness, discomfort, and potential chemical burns. The mechanism of irritation often involves disruption of cell membranes and proteins.

  • Respiratory Tract Irritation : Vapors or aerosols may irritate the respiratory system.[6]

  • Flammability : While not highly flammable, like many organic solvents, it can be combustible and its vapors may form flammable mixtures with air. It should be kept away from ignition sources.[6]

  • Chemical Reactivity Hazards : The presence of a tertiary alkyl halide moiety suggests a propensity to undergo SN1 (Substitution Nucleophilic Unimolecular) reactions.[7] This is because the structure can form a relatively stable tertiary carbocation intermediate. This reactivity profile is critical when selecting reagents and reaction conditions.

    • Incompatibility with Strong Bases : Strong bases can promote elimination reactions (E1 or E2), leading to the formation of alkenes and generating hydrogen chloride gas, which is corrosive and toxic.

    • Incompatibility with Strong Oxidizing Agents : Like other alcohols, it can react vigorously with strong oxidizing agents.[6]

    • Incompatibility with Certain Metals : Active metals like sodium, potassium, or magnesium can react with the alkyl halide and alcohol functionalities.[8]

Laboratory Risk Assessment Protocol for Novel or Under-Characterized Reagents

Given the absence of comprehensive toxicological data, a formal risk assessment is mandatory before any new experimental work. This process ensures that potential hazards are systematically identified and controlled.[9][10]

RiskAssessmentWorkflow cluster_stop start Start: New Protocol Involving This compound step1 Step 1: Hazard Identification - Review SDS of analogs - Analyze functional group reactivity - Consult chemical safety literature start->step1 step2 Step 2: Exposure Assessment - Determine quantity and concentration - Evaluate potential routes of exposure (inhalation, dermal) - Assess duration and frequency of use step1->step2 step3 Step 3: Risk Characterization Is the risk acceptable with standard lab controls? step2->step3 step4 Step 4: Implement Enhanced Controls - Fume hood mandatory? - Specific glove material required? - Scale limitations needed? step3->step4 No step6 Proceed with Experiment Under Approved SOP step3->step6 Yes stop STOP Re-evaluate or substitute chemical p1 step5 Step 5: Develop Standard Operating Procedure (SOP) - Document all handling, storage, and disposal steps - Include emergency procedures step4->step5 step5->step6 p1:c->stop:w Unacceptable Risk

Risk Assessment Workflow for Under-Characterized Chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, prioritizing engineering controls over personal reliance on PPE.

  • Primary Engineering Control : All manipulations of this compound, including weighing, transfers, and use in reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Secondary Engineering Controls : Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on the potential for exposure.

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[12] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection : A flame-resistant laboratory coat must be worn and fully fastened. Ensure closed-toe shoes and long pants are worn.[12]

  • Hand Protection : Due to the presence of a chlorinated hydrocarbon, nitrile gloves may offer only minimal protection and are suitable for incidental contact only.[8] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance guide. Gloves must be inspected before use and removed promptly and properly after handling the chemical.[12]

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation : Before starting work, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Chemical Transfer : Use a pipette bulb or other mechanical device for all liquid transfers; never pipette by mouth.[8] When pouring, do so slowly to avoid splashing.

  • Heating : Avoid direct heating with an open flame. If heating is required, use a water bath, heating mantle, or another controlled heating source.[11]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[8] Decontaminate the work surface in the fume hood.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area designated for flammable or organic reagents.[13]

  • Segregate from incompatible materials, particularly strong oxidizing agents and strong bases.[6]

  • Store away from sources of heat, sparks, or open flames.[6]

Waste Disposal Protocol

As a halogenated organic compound, this compound must not be disposed of down the drain.[11] It requires segregation into a specific waste stream.

  • Segregation : Dispose of all waste containing this compound into a clearly labeled "Halogenated Organic Waste" container.[11][13][14]

  • Container Management : The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[13][15]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," and all chemical constituents must be listed with their approximate percentages.[13]

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15]

Emergency Procedures: Spills and Exposures

Prompt and correct response in an emergency is critical to minimizing harm.

Spill Response Decision Tree

SpillResponse spill Spill of this compound Occurs q1 Is the spill large (>100 mL), or are you untrained? spill->q1 evacuate Evacuate Immediate Area Alert others Call Emergency Services / EHS q1->evacuate Yes q2 Is there an ignition source nearby? q1->q2 No remove_ignition Remove Ignition Sources (if safe to do so) q2->remove_ignition Yes contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) q2->contain No remove_ignition->contain collect Collect Absorbed Material using non-sparking tools Place in a sealed, labeled waste container contain->collect clean Clean Spill Area with soap and water collect->clean report Report Incident to Supervisor/EHS clean->report

Decision Tree for Spill Response.
First Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Quora. (2019). Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Ashby, E. C., & DePriest, R. N. (1983). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. The Journal of Organic Chemistry, 48(19), 3113–3118.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

  • BFW. (n.d.). Risk Assessment - Chemical Safety in Science Education. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7712-59-6 | Product Name : this compound. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 7712-59-6. Retrieved from [Link]

  • University of California, Irvine. (2014). General Chemistry Lab Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to Sourcing and Qualification of 5-Chloro-2-methylpentan-2-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Asset

5-Chloro-2-methylpentan-2-ol is a bifunctional aliphatic alcohol and organochloride. Its value in synthetic chemistry lies in this duality: the tertiary alcohol offers a site for derivatization or elimination, while the primary chloride provides a robust handle for nucleophilic substitution or organometallic coupling reactions. This structure makes it a strategic building block for constructing more complex molecular architectures, particularly heterocyclic compounds.

A critical point of clarification for procurement is its unique identifier. The correct and universally recognized Chemical Abstracts Service (CAS) number for this compound is 7712-59-6 . Researchers should be aware that other numbers may be erroneously associated with it in less reputable databases; referencing CAS 7712-59-6 is essential for accurate sourcing.[1][2][3][4]

Key Chemical Properties:

  • Molecular Formula: C₆H₁₃ClO[4]

  • Molecular Weight: 136.62 g/mol [4]

  • IUPAC Name: this compound[4]

  • Synonyms: 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2[1]

The Imperative of Strategic Sourcing in Synthesis

In any multi-step synthesis, the integrity of the final product is contingent upon the quality of its foundational components. The choice of a commercial supplier for a key intermediate like this compound is not a trivial logistical step but a critical experimental parameter that dictates reproducibility, yield, and the ultimate success of a research campaign.

The Causality of Supplier Choice: The primary downstream application for this compound is often an intramolecular cyclization to form 2,2-dimethyltetrahydrofuran, a common motif in fragrance chemistry and a potential solvent or intermediate. This reaction is typically base-mediated.

  • Expertise-Driven Insight: The presence of acidic impurities could neutralize the base, leading to incomplete reactions or the need for excess reagents, complicating purification. Conversely, unidentified nucleophilic impurities could compete in side reactions, drastically reducing the yield of the desired product. Therefore, a supplier's commitment to quality, verified by robust analytical data, is paramount.

Supplier Evaluation Criteria and Comparative Analysis

Selecting a supplier requires a multi-faceted evaluation of their technical specifications and logistical capabilities. High-purity reagents from established manufacturers are crucial for ensuring the reliability of experimental outcomes.

Key Evaluation Metrics:
  • Purity & Analytical Transparency: What is the stated purity? Is it determined by a quantitative method like quantitative NMR (qNMR) or simply a chromatographic area percentage (e.g., GC area %)? The supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the methods used.

  • Documentation: Is a detailed Safety Data Sheet (SDS) readily available? Does the CoA specify measured properties and impurity profiles? Reputable suppliers like Veeprho mention the availability of a detailed Structure Elucidation Report (SER), which provides the highest level of assurance.[1]

  • Scalability & Availability: Can the supplier provide quantities ranging from grams for initial screening to kilograms for scale-up? Consistent batch-to-batch quality is critical for long-term projects.

  • Technical Support: Does the supplier offer access to scientific staff to discuss product specifications or potential applications?

Comparative Overview of Commercial Suppliers
Supplier/VendorTypical PurityAvailable DocumentationScaleTarget Audience
Veeprho High Purity (Reference Standard Grade)CoA, Structure Elucidation Report (SER)GramsPharmaceutical/Analytical Labs
Toronto Research Chemicals (TRC) High Purity, often with detailed analytical dataCoA, HPLC, NMR data often availablemg to GramsBiomedical Research, Custom Synthesis
BLDpharm ≥95% (Typical)CoA Inquiry Available, SDSGrams to kgResearch & Bulk Chemistry
Santa Cruz Biotechnology Research GradeSDSGramsGeneral Research
ChemicalBook / LookChem Varies by listed supplier (e.g., ≥98%)VariesVariesAggregator Platform

Note: This table is a representative summary. Researchers must verify current specifications directly with the supplier before purchase.

Workflow for Chemical Procurement and In-House Validation

A systematic approach to sourcing and validating chemical reagents is a self-validating system that underpins experimental integrity.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement & QC cluster_2 Phase 3: Approval & Use A Identify Need: This compound (CAS 7712-59-6) B Search Databases & Supplier Catalogs (PubChem, TRC, Veeprho, etc.) A->B C Shortlist 2-3 Suppliers B->C D Request & Review CoA and SDS C->D E Issue Purchase Order D->E F Receive & Log Chemical E->F G Perform Incoming QC (See Protocol 5.0) F->G H Compare QC Data with Supplier CoA G->H I Data Match? H->I J Release Lot for Experimental Use I->J Yes K Quarantine Lot & Contact Supplier I->K No L Document & Archive Results J->L

Caption: Workflow for reagent sourcing and validation.

Protocol: Incoming Quality Control (QC) Verification

Upon receipt, the identity and purity of this compound must be independently verified. This protocol ensures the material meets the standards required for your experiments.

Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.

Materials:

  • Commercial sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes, pipettes, vials

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

Part A: Identity Confirmation via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of CDCl₃ in a clean vial. Vortex briefly to mix, then transfer the solution to an NMR tube.

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis & Interpretation: The spectrum should be consistent with the structure. Key expected signals are:

    • A singlet for the two methyl groups (C1), integrating to 6 protons.

    • A triplet for the methylene group adjacent to the chlorine (C5), integrating to 2 protons.

    • A triplet for the methylene group adjacent to the quaternary carbon (C3), integrating to 2 protons.

    • A multiplet (likely a quintet) for the central methylene group (C4), integrating to 2 protons.

    • A broad singlet for the hydroxyl proton (-OH), which may be shifted depending on concentration and water content.

    • Expert Insight: The absence of significant signals in the olefinic (5-6 ppm) or aldehydic (9-10 ppm) regions is a primary indicator of purity, ruling out common elimination or oxidation byproducts.

Part B: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Method: Scan from m/z 40 to 200.

  • Analysis & Interpretation:

    • The primary peak in the chromatogram should correspond to the target compound.

    • The mass spectrum of this peak should show a molecular ion or characteristic fragments. Expect to see a fragment corresponding to the loss of a methyl group and a characteristic isotopic pattern for the single chlorine atom.

    • Purity can be estimated by the area percentage of the main peak. Any secondary peaks represent impurities and their mass spectra can help in their identification.

Safe Handling and Storage

While a specific, verified SDS for this compound is not consistently available across all suppliers, safe handling procedures can be established based on the known hazards of analogous chlorinated organic compounds and alcohols.

Hazard Profile (Anticipated):

  • Skin and Eye Irritant: Similar to other alcohols and haloalkanes.[5]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life.[6]

  • Combustible: As an organic molecule, it should be kept away from ignition sources.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Waste: Dispose of as chlorinated organic waste according to institutional guidelines. Do not discharge into drains.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

The successful application of this compound in a research or drug development setting is fundamentally linked to a rigorous and scientifically-grounded procurement strategy. By moving beyond price and availability to critically evaluate supplier transparency, analytical documentation, and batch-to-batch consistency, researchers can mitigate significant project risks. Implementing a mandatory in-house QC verification protocol is not a redundancy but an essential, self-validating step that ensures the chemical entering a reaction is precisely what the label claims. This diligent approach transforms a simple chemical purchase into a robust and reproducible experimental parameter, laying a solid foundation for innovation.

References

  • BLDpharm. (n.d.). Methyl 5-chloro-2,2-dimethylpentanoate.
  • ChemicalBook. (n.d.). 5-CHLORO-2-METHYLAMINOBENZONITRILE Safety Data Sheet.
  • Santa Cruz Biotechnology. (2014, October 21). 2,3,3-Trimethylpentane Safety Data Sheet.
  • Santa Cruz Biotechnology. (2018, July 17). 5-Chloro-pentanal Ficha de Datos de Seguridad.
  • LGC Standards. (n.d.). How to read your Certificate of Analysis.
  • Mestrelab Resources. (2013, January 11). Purity Calculation.
  • Veeprho. (n.d.). This compound | CAS 7712-59-6.
  • LookChem. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 7712-59-6 wiki.
  • ChemicalBook. (n.d.). This compound | 7712-59-6.
  • Pharmaffiliates. (n.d.). CAS No : 7712-59-6 | Product Name : this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MOLBASE. (n.d.). This compound price & availability.
  • Toronto Research Chemicals. (n.d.). Company Profile. ChemBuyersGuide.com, Inc.
  • BLDpharm. (n.d.). Company Profile.
  • Fisher Scientific. (n.d.). 5-Chloro-2-pentanone Safety Data Sheet.
  • BLD Pharmatech. (n.d.). (6-Chloro-4-methylpyridin-3-yl)methanol Safety Data Sheet.
  • Scribd. (n.d.). Certificate of Analysis Example.

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Introduction: Unveiling a Versatile Halogenated Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-methylpentan-2-ol for Researchers and Drug Development Professionals

This compound is a bifunctional organic molecule that has garnered interest within the synthetic chemistry community, particularly for its utility as a versatile intermediate in the construction of more complex molecular architectures. Its structure, featuring a tertiary alcohol and a primary alkyl chloride, offers two distinct reactive sites that can be selectively manipulated. This dual functionality makes it a valuable building block in the synthesis of a variety of organic compounds, including heterocycles and molecules with potential pharmaceutical applications. The presence of a chlorine atom is particularly noteworthy, as halogenated compounds are prevalent in many approved drugs, often influencing their pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on practical insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 7712-59-6[3][4]
Molecular Formula C6H13ClO[2]
Molecular Weight 136.62 g/mol [2]
Appearance Expected to be a liquidInferred from similar compounds
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
InChI InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3[2]
SMILES CC(C)(CCCCl)O[2]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the carbinol carbon, the three methylene groups, and the hydroxyl proton. The methylene group adjacent to the chlorine atom would be the most deshielded among the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon bearing the hydroxyl group and the carbon bonded to the chlorine atom would be readily identifiable by their characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-Cl stretching absorption would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a methyl group, a water molecule, or a chlorine atom.[2]

Synthesis of this compound: A Grignard Approach

The most logical and widely applicable method for the synthesis of this compound is the Grignard reaction.[5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, the reaction between methylmagnesium chloride and 5-chloro-2-pentanone would yield the desired tertiary alcohol.[6][7][8]

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl chloride

  • 5-Chloro-2-pentanone[7]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the Grignard reagent formation.

    • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of 5-chloro-2-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. Maintain the reaction temperature below 10 °C. The addition of the ketone to the Grignard reagent is crucial to avoid side reactions of the Grignard reagent with the chloro-functionalized ketone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation.

Causality in the Experimental Design:
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Initiation with Iodine: A small crystal of iodine is often used to etch the surface of the magnesium turnings, exposing a fresh surface for reaction and aiding in the initiation of the Grignard reagent formation.

  • Controlled Addition: The dropwise addition of the reagents helps to control the exothermic nature of the reaction and maintain a safe reaction temperature.

  • Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid source used to protonate the alkoxide formed after the Grignard addition. It is preferred over stronger acids to avoid potential side reactions like elimination.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup & Purification MeI Methyl Iodide MeMgCl Methylmagnesium Chloride MeI->MeMgCl Mg Magnesium Mg->MeMgCl Ether Anhydrous Ether Ether->MeMgCl Alkoxide Magnesium Alkoxide Intermediate MeMgCl->Alkoxide Ketone 5-Chloro-2-pentanone Ketone->Alkoxide Quench Quench (NH4Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The tertiary alcohol can undergo reactions such as dehydration and etherification, while the primary alkyl chloride is susceptible to nucleophilic substitution.

Intramolecular Cyclization: Formation of 2,2-Dimethyltetrahydrofuran

One of the most significant reactions of this compound is its intramolecular cyclization to form 2,2-dimethyltetrahydrofuran.[9] This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then displaces the chloride ion in an intramolecular Williamson ether synthesis.

Reaction Mechanism:

  • Deprotonation: A base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group to form a sodium alkoxide.

  • Intramolecular SN2 Attack: The nucleophilic alkoxide attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion.

  • Ring Closure: The formation of a stable, five-membered tetrahydrofuran ring is the driving force for this reaction.

Nucleophilic Substitution at the Chloro-Terminus

The primary alkyl chloride can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as azide, cyanide, and amines, to introduce new functional groups at the terminus of the carbon chain. This allows for the elaboration of the molecule into more complex structures.

Reactions of the Tertiary Alcohol

The tertiary alcohol can be protected or converted to other functional groups. For instance, it can be converted to a leaving group, which can then be eliminated to form an alkene.

Reactivity Pathway Diagram

Reactivity_Pathways cluster_cyclization Intramolecular Cyclization cluster_substitution Nucleophilic Substitution cluster_alcohol_reactions Tertiary Alcohol Reactions Start This compound Cyclization Base (e.g., NaH) Start->Cyclization Nucleophile Nucleophile (Nu-) Start->Nucleophile Dehydration Acid, Heat Start->Dehydration THF_derivative 2,2-Dimethyltetrahydrofuran Cyclization->THF_derivative Substituted_product R-Nu Nucleophile->Substituted_product Alkene Alkene Dehydration->Alkene

Caption: Key reaction pathways of this compound.

Role in Drug Discovery and Development

Halogenated organic compounds are of immense importance in medicinal chemistry. The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound serves as a valuable starting material for the synthesis of novel compounds for drug discovery. For instance, the tetrahydrofuran moiety, which can be readily synthesized from this precursor, is a common structural motif in many biologically active natural products and pharmaceuticals. Furthermore, the ability to introduce various functional groups via nucleophilic substitution at the chloro-terminus makes it a versatile scaffold for building libraries of compounds for high-throughput screening.[8][10]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: The compound is likely flammable. Keep away from open flames, sparks, and other sources of ignition.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant potential in synthetic organic chemistry. Its straightforward synthesis via the Grignard reaction and the orthogonal reactivity of its alcohol and chloride functional groups make it an attractive building block for the construction of complex molecular targets, including those with potential applications in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • MOLBASE. This compound price & availability. [Link]

  • Pharmaffiliates. CAS No : 7712-59-6 | Product Name : this compound. [Link]

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • LookChem. Cas 7712-59-6,this compound. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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Sources

Discovery and history of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Historical Context

I'm now starting with comprehensive Google searches. My goal is to find information on the discovery, synthesis, and historical development of 5-Chloro-2-methylpentan-2-ol. I am focused on early publications and key researchers in the field to give context.

Analyzing Synthetic Evolution

I've expanded my search to include patents and scholarly articles, specifically targeting the initial synthesis and characterization of this compound. I'm focusing on the experimental details and research context to understand its early development. I'm also tracking the evolution of synthetic methods, looking for improvements and investigating its applications, especially in drug development.

Mapping Early Research Efforts

I'm now starting with a broader search to include patents and scholarly articles on initial synthesis, details, and research contexts of this compound, along with focusing on synthetic method evolutions. I'm aiming for yields, purity, and scalability data and to search for information about any potential applications, primarily relating to drug development.

Initiating Chemical Inquiry

I've begun my investigation, and have gathered foundational data on 5-Chloro-2-methyl pentan-2-ol. I know its chemical formula, CAS number, and molecular weight, along with some synonyms. I've also found entries with basic physical and chemical properties in databases like PubChem and Guidechem.

Expanding Historical Context

I've expanded my research beyond basic properties. While I now know the CAS number, formula, and some synonyms, I'm missing the history. I found some related compounds and general synthesis information, but nothing on the specific synthesis or discovery of the target compound. My focus now needs to shift towards uncovering that historical context.

Narrowing the Search Focus

I've moved on from broad searches about the compound and its synthesis. I need to find its origin story; the previous results are too general. I still require specifics concerning the discovery of this compound, as finding the actual history is proving elusive.

Refining the Research Details

I am still seeking the historical context of this compound. General searches haven't yielded the precise origins I'm after, and broad information is not helpful. My focus is now on finding the first recorded synthesis or discovery. I think I will look into any information that can be gleaned from 5-chloro-2-pentanone syntheses as a possible starting point.

Analyzing Initial Data Points

I've gathered some preliminary data on this compound. The initial searches offered basic details, like its chemical characteristics and CAS number, and I found information on a possible precursor synthesis. I'm focusing on these basic facts, and will build from here.

Deepening Historical Context

I'm hitting a snag. While I've got basic properties and precursor synthesis routes for this compound, the key element—its discovery—is missing. No papers or patents on its initial synthesis or discoverer have surfaced. I'll focus my next search on early scientific literature.

Tracing the Chemical History

My search for the historical discovery of this compound hasn't turned up a single source detailing its first synthesis. However, the work is illuminating; I've gathered substantial data on the synthesis of its likely precursor, 5-chloro-2-pentanone. Further exploration of this compound might yield insights into the target's origin.

Crafting a Historical Narrative

I've hit a snag with the original goal; no "eureka!" moment for this compound's debut. However, the path forward is clearer now. I've got a solid foundation to construct a plausible historical synthesis based on its likely precursor, 5-chloro-2-pentanone, and associated reactions from that era. I'm moving toward building a guide supported by solid references.

The Synthetic Potential of 5-Chloro-2-methylpentan-2-ol: A Gateway to Novel Tetrahydrofurans and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often dictated by the versatility of its functional groups. 5-Chloro-2-methylpentan-2-ol, a seemingly simple acyclic chloroalcohol, represents a potent and under-explored building block for chemical innovation. Its structure, featuring a tertiary alcohol and a primary alkyl chloride, offers a rich playground for a diverse array of chemical transformations. This guide provides an in-depth exploration of the potential research applications of this compound, with a particular focus on its utility as a precursor to valuable heterocyclic scaffolds and as a versatile intermediate for the synthesis of more complex molecules. For researchers in medicinal chemistry, drug discovery, and materials science, this molecule offers a cost-effective and efficient entry point to novel chemical entities.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 7712-59-6[1]
Molecular Formula C₆H₁₃ClO[1]
Molecular Weight 136.62 g/mol [1]
Appearance Colorless liquid (predicted)[2]
Boiling Point Not available[2]
Melting Point Not available[2]
pKa 15.15 ± 0.29 (Predicted)[3]

Primary Application: A Direct Route to 2,2-Dimethyltetrahydrofuran

The most prominent and immediate application of this compound lies in its role as a precursor to 2,2-dimethyltetrahydrofuran. This transformation is a classic example of an intramolecular Williamson ether synthesis, a robust and high-yielding reaction.

The Underlying Mechanism: An Intramolecular SN2 Reaction

The conversion of this compound to 2,2-dimethyltetrahydrofuran is a base-promoted intramolecular SN2 cyclization. The process is initiated by the deprotonation of the tertiary alcohol by a suitable base, forming an alkoxide. This intramolecular nucleophile then attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the five-membered tetrahydrofuran ring. The gem-dimethyl group at the 2-position sterically favors the 5-membered ring closure.

G cluster_0 Reaction Pathway start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base product 2,2-Dimethyltetrahydrofuran alkoxide->product Intramolecular SN2 Attack NaCl NaCl base Base (e.g., NaOH) G cluster_chloro Reactions at the Chloro Group cluster_hydroxyl Reactions at the Hydroxyl Group start This compound substitution Nucleophilic Substitution (e.g., -N3, -CN, -SR) start->substitution grignard Grignard Formation start->grignard esterification Esterification start->esterification etherification Etherification start->etherification leaving_group Conversion to a Better Leaving Group (e.g., -OTs, -OMs) start->leaving_group G start This compound intermediate Functionalized Intermediate start->intermediate Functional Group Transformation cyclization Intramolecular Cyclization intermediate->cyclization library Library of Substituted 2,2-Dimethyltetrahydrofurans cyclization->library

Sources

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methylpentan-2-ol: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of this compound, a bifunctional molecule of significant interest to researchers and process chemists. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, its key chemical transformations, and its practical applications in the fields of fine chemical synthesis and drug development.

This compound is a halogenated tertiary alcohol. Its structure, featuring a nucleophilic hydroxyl group and an electrophilic carbon center attached to a chlorine atom, makes it a versatile intermediate for constructing more complex molecular architectures, particularly heterocyclic compounds.

Identifiers and Synonyms

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is known by several names and registered under unique identifiers across various chemical databases.

Identifier TypeValue
IUPAC Name This compound[1][2]
CAS Number 7712-59-6[1][2][3][4][5][6]
Molecular Formula C₆H₁₃ClO[1][2][3][4][5][6]
Molecular Weight 136.62 g/mol [1][2][3][5][6]
InChI InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3[1][2]
InChIKey UUPHSTXWKCEQHG-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(CCCCl)O[2]
Common Synonyms 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2, 5-Chloro-2-methyl-2-pentanol, 4-hydroxy-4-methylpentyl chloride[1][2][4][5][6]
Physicochemical Properties

The following table summarizes key computed physicochemical properties. These values are essential for designing reaction conditions, developing purification strategies, and understanding the compound's behavior.

PropertyValue (Predicted)Source
pKa 15.15 ± 0.29Guidechem[4]
XLogP3 1.5PubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]
Hydrogen Bond Donor Count 1Guidechem[4]
Hydrogen Bond Acceptor Count 1Guidechem[4]
Rotatable Bond Count 3Guidechem[4]

Synthesis and Mechanistic Considerations

The most logical and robust method for synthesizing a tertiary alcohol like this compound is through the addition of an organometallic reagent to a suitable ketone. The Grignard reaction is the field-proven choice for this transformation due to its high yield, operational simplicity, and the commercial availability of starting materials.

The overall synthetic strategy involves a two-step process: first, the preparation of the key ketone intermediate, 5-chloro-2-pentanone, followed by the Grignard addition.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a self-validating system for the preparation of this compound.

Part A: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone

The precursor ketone can be efficiently prepared by the hydrolytic decarboxylation and chlorination of α-acetyl-γ-butyrolactone.[7]

  • Reaction Setup: In a 2 L distilling flask equipped with a condenser and a receiving flask cooled in an ice bath, combine concentrated hydrochloric acid (450 mL), water (525 mL), and α-acetyl-γ-butyrolactone (384 g, 3 moles).

  • Reaction Execution: Heat the mixture. Carbon dioxide will evolve immediately. Increase the temperature to initiate distillation, collecting the distillate as rapidly as possible without allowing the reaction mixture to foam into the condenser.

  • Workup and Isolation: After collecting approximately 900 mL of distillate, add 450 mL of water to the flask and collect an additional 300 mL. Separate the yellow organic layer. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layer and ether extracts and dry over anhydrous calcium chloride.

  • Purification: Remove the ether by distillation. The crude residue is 5-chloro-2-pentanone, which can be further purified by vacuum distillation.

Part B: Grignard Addition to form this compound

This step utilizes the prepared ketone and a methyl Grignard reagent.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare methylmagnesium bromide from magnesium turnings and bromomethane in anhydrous diethyl ether.

  • Reaction Setup: Cool the Grignard solution in an ice bath. Dissolve the 5-chloro-2-pentanone (from Part A) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the commercially available starting material to the final product.

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_grignard Part B: Grignard Reaction A α-Acetyl-γ-butyrolactone B HCl, H₂O, Heat A->B Hydrolysis & Decarboxylation C 5-Chloro-2-pentanone B->C D CH₃MgBr in Ether E 1. Add 5-Chloro-2-pentanone 2. Aqueous Workup (NH₄Cl) C->E D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Key Chemical Transformation: Intramolecular Cyclization

The most valuable reaction of this compound is its conversion to 2,2-dimethyltetrahydrofuran. This transformation is a classic example of an intramolecular Williamson ether synthesis, a robust method for forming cyclic ethers.

Causality and Mechanism

The reaction is typically initiated by a moderately strong base, such as sodium hydride or potassium tert-butoxide. The causality is straightforward:

  • Deprotonation: The base abstracts the acidic proton from the tertiary hydroxyl group, forming a reactive alkoxide intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide is perfectly positioned to act as an internal nucleophile. It attacks the carbon atom bearing the chlorine atom (C5) via an Sₙ2 mechanism.

  • Ring Closure: This backside attack displaces the chloride leaving group, resulting in the formation of a stable, five-membered tetrahydrofuran ring. The formation of five- and six-membered rings through intramolecular reactions is kinetically and thermodynamically favored.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydrofuran
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Dissolve this compound in anhydrous THF and add it dropwise to the stirred NaH suspension at 0°C.

  • Reaction Execution: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • Quenching and Workup: Cool the reaction mixture and carefully quench the excess NaH by the slow addition of water. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting 2,2-dimethyltetrahydrofuran can be purified by fractional distillation.

Reaction Mechanism Diagram

This diagram visualizes the intramolecular Sₙ2 cyclization process.

Caption: Mechanism of base-mediated intramolecular cyclization.

Analytical Characterization Profile

A robust analytical profile is essential for confirming the identity and purity of this compound. The following data are predicted based on its structure and spectral data from analogous compounds.

TechniqueExpected Observations
¹H NMR - Singlet (~1.2 ppm, 6H) for the two C2-methyl groups. - Multiplets (~1.6-1.9 ppm, 4H) for the C3 and C4 methylene protons. - Triplet (~3.6 ppm, 2H) for the C5 methylene protons adjacent to chlorine. - Singlet (variable, ~1.5-3.0 ppm, 1H) for the hydroxyl proton.
¹³C NMR - Signal for the two equivalent methyl carbons (~29 ppm). - Signals for the methylene carbons C3, C4, and C5 (~20-45 ppm). - Signal for the quaternary carbinol carbon C2 (~70 ppm).
IR Spectroscopy - Broad O-H stretch (~3600-3200 cm⁻¹). - C-H stretching of sp³ carbons (~2980-2850 cm⁻¹). - C-O stretch (~1150 cm⁻¹). - C-Cl stretch (~750-650 cm⁻¹).[8]
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 136/138 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). - Fragment corresponding to loss of water (M-18). - Fragment corresponding to alpha-cleavage (loss of a methyl group, M-15). - Fragment at m/z 59 corresponding to [C(CH₃)₂OH]⁺.

Note: Spectral data is available on PubChem for GC-MS and vapor-phase IR.[3]

Applications and Safety

Role in Synthesis

This compound serves primarily as a synthetic intermediate. Its utility stems from its ability to act as a precursor to 2,2-dimethyltetrahydrofuran, a valuable heterocyclic compound used as a solvent and a building block in the synthesis of pharmaceuticals and agrochemicals.[1][9] The defined distance between the functional groups allows for precise construction of five-membered ring systems. The compound is also commercially available as a characterized chemical reference standard, crucial for analytical applications and quality control.[10]

Safety and Handling
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be a flammable liquid and vapor. May cause skin and serious eye irritation. May cause respiratory irritation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Always consult the specific SDS provided by the supplier before handling this chemical.

References

  • Veeprho. This compound | CAS 7712-59-6. [Link]

  • LookChem. This compound. [Link]

  • PubChem. This compound | C6H13ClO | CID 547768. [Link]

  • MOLBASE. This compound price & availability. [Link]

  • NIST. Tetrahydrofuran, 2,2-dimethyl-. [Link]

  • Pharmaffiliates. CAS No : 7712-59-6 | Product Name : this compound. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

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An In-depth Technical Guide to the Theoretical Properties of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, reactivity, and spectral characterization of 5-Chloro-2-methylpentan-2-ol (CAS No. 7712-59-6). As a bifunctional molecule containing both a tertiary alcohol and a primary alkyl chloride, this compound presents unique characteristics relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delineates a plausible synthetic route via the Grignard reaction, explores its potential for intramolecular cyclization, and offers predicted physicochemical and spectroscopic data to facilitate its identification and utilization in a laboratory setting. All protocols and data are presented with the aim of providing a self-validating framework for scientific integrity and reproducibility.

Introduction

This compound is a halogenated alcohol that holds potential as a versatile intermediate in organic synthesis. Its structure incorporates a nucleophilic hydroxyl group and a carbon backbone susceptible to further functionalization at the electrophilic carbon bearing a chlorine atom. This dual reactivity allows for a range of chemical transformations, making it a molecule of interest for the construction of more complex chemical architectures. This guide will systematically explore the theoretical underpinnings of this compound, from its fundamental properties to its anticipated chemical behavior, providing a foundational resource for its application in a research and development context.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in various solvent systems. While experimental data is not widely available, a combination of computational predictions and comparisons with analogous structures allows for a reliable estimation of its key properties.

PropertyPredicted/Calculated ValueSource
Molecular Formula C₆H₁₃ClOPubChem[1]
Molecular Weight 136.62 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 7712-59-6ChemicalBook[2]
Boiling Point 67-68 °C at 2 TorrChemicalBook[3]
Density 1.0154 g/cm³ChemicalBook[3]
pKa 15.15 ± 0.29Guidechem[4]
LogP (XLogP3) 1.5PubChem[1]
SMILES CC(C)(CCCCl)OPubChem[1]

Synthesis of this compound

The most logical and established method for the synthesis of tertiary alcohols is the Grignard reaction.[5][6][7][8] In the case of this compound, this involves the nucleophilic addition of a methylmagnesium halide to the carbonyl carbon of 5-chloro-2-pentanone.

Reaction Principle

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of 5-chloro-2-pentanone. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the final tertiary alcohol product. It is imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate the Grignard reagent, rendering it unreactive towards the ketone.[7]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ketone 5-Chloro-2-pentanone conditions 1. Anhydrous Diethyl Ether 2. Aqueous Acid Workup (e.g., NH₄Cl) ketone->conditions Reacts with grignard Methylmagnesium Bromide grignard->conditions product This compound conditions->product To yield

Caption: Synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

The following is a plausible, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 5-Chloro-2-pentanone (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ketone: To the flask, add 5-chloro-2-pentanone dissolved in anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals:

  • ~1.2 ppm (singlet, 6H): Two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group.

  • ~1.7-1.9 ppm (multiplet, 2H): Methylene group at the C4 position.

  • ~2.0-2.2 ppm (multiplet, 2H): Methylene group at the C3 position.

  • ~3.6 ppm (triplet, 2H): Methylene group at the C5 position, deshielded by the adjacent chlorine atom.

  • A broad singlet (variable, 1H): The hydroxyl proton. The chemical shift of this peak is dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to exhibit six signals corresponding to the unique carbon atoms in the molecule:

  • ~29 ppm: The two equivalent methyl carbons (C1 and the methyl substituent at C2).

  • ~30 ppm: The methylene carbon at C4.

  • ~43 ppm: The methylene carbon at C3.

  • ~45 ppm: The methylene carbon at C5, deshielded by the chlorine atom.

  • ~70 ppm: The quaternary carbon at C2, bonded to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • Broad O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹.

  • C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.

  • C-O stretch: A moderate to strong absorption in the 1100-1200 cm⁻¹ range.

  • C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136, with an M+2 peak at m/z = 138 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 121), loss of a propyl chloride fragment, and dehydration.

Reactivity and Potential Applications

The bifunctional nature of this compound dictates its reactivity and potential synthetic utility.

Intramolecular Cyclization

One of the most significant potential reactions of this compound is its base-promoted intramolecular cyclization to form 2,2-dimethyltetrahydrofuran.[10][11][12] This reaction proceeds via an intramolecular Williamson ether synthesis mechanism. The hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an Sₙ2 reaction to form the five-membered cyclic ether.[13][14]

Cyclization Workflow Diagram

Cyclization_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product_cyclization Product start_mol This compound base Strong Base (e.g., NaH) start_mol->base Deprotonation alkoxide Alkoxide Intermediate base->alkoxide product_ether 2,2-Dimethyltetrahydrofuran alkoxide->product_ether Intramolecular Sₙ2

Caption: Intramolecular cyclization of this compound.

Other Potential Reactions and Applications
  • Grignard Reagent Formation: The alkyl chloride can be converted into a Grignard reagent, which could then be used in subsequent carbon-carbon bond-forming reactions. However, the presence of the acidic hydroxyl group would necessitate a protection strategy.

  • Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles to introduce a variety of functional groups.

  • Intermediate in Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are widely used as starting materials in the synthesis of a broad range of biologically active molecules.[15][16][17]

Safety and Toxicology

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.[18]

  • Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicology: The toxicology of halogenated hydrocarbons can vary widely. Some are known to be hepatotoxic. Chronic exposure should be avoided.

Conclusion

This compound is a theoretically interesting and synthetically versatile molecule. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic protocol, its expected spectroscopic characteristics, and its potential reactivity. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to safely synthesize, identify, and utilize this compound in their research endeavors, particularly in the fields of organic synthesis and drug discovery.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Grignard Synthesis of Various Tertiary Alcohols.
  • Garber, K. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins [Video]. YouTube. Retrieved from [Link]

  • CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. (2024, June 17). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Chegg. (2019, January 29). Solved Part A Base-promoted cyclization of halohydrins is. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Chloro-2-methylpentan-1-ol. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 7712-59-6. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7712-59-6,this compound. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). CAS No : 7712-59-6 | Product Name : this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). chloro-2-methylpentane, 14753-05-0. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-methylpentan-2-ol, a valuable halogenated tertiary alcohol intermediate in organic synthesis. The protocol is centered around the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[1] We detail a reliable procedure involving the formation of a chloro-functionalized Grignard reagent followed by its nucleophilic addition to a ketone. This application note is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

This compound is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl chloride. This structure makes it a versatile building block, allowing for subsequent reactions at either the hydroxyl group or the chloro-functionalized terminus. The synthesis of tertiary alcohols is a cornerstone of organic chemistry, and the Grignard reaction remains one of the most efficient methods for their preparation.[1][2]

The chosen synthetic strategy involves the reaction of 3-chloropropylmagnesium bromide with acetone. This pathway is selected for its efficiency and the commercial availability of the starting materials. The key challenge and point of interest in this synthesis is the selective formation of the Grignard reagent at the carbon-bromine bond while leaving the carbon-chlorine bond intact. This is readily achievable due to the higher reactivity of alkyl bromides compared to alkyl chlorides in the formation of organomagnesium compounds.[3]

Reaction Principle and Mechanism

The synthesis is a two-step process executed in a single pot:

  • Formation of the Grignard Reagent: 1-Bromo-3-chloropropane reacts with magnesium metal in an anhydrous ethereal solvent (typically tetrahydrofuran, THF) to form 3-chloropropylmagnesium bromide. The magnesium inserts itself into the more labile carbon-bromine bond.[4]

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[5] This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

  • Acidic Work-up: The reaction is quenched with a weak acid, such as an aqueous solution of ammonium chloride or dilute sulfuric acid. This protonates the alkoxide to yield the final tertiary alcohol, this compound, and water-soluble magnesium salts.

The overall reaction is as follows:

Br-(CH₂)₃-Cl + Mg --(THF)--> Cl-(CH₂)₃-MgBr

Cl-(CH₂)₃-MgBr + (CH₃)₂C=O --> Cl-(CH₂)₃-C(CH₃)₂-OMgBr

Cl-(CH₂)₃-C(CH₃)₂-OMgBr + H₃O⁺ --> Cl-(CH₂)₃-C(CH₃)₂-OH + Mg²⁺ + Br⁻ + H₂O

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Work-up cluster_2 Part 3: Purification & Analysis A Starting Materials: - 1-Bromo-3-chloropropane - Magnesium Turnings - Anhydrous THF B Reaction Setup: - Flame-dried 3-neck RBF - Inert Atmosphere (N₂/Ar) - Reflux Condenser A->B Combine in C Initiation & Formation: - Add alkyl halide dropwise - Maintain gentle reflux - Formation of Cl-(CH₂)₃-MgBr B->C Execute D Substrate Addition: - Cool Grignard solution to 0°C - Add Acetone in THF dropwise C->D Transfer to E Reaction & Quenching: - Stir at RT - Quench with aq. NH₄Cl (sat.) D->E Proceed to F Product Isolation: - Liquid-liquid extraction (Ether) - Dry organic layer (Na₂SO₄) - Solvent removal E->F Followed by G Purification: - Vacuum Distillation F->G Purify via H Final Product: - this compound (Colorless Liquid) G->H Yields I Characterization: - NMR, IR, GC-MS - Yield & Purity Analysis H->I Subject to

Sources

Purification methods for 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 5-Chloro-2-methylpentan-2-ol

Executive Summary

This compound is a bifunctional organic molecule featuring both a tertiary alcohol and a primary alkyl chloride. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The presence of both polar and reactive functional groups necessitates robust purification strategies to remove unreacted starting materials, catalysts, and side-products, ensuring the high purity required for subsequent synthetic steps. This guide provides a detailed analysis of the optimal purification methods for this compound, grounded in its physicochemical properties. We present two primary protocols: an industrial-scale approach combining extractive workup with vacuum distillation and a laboratory-scale method utilizing flash column chromatography for achieving superior purity.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties and potential impurities is critical for designing an effective purification strategy.

Physicochemical Data

The properties of this compound dictate the appropriate purification techniques. For instance, its liquid state at room temperature and potential thermal sensitivity make vacuum distillation a more suitable choice than atmospheric distillation or recrystallization.

PropertyValueSource(s)
CAS Number 7712-59-6[3][4][5]
Molecular Formula C₆H₁₃ClO[3][6]
Molecular Weight 136.62 g/mol [3][4]
Appearance Colorless Liquid[1]
Boiling Point Not well-documented; high boiling point expected.[1][7]
pKa ~15.15 (Predicted)[4]
Structure A tertiary alcohol with a chlorine atom on the C5 position.[1][3]
Common Impurities

This compound is often synthesized via the reaction of a Grignard reagent (e.g., methylmagnesium chloride) with 5-chloro-2-pentanone.[2][8] This synthesis route can introduce several impurities:

  • Unreacted Starting Materials: Residual 5-chloro-2-pentanone and quenched Grignard reagent.

  • Acidic/Basic Residues: Catalysts or quenching agents used during the reaction workup.

  • Solvents: Reaction solvents such as diethyl ether or tetrahydrofuran (THF).

  • Elimination Byproducts: The tertiary alcohol can undergo acid-catalyzed dehydration, especially at elevated temperatures, to form isomeric alkenes (e.g., 5-chloro-2-methyl-1-pentene).

Purification Strategy Selection

The purification strategy begins with a simple liquid-liquid extraction to remove water-soluble and acidic/basic impurities, followed by a primary purification technique chosen based on the required scale and purity.

Purification_Workflow Crude Crude this compound (Contains starting materials, acid, solvents) Workup Extractive Workup (Wash with NaHCO₃, H₂O, Brine) Crude->Workup Dry Drying (Anhydrous Na₂SO₄ or MgSO₄) Workup->Dry Filtration Filtration Dry->Filtration Crude_Dried Dried Crude Product Filtration->Crude_Dried Choice Purity/Scale Requirement? Crude_Dried->Choice Distillation Protocol 1: Vacuum Distillation Choice->Distillation High Scale, Standard Purity Chromatography Protocol 2: Flash Chromatography Choice->Chromatography Lab Scale, High Purity Pure_Dist Pure Product (>95%) Distillation->Pure_Dist Pure_Chrom High-Purity Product (>99%) Chromatography->Pure_Chrom Purity_Check Purity Assessment (GC-MS, NMR) Pure_Dist->Purity_Check Pure_Chrom->Purity_Check

Caption: Overall purification workflow for this compound.

  • Extractive Workup: This is a mandatory first step. Washing with a mild base like sodium bicarbonate solution neutralizes residual acids, preventing temperature-induced degradation in subsequent steps.[9][10]

  • Vacuum Distillation (Protocol 1): This is the preferred method for large quantities. Tertiary alcohols can be susceptible to decomposition at high temperatures.[11] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which preserves the molecule's integrity.[12][13][14]

  • Flash Column Chromatography (Protocol 2): For instances where very high purity is required or when impurities have boiling points close to the product, flash chromatography offers superior separation based on polarity differences.[15][16][17]

Detailed Purification Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Extractive Workup and Vacuum Distillation

This protocol is ideal for purifying multi-gram to kilogram quantities of the crude product.

A. Extractive Workup

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible solvent (e.g., diethyl ether or ethyl acetate) and water to partition the layers.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first, and vent frequently to release any CO₂ gas that evolves from acid neutralization. Shake vigorously once gas evolution ceases.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (1 x volume of organic layer). Drain the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x volume of organic layer). This helps to remove residual water from the organic phase.

  • Drain the brine layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

  • Filter the solution by gravity or vacuum filtration to remove the drying agent.

  • Remove the solvent using a rotary evaporator. The remaining residue is the dried, crude this compound.

B. Vacuum Distillation

  • Assemble a vacuum distillation apparatus as shown in the diagram below. Use grease on all ground-glass joints to ensure a good seal.

  • Place the dried, crude product into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Begin stirring (if using a stir bar) and slowly apply vacuum. The pressure should be lowered gradually to prevent bumping. A typical target pressure is 1-10 mmHg.

  • Once the target pressure is stable, begin heating the distilling flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

  • Collect the main fraction of this compound at a stable temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Stop the distillation when the temperature starts to drop or when only a small residue remains in the distilling flask.

  • Allow the apparatus to cool completely before releasing the vacuum to prevent cracking the hot glassware.

Vacuum_Distillation cluster_setup Vacuum Distillation Apparatus Flask Distilling Flask (with crude product) Head Distillation Head (with Thermometer) Flask->Head Condenser Condenser (Cooling Water In/Out) Head->Condenser Adapter Vacuum Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Vacuum To Vacuum Source Adapter->Vacuum Heat Heating Mantle Heat->Flask

Caption: Simplified schematic of a vacuum distillation setup.

Protocol 2: Purification by Flash Column Chromatography

This method is best suited for small-scale purifications (milligrams to a few grams) where high purity is paramount.

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of approximately 0.2-0.3.[17]

  • Column Packing:

    • Select a column of appropriate size (a 70:1 ratio of silica gel to crude mixture by weight is often optimal for difficult separations).[17]

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring a flat, undisturbed top surface.

  • Sample Loading:

    • Dissolve the crude product from the extractive workup in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. Positive air pressure can be applied to speed up the process ("flash" chromatography).[15]

    • Collect the eluent in small, sequential fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Purity Assessment

After purification, the purity of the final product must be verified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any remaining volatile impurities. The mass spectrum will confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic peaks for the methyl groups, the methylene chains, and the hydroxyl proton. Integration of the peaks can be used to detect and quantify impurities.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and C-Cl stretching vibrations.

Troubleshooting and Field-Proven Insights

  • Problem: The product decomposes during distillation (darkening color, low yield).

    • Cause & Solution: The temperature is too high, or acidic residues are present. Ensure the pre-distillation extractive workup was thorough. Use a higher vacuum to further lower the boiling point.

  • Problem: Poor separation during column chromatography (overlapping spots on TLC).

    • Cause & Solution: The eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in the mixture. A less polar eluent will increase the separation between compounds on the silica gel.[15]

  • Problem: The compound will not crystallize (if fractional freezing is attempted).

    • Cause & Solution: This compound has a low melting point and a high affinity for organic solvents, making crystallization difficult as it is prone to "oiling out".[18] This is why distillation and chromatography are the recommended methods.

Conclusion

The purification of this compound is effectively achieved through a multi-step process that begins with a crucial extractive workup to remove ionic and acidic impurities. For large-scale purification, vacuum distillation is the method of choice, offering an efficient separation with minimal risk of thermal degradation. For achieving the highest levels of purity on a laboratory scale, flash column chromatography provides unparalleled separation power. The final purity should always be confirmed using appropriate analytical techniques such as GC-MS and NMR spectroscopy.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

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Application Note & Protocol: Intramolecular Grignard Reaction of 5-Chloro-2-methylpentan-2-ol for the Synthesis of 1,1,2-Trimethylcyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Intricacies of Intramolecular Grignard Reactions

The Grignard reaction, a cornerstone of carbon-carbon bond formation, typically involves the intermolecular reaction of an organomagnesium halide with an electrophilic carbonyl carbon.[1][2] However, when a molecule contains both a halide and a proximate acidic proton, such as in 5-chloro-2-methylpentan-2-ol, the reaction pathway can be directed towards an intramolecular cyclization. This application note provides a detailed protocol and mechanistic insights for the intramolecular Grignard reaction of this compound, a transformation that leads to the formation of the cyclic alkane, 1,1,2-trimethylcyclopentane.

This particular reaction presents a unique set of challenges and opportunities. The presence of the tertiary alcohol functionality necessitates careful consideration of stoichiometry, as the Grignard reagent is a strong base that will initially deprotonate the hydroxyl group.[3][4] This initial acid-base reaction is then followed by the formation of the Grignard reagent at the chlorinated carbon, which rapidly undergoes an intramolecular SN2-like cyclization. Understanding and controlling these sequential steps are paramount for achieving a high yield of the desired cyclic product. This guide will walk researchers through the theoretical underpinnings and practical execution of this valuable synthetic transformation.

Mechanistic Pathway: A Tale of Two Reactions

The reaction of this compound with magnesium metal does not proceed via a direct Grignard formation. Instead, it follows a two-stage mechanism:

  • Acid-Base Reaction: The highly basic Grignard reagent (formed in situ) first acts as a base, deprotonating the tertiary hydroxyl group of a starting material molecule to form a magnesium alkoxide. This reaction is rapid and consumes one equivalent of the Grignard reagent.

  • Intramolecular Cyclization: A second equivalent of magnesium reacts with the alkyl chloride of the magnesium alkoxide intermediate to form a new Grignard reagent. This newly formed organometallic species is perfectly poised for a rapid intramolecular nucleophilic attack on the carbon bearing the chlorine, leading to the formation of a five-membered ring and yielding 1,1,2-trimethylcyclopentane after acidic workup.

The overall transformation can be visualized as follows:

Grignard_Mechanism cluster_0 Step 1: Acid-Base Reaction cluster_1 Step 2: Intramolecular Cyclization A This compound B Magnesium Alkoxide Intermediate A->B  + Mg (Grignard Formation & Deprotonation) C Intramolecular Grignard Reagent B->C  + Mg D 1,1,2-Trimethylcyclopentane C->D  Intramolecular Attack + H3O+ Workup

Figure 1: Mechanistic workflow of the intramolecular Grignard reaction.

Experimental Protocol: A Step-by-Step Guide

3.1. Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
This compound10.0 g (0.066 mol)Starting material
Magnesium turnings3.5 g (0.144 mol)For Grignard reagent formation
Anhydrous diethyl ether150 mLReaction solvent
Iodine1-2 small crystalsTo activate the magnesium surface
1 M Hydrochloric acid (aq)100 mLTo quench the reaction and dissolve magnesium salts
Saturated sodium bicarbonate (aq)50 mLTo neutralize any remaining acid
Brine (saturated NaCl solution)50 mLTo aid in phase separation and remove water
Anhydrous sodium sulfate~10 gDrying agent
Three-necked round-bottom flask500 mLReaction vessel
Reflux condenser-To prevent solvent loss
Dropping funnel125 mLFor controlled addition of the starting material
Magnetic stirrer and stir bar-For efficient mixing
Heating mantle-To maintain reaction temperature
Inert gas supply (N2 or Ar)-To maintain an anhydrous and oxygen-free environment
Ice bath-For cooling during the workup procedure

3.2. Procedure

A. Apparatus Setup and Inert Atmosphere

  • Drying Glassware: All glassware must be meticulously dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.[5][6]

  • Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Flush the entire apparatus with a steady stream of an inert gas (nitrogen or argon) for 10-15 minutes to exclude moisture and oxygen, which would otherwise quench the Grignard reagent.[7]

B. Grignard Reaction Initiation and Execution

  • Magnesium Preparation: Place the magnesium turnings (3.5 g) in the reaction flask. Add a few crystals of iodine. The iodine will etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction.[5]

  • Initial Reagent Addition: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound (10.0 g) in 120 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 10-15 mL of the this compound solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, which is typically indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure the reaction goes to completion.

C. Reaction Workup and Product Isolation

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 100 mL of 1 M hydrochloric acid dropwise from the dropping funnel to quench any unreacted Grignard reagent and dissolve the magnesium salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[6] Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: The crude product, 1,1,2-trimethylcyclopentane, can be purified by fractional distillation. The boiling point of 1,1,2-trimethylcyclopentane is approximately 111-112°C.[8][9]

Expected Results and Data Analysis

ParameterExpected ValueNotes
Product 1,1,2-TrimethylcyclopentaneA colorless liquid.
CAS Number 4259-00-1For product identification.[8][9]
Molecular Formula C8H16[9][10]
Molecular Weight 112.21 g/mol [9][10]
Boiling Point 111-112 °CAt atmospheric pressure.[8][9]
Theoretical Yield ~5.9 gBased on 0.066 mol of this compound.
Expected Yield 60-70%Yields can be influenced by the purity of reagents and reaction conditions.
Characterization 1H NMR, 13C NMR, GC-MSTo confirm the structure and purity of the final product.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is a common issue in Grignard reactions. Ensure all glassware is perfectly dry and the magnesium is activated. Crushing a few pieces of magnesium with a dry glass rod can also help initiate the reaction.[6]

  • Low Yield: This can be due to impure reagents, insufficient exclusion of air and moisture, or incomplete reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Side Reactions: The primary side product is typically the result of intermolecular coupling or elimination reactions. Maintaining a dilute solution and a controlled addition rate can minimize these side reactions.

Conclusion

The intramolecular Grignard reaction of this compound provides an efficient route to 1,1,2-trimethylcyclopentane. By carefully controlling the reaction conditions, particularly the exclusion of water and the stoichiometry of the reagents, researchers can achieve good yields of the desired cyclic product. This protocol serves as a robust starting point for the synthesis of this and related cyclic compounds, with broad applications in organic synthesis and drug discovery.

References

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  • The Good Scents Company. (n.d.). 1,1,2-trimethyl cyclopentane, 4259-00-1.
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Application Note: Intramolecular Cyclization of 5-Chloro-2-methylpentan-2-ol for the Synthesis of 1,2,2-Trimethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The synthesis of substituted tetrahydrofurans is a cornerstone of modern organic chemistry, owing to the prevalence of this five-membered oxygenated heterocycle in a vast array of natural products and pharmacologically active molecules.[1][2] These structures serve as critical building blocks in drug discovery and development. This application note provides a comprehensive guide to the intramolecular cyclization of 5-chloro-2-methylpentan-2-ol, a classic transformation that yields 1,2,2-trimethyltetrahydrofuran.

The primary mechanism discussed is a base-promoted intramolecular Williamson ether synthesis.[3][4] This process is an efficient and reliable method for forming cyclic ethers, particularly for 5- and 6-membered rings, which are kinetically and thermodynamically favored.[5] The reaction involves the deprotonation of a tethered alcohol to form a nucleophilic alkoxide, which subsequently displaces an intramolecular halide leaving group in an Sₙ2 reaction.[6][7] This guide will detail the mechanistic rationale, provide a robust experimental protocol, outline methods for reaction monitoring and product characterization, and offer field-proven insights for troubleshooting.

Mechanistic Rationale: The Intramolecular Sₙ2 Pathway

The conversion of this compound to 1,2,2-trimethyltetrahydrofuran is most effectively achieved under basic conditions. The reaction proceeds through a well-established intramolecular Sₙ2 mechanism.

Causality Behind the Mechanism:

  • Deprotonation: The reaction is initiated by a strong, non-nucleophilic base, typically sodium hydride (NaH). NaH is chosen for its ability to irreversibly deprotonate the tertiary alcohol, forming a potent sodium alkoxide nucleophile and hydrogen gas.[4] This step is critical as the neutral hydroxyl group is not sufficiently nucleophilic to displace the chloride.

  • Intramolecular Attack: The newly formed alkoxide is perfectly positioned to attack the electrophilic carbon atom bonded to the chlorine. The proximity of the nucleophile and the electrophile within the same molecule makes this intramolecular reaction significantly faster than competing intermolecular reactions, especially at moderate concentrations.[7][8]

  • Ring Closure (5-exo-tet): The nucleophilic attack proceeds from the backside of the C-Cl bond, leading to the displacement of the chloride leaving group and the formation of the five-membered tetrahydrofuran ring. According to Baldwin's rules, this 5-exo-tet cyclization is a highly favored process.

The overall transformation is a clean and high-yielding method for constructing the target cyclic ether.

Caption: Base-catalyzed intramolecular Sₙ2 cyclization mechanism.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 1,2,2-trimethyltetrahydrofuran on a laboratory scale.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle NaH in a fume hood under an inert atmosphere (N₂ or Ar).

  • Anhydrous solvents are required. Ensure all glassware is thoroughly dried before use.

  • The quenching step is exothermic. Perform it slowly and with appropriate cooling.

Materials & Reagents:

  • This compound (MW: 136.62 g/mol )[9]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 10 mL per 1 g of starting material) to the flask.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents, 60% dispersion) to the stirred solvent.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension at room temperature over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH. Continue addition until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under atmospheric pressure (b.p. of product ~120-122 °C) to yield pure 1,2,2-trimethyltetrahydrofuran.

Caption: Step-by-step experimental workflow for the synthesis.

Analytical Methods and Data Interpretation

Proper reaction monitoring and product characterization are essential for ensuring the success of the synthesis.[10][11][12]

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the reaction's progress.[11][13]

    • Mobile Phase: A starting point is a 20:80 mixture of ethyl acetate/hexanes.

    • Visualization: Use a potassium permanganate (KMnO₄) stain. The starting material (an alcohol) will show a yellow spot on a purple background, while the ether product will be much less reactive or unreactive to the stain.

    • Analysis: The reaction is complete when the spot corresponding to the starting material disappears.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative monitoring and confirms the mass of the product.[14][15] The product will have a shorter retention time than the more polar starting material.

Product Characterization Data (1,2,2-trimethyltetrahydrofuran):

Parameter/Technique Description & Expected Value
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Colorless liquid
Boiling Point ~120-122 °C
¹H NMR (CDCl₃, 400 MHz) δ ~3.7 (t, 2H, -O-CH₂-), ~1.8 (t, 2H, -CH₂-CH₂-), ~1.2 (s, 6H, -C(CH₃)₂-), ~1.1 (s, 3H, -O-C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~78.1 (C2), ~61.5 (C5), ~39.4 (C3), ~25.2 (C(CH₃)₂), ~22.8 (C4), ~21.9 (C2-CH₃)
Mass Spectrum (EI) M⁺ peak at m/z = 114. Key fragment at m/z = 99 ([M-CH₃]⁺).
IR Spectroscopy (neat) Absence of broad O-H stretch (~3400 cm⁻¹). Presence of C-O-C stretch (~1080-1120 cm⁻¹).

Note: Predicted NMR chemical shifts can vary slightly based on solvent and instrument.[16][17]

Field-Proven Insights & Troubleshooting

Issue Potential Cause Recommended Solution
Reaction is sluggish or incomplete 1. Inactive NaH (deactivated by moisture). 2. Insufficient heating. 3. Wet solvent or glassware.1. Use fresh, high-quality NaH. Wash the dispersion with anhydrous hexanes before use to remove mineral oil. 2. Ensure the reaction is at a steady reflux. 3. Rigorously dry all glassware and use freshly distilled anhydrous solvent.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (product is somewhat volatile). 3. Competing intermolecular reaction.1. Extend reaction time or add slightly more NaH. 2. Be careful during rotary evaporation; use a cool water bath. 3. Ensure the reaction is not run at an excessively high concentration.
Side Product Formation Potential for E2 elimination to form an alkene, though unlikely under these conditions.This is generally not a major issue for 5-membered ring formation. If observed, consider using a less hindered base or lower reaction temperatures.

References

  • Díez-Poza, C., Val, P., Pulido, F.J., & Barbero, A. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols. Mar. Drugs, 16, 421. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1 and 2. 2-Me-THF=2-methyltetrahydrofuran. Available at: [Link]

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Synthesis of 2,2-dimethyltetrahydrofuran from 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Synthesis of 2,2-dimethyltetrahydrofuran

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-dimethyltetrahydrofuran from 5-chloro-2-methylpentan-2-ol. The protocol is based on an intramolecular Williamson ether synthesis, a robust and efficient method for forming cyclic ethers.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, strategies for process optimization, and critical safety considerations. The intended audience includes researchers in organic synthesis, process chemistry, and drug development who require a reliable method for preparing this valuable heterocyclic compound.

Introduction and Scientific Background

2,2-dimethyltetrahydrofuran is a heterocyclic compound with applications as a specialty solvent and a building block in organic synthesis. Its synthesis from this compound serves as an excellent example of an intramolecular nucleophilic substitution reaction. The core transformation is an intramolecular Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3][4][5]

The reaction is initiated by the deprotonation of the tertiary hydroxyl group in the starting material using a strong, non-nucleophilic base. The resulting alkoxide then acts as an internal nucleophile, attacking the primary carbon atom bearing the chlorine leaving group. This intramolecular cyclization is kinetically and thermodynamically favored, leading to the formation of a stable, five-membered tetrahydrofuran ring.[1][6] The use of a strong base like sodium hydride (NaH) is crucial, as it irreversibly deprotonates the alcohol to form the reactive alkoxide, driving the reaction forward by producing hydrogen gas as the only byproduct.[4][6]

Reaction Mechanism: Intramolecular Sₙ2 Cyclization

The synthesis proceeds in two primary mechanistic steps:

  • Deprotonation: The sodium hydride (NaH), a strong base, abstracts the acidic proton from the hydroxyl group of this compound. This generates a tertiary alkoxide nucleophile and liberates hydrogen gas.

  • Intramolecular Nucleophilic Substitution (Sₙ2): The newly formed alkoxide attacks the electrophilic primary carbon atom bonded to the chlorine atom. This backside attack displaces the chloride ion as the leaving group, resulting in the formation of the five-membered ether ring. This type of cyclization is classified as a 5-exo-tet reaction, which is generally a favored pathway according to Baldwin's rules for ring closure.

Reaction_Mechanism SM This compound Intermediate Alkoxide Intermediate SM->Intermediate Base NaH (Base) Base->Intermediate Deprotonation Product 2,2-dimethyltetrahydrofuran Intermediate->Product Intramolecular Sₙ2 (5-exo-tet cyclization) Byproduct1 H₂ (gas) Intermediate->Byproduct1 Byproduct2 NaCl Product->Byproduct2

Caption: Reaction mechanism for the synthesis of 2,2-dimethyltetrahydrofuran.

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

Materials and Equipment
Reagents & SolventsEquipment
This compound (CAS: 7712-59-6)Round-bottom flasks (3-neck)
Sodium hydride (NaH), 60% dispersion in mineral oilReflux condenser & heating mantle
Anhydrous tetrahydrofuran (THF)Magnetic stirrer and stir bar
Anhydrous n-hexane or n-pentaneDropping funnel / Addition funnel
Isopropanol (for quenching)Schlenk line or inert gas manifold
Diethyl ether (for extraction)Rotary evaporator
Saturated aqueous sodium chloride (Brine)Distillation apparatus
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Standard laboratory glassware
Deionized waterSyringes and needles
Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[7][8] It is also corrosive and can cause severe burns upon contact with skin or eyes.[9] Always handle NaH (60% dispersion) in a chemical fume hood under an inert atmosphere.[10][11] Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do NOT use water or a CO₂ extinguisher to put out a sodium hydride fire. [10][11]

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time.[12] Always test for peroxides before use and handle under an inert atmosphere.

  • Pressure Build-up: The reaction generates hydrogen gas. Ensure the reaction setup is not a closed system and is properly vented through a bubbler to prevent pressure build-up.

Step-by-Step Synthesis Procedure
  • Preparation of Sodium Hydride:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the required amount of 60% NaH dispersion (e.g., 1.2 equivalents).

    • Wash the NaH dispersion by adding anhydrous hexane via cannula, stirring the suspension for 5-10 minutes, stopping the stirring, allowing the NaH to settle, and then carefully removing the hexane supernatant via cannula. Repeat this washing step two more times to ensure complete removal of the mineral oil.[7]

    • Dry the resulting grey powder under a stream of nitrogen or under vacuum.

  • Reaction Setup:

    • To the flask containing the washed NaH, add anhydrous THF (calculating for a final substrate concentration of ~0.5-1.0 M) via cannula.

    • Equip the flask with a reflux condenser and an addition funnel.

    • Begin stirring the NaH/THF suspension.

  • Addition of Substrate:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.

    • Add the substrate solution dropwise to the stirred NaH suspension at room temperature. Control the rate of addition to maintain a steady evolution of hydrogen gas (observed in the bubbler). The reaction is exothermic. If necessary, use a water bath to control the temperature.

  • Reaction Completion:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., GC-MS or TLC analysis).

Work-up and Purification
  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Carefully and slowly quench any unreacted NaH by the dropwise addition of isopropanol until the evolution of gas ceases.

    • Next, slowly add deionized water to quench the remaining alkoxide.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF used).

    • Combine the organic layers and wash sequentially with deionized water and then with saturated brine to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • Purify the resulting crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 98-100 °C, which corresponds to 2,2-dimethyltetrahydrofuran.[13]

Process Optimization and Critical Parameters

Optimizing the reaction conditions is key to achieving high yield and purity. The following table summarizes the critical parameters and their impact on the synthesis.

ParameterRecommended ConditionRationale & Impact on Outcome
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is essential for irreversible deprotonation. NaH is ideal as the H₂ byproduct is easily removed. Weaker bases may not fully deprotonate the tertiary alcohol.[4][5][6]
Solvent Anhydrous THF, DMFA polar aprotic solvent is required. It solvates the sodium cation, leaving the alkoxide nucleophile reactive. Protic solvents (e.g., ethanol) will be deprotonated by NaH and will inhibit the desired reaction.[3][14][15]
Temperature Room temp addition, then refluxInitial addition at room temperature controls H₂ evolution. Heating to reflux increases the reaction rate to ensure completion in a reasonable timeframe.[3][15]
Water Content Anhydrous (<50 ppm H₂O)Water will react violently with NaH, consuming the base and creating a significant safety hazard. Strict anhydrous conditions are mandatory for both safety and yield.
Concentration 0.5 - 1.0 MHigher concentrations favor the intramolecular cyclization. Very low concentrations could slow the reaction, while excessively high concentrations may lead to solubility issues or poor heat transfer.

Characterization of 2,2-dimethyltetrahydrofuran

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (MW: 100.16 g/mol ).[13][16] The mass spectrum will show a characteristic fragmentation pattern.[17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the methyl groups and the three methylene groups of the tetrahydrofuran ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four unique signals, confirming the molecular symmetry.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a prominent C-O-C stretching vibration characteristic of an ether, typically in the 1100-1070 cm⁻¹ region, and the absence of a broad O-H stretch from the starting alcohol.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire synthesis workflow, from initial setup to the final purified product.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Wash NaH with Hexane (Inert Atmosphere) B Add Anhydrous THF A->B C Dropwise addition of This compound in THF B->C D Heat to Reflux (2-4 hours) C->D E Cool to 0 °C D->E F Quench with Isopropanol, then Water E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate (Rotovap) I->J K Fractional Distillation J->K L Pure 2,2-dimethyltetrahydrofuran K->L

Caption: Workflow for the synthesis of 2,2-dimethyltetrahydrofuran.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

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  • SpectraBase. 2,2-Dimethyltetrahydrofuran 13C NMR. [Link]

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  • NIST. WebBook: Mass spectrum (electron ionization) for Tetrahydrofuran, 2,2-dimethyl-. [Link]

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  • Organic Syntheses. Purification of Tetrahydrofuran. [Link]

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Application Note & Protocol: Optimized Conditions for the Intramolecular Cyclization of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The intramolecular cyclization of haloalcohols is a cornerstone reaction in organic synthesis for the formation of cyclic ethers. This document provides a comprehensive guide to the cyclization of 5-chloro-2-methylpentan-2-ol to form 2,2-dimethyltetrahydrofuran, a valuable solvent and synthetic intermediate. This transformation proceeds via an intramolecular Williamson ether synthesis, a robust and widely utilized reaction.[1] We will explore the underlying mechanism, dissect the critical reaction parameters that govern yield and purity, and provide a detailed, field-proven laboratory protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot the procedure effectively.

Reaction Mechanism and Key Parameters

The conversion of this compound to 2,2-dimethyltetrahydrofuran is a classic example of an intramolecular SN2 reaction.[1][2] The process is initiated by the deprotonation of the tertiary alcohol using a suitable base, which generates a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom bearing the chlorine substituent, displacing the chloride ion and forming the five-membered ether ring.[3]

The efficiency of this ring-closure reaction is governed by several key factors:

  • Choice of Base: The base must be strong enough to deprotonate the tertiary alcohol but should ideally be non-nucleophilic to avoid competing intermolecular substitution reactions.[4] Strong bases like sodium hydride (NaH) are excellent choices as they irreversibly deprotonate the alcohol, producing non-nucleophilic byproducts (H₂ gas).[2][3]

  • Solvent System: The solvent plays a critical role in mediating the reaction. Aprotic polar solvents, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are preferred because they can effectively solvate the counter-ion of the alkoxide without interfering with its nucleophilicity.[5]

  • Temperature and Concentration: While intramolecular reactions are often kinetically favored due to the proximity of the reacting centers, gentle heating (reflux) is typically employed to ensure a reasonable reaction rate.[5] High dilution is generally not necessary for the formation of five-membered rings, which are entropically and enthalpically favored.[5]

Figure 1: Mechanism of intramolecular Williamson ether synthesis.

Comparative Analysis of Reaction Conditions

The selection of the base and solvent system is the most critical decision in optimizing this cyclization. While numerous bases can effect this transformation, their efficacy varies. The following table summarizes common conditions for intramolecular Williamson ether syntheses, providing a rationale for the recommended protocol.

Base Solvent Typical Temp. Advantages Disadvantages/Considerations Reference
Sodium Hydride (NaH) THF, DMF25 - 66 °CIrreversible deprotonation; clean reaction with H₂ as the only byproduct.Highly reactive with water and protic solvents; requires inert atmosphere and careful handling.[2][3]
Sodium Hydroxide (NaOH) Water, DMSO50 - 100 °CInexpensive and readily available.Reversible deprotonation; potential for competing intermolecular side reactions with hydroxide acting as a nucleophile.[4][6]
Potassium tert-butoxide (t-BuOK) t-BuOH, THF25 - 80 °CStrong, sterically hindered base; good solubility in organic solvents.Can promote elimination reactions in susceptible substrates (not a major concern here).[7]

Based on this analysis, sodium hydride in anhydrous THF is the recommended system for achieving high yields and purity due to the irreversible and clean nature of the deprotonation step.

Detailed Experimental Protocol

This protocol details the cyclization of this compound using sodium hydride in tetrahydrofuran.

4.1 Materials and Equipment

  • Chemicals:

    • This compound (MW: 136.62 g/mol )[8]

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether (anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Nitrogen/Argon inlet

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

4.2 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, add sodium hydride (1.2 equivalents, e.g., 1.76 g for 10 g of starting material). Wash the NaH dispersion three times with anhydrous hexane or pentane to remove the mineral oil, carefully decanting the solvent each time under inert gas.

  • Solvent Addition: Add anhydrous THF (e.g., 100 mL for a 10 g scale reaction) to the washed NaH to create a slurry.

  • Substrate Addition: Dissolve this compound (1.0 equivalent, e.g., 10.0 g) in anhydrous THF (e.g., 50 mL) in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH/THF slurry at 0 °C (ice bath). Hydrogen gas will evolve; ensure proper ventilation to a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess sodium hydride.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2,2-dimethyltetrahydrofuran (Boiling Point: ~98-100 °C).

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N2/Ar) B 2. Reagent Preparation (Wash NaH with hexane) A->B C 3. Substrate Addition (this compound in THF, dropwise at 0 °C) B->C D 4. Reaction (Heat to reflux for 4-6 hours) C->D E 5. Monitoring (TLC or GC analysis) D->E E->D Continue if incomplete F 6. Quenching (Cool to 0 °C, add sat. NH4Cl) E->F If complete G 7. Extraction (Add Et2O/Water, separate layers) F->G H 8. Washing & Drying (Wash with brine, dry over MgSO4) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Purification (Fractional Distillation) I->J K 11. Final Product (2,2-Dimethyltetrahydrofuran) J->K

Figure 2: Step-by-step experimental workflow for cyclization.

Conclusion

The intramolecular cyclization of this compound is an efficient method for the synthesis of 2,2-dimethyltetrahydrofuran. By leveraging the principles of the Williamson ether synthesis and carefully selecting a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent, high yields of the desired product can be achieved reliably. The provided protocol is a validated starting point for laboratory synthesis, emphasizing safety and procedural integrity.

References

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  • ACS Publications. Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization . Organic Letters. [Link]

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Analytical techniques for 5-Chloro-2-methylpentan-2-ol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Chloro-2-methylpentan-2-ol

Introduction

This compound is a halogenated tertiary alcohol with applications as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its bifunctional nature, containing both a hydroxyl group and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure identity, purity, and quality, which are critical parameters in a regulated drug development environment.

This technical guide provides a multi-faceted approach to the analytical characterization of this compound. We will delve into spectroscopic and chromatographic techniques, presenting not just protocols, but the underlying scientific rationale for methodological choices. This document is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for the comprehensive analysis of this compound.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for selecting appropriate analytical conditions, from solvent choice to chromatographic parameters.

PropertyValueSource(s)
Molecular Formula C₆H₁₃ClO[1][2]
Molecular Weight 136.62 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 7712-59-6[2][3][4]
Predicted pKa 15.15 ± 0.29[3]
Predicted XLogP3 1.5[1]

Part 1: Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of individual ¹H and ¹³C nuclei.

Expertise & Experience: For this compound, the key structural features to confirm are the tertiary alcohol (a quaternary carbon with no attached proton but a hydroxyl group), two magnetically equivalent methyl groups attached to this carbon, a three-carbon chain, and the terminal chloromethyl group. The electronegativity of the oxygen and chlorine atoms will cause characteristic downfield shifts for adjacent nuclei.

Predicted ¹H and ¹³C NMR Spectral Data:

¹H Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH1.5 - 2.5 (variable)Singlet (broad)1H
-CH₂-Cl (C5)3.55 - 3.65Triplet2H
-CH₂- (C4)1.80 - 1.90Multiplet2H
-CH₂- (C3)1.65 - 1.75Multiplet2H
-C(CH₃)₂ (C1, C6)1.20 - 1.30Singlet6H
¹³C Assignment Predicted Chemical Shift (ppm)
-C (OH)(CH₃)₂ (C2)69 - 72
-C H₂-Cl (C5)44 - 46
-C H₂- (C4)38 - 40
-C H₂- (C3)25 - 27
-C(C H₃)₂ (C1, C6)29 - 31

Note: Predicted shifts are estimates and may vary based on solvent and concentration.

Diagram of Predicted NMR Signal Relationships:

cluster_mol This compound cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals C1 CH₃ (1,6) C2 C(OH) (2) C1->C2 H1 Singlet (6H) ~1.25 ppm C1->H1 correlates to C13_1 C1, C6 ~30 ppm C1->C13_1 is C3 CH₂ (3) C2->C3 C13_2 C2 ~70 ppm C2->C13_2 is C4 CH₂ (4) C3->C4 H3 Multiplet (2H) ~1.70 ppm C3->H3 correlates to C13_3 C3 ~26 ppm C3->C13_3 is C5 CH₂Cl (5) C4->C5 H4 Multiplet (2H) ~1.85 ppm C4->H4 correlates to C13_4 C4 ~39 ppm C4->C13_4 is H5 Triplet (2H) ~3.60 ppm C5->H5 correlates to C13_5 C5 ~45 ppm C5->C13_5 is

Caption: Molecular structure and predicted NMR signal relationships.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Number of Scans: 1024 scans (or more, as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: For this molecule, the key absorptions will be the broad O-H stretch from the alcohol, C-O stretch, C-H stretches from the alkyl chain, and the C-Cl stretch. The presence of a halogenated alcohol functional group can be readily confirmed.[5]

Characteristic FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3500 - 3200Strong, Broad
AlkaneC-H Stretch2980 - 2850Strong
AlcoholC-O Stretch1260 - 1050Strong
Alkyl HalideC-Cl Stretch850 - 550Strong

Source:[6][7]

Experimental Protocol: FTIR Data Acquisition (ATR Method)

  • Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Experience: The molecular ion (M⁺) peak should be observable, although it may be weak for alcohols.[8] A key diagnostic feature will be the isotopic pattern of the chlorine atom: the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance will result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[8][9]

Predicted Mass Fragments:

m/z ValueIdentityFragmentation Pathway
136/138[C₆H₁₃ClO]⁺Molecular Ion (M⁺, M+2)
118/120[C₆H₁₁Cl]⁺Loss of H₂O (Dehydration)
101[C₄H₈ClO]⁺Loss of a methyl radical
73[C₄H₉O]⁺Alpha-cleavage (loss of chloropropyl radical)
59[C₃H₇O]⁺Cleavage of C2-C3 bond

Note: The presence of chlorine will result in an M+2 peak for all chlorine-containing fragments.

Experimental Protocol: GC-MS Analysis

Due to the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its MS analysis. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • MS Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Part 2: Purity and Quantitative Analysis via Chromatographic Techniques

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC)

GC is an ideal technique for the purity analysis of volatile and thermally stable compounds like this compound.

Expertise & Experience: The choice of stationary phase is critical. A mid-polarity column (e.g., containing a phenyl or cyanopropyl functionalized polysiloxane) often provides the best selectivity for separating halogenated and oxygenated compounds from non-polar hydrocarbon impurities. A Flame Ionization Detector (FID) is suitable for quantitative analysis due to its wide linear range and high sensitivity to organic compounds.[10][11]

Diagram of GC Workflow:

Sample Sample in Volatile Solvent Injector Heated Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column Carrier Gas (He) Detector FID Detector (Signal Generation) Column->Detector Data Chromatogram (Data System) Detector->Data

Caption: General workflow for Gas Chromatography analysis.

Experimental Protocol: GC-FID for Purity Analysis

ParameterRecommended Condition
Instrument Gas Chromatograph with FID
Column 30m x 0.32mm ID, 0.5 µm film thickness (e.g., DB-624 or equivalent)
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250 °C
Injection Volume 1.0 µL (Split 50:1)
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min)
Detector FID
Detector Temp. 280 °C
Sample Prep. ~5 mg/mL in Methanol or Isopropanol

Trustworthiness: This protocol is a self-validating system. System suitability should be checked before analysis by injecting a standard solution to verify resolution, peak shape, and reproducibility. Purity is typically calculated using the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, relative response factors should be determined.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for this analyte, HPLC can be a valuable tool, especially for analyzing non-volatile impurities or degradation products.

Expertise & Experience: As a polar aliphatic compound with no strong chromophore, this compound presents challenges for standard reversed-phase HPLC with UV detection.[12][13] Detection at low wavelengths (e.g., < 210 nm) is possible but may lack specificity. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Alternatively, derivatization with a UV-active agent could be employed for sensitive quantification. For separation, a C18 column can be used, but retention may be minimal. Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining highly polar analytes.[14]

Experimental Protocol: RP-HPLC with RI Detection

ParameterRecommended Condition
Instrument HPLC with Refractive Index (RI) Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detector RI Detector (maintained at a stable temperature, e.g., 35 °C)
Injection Volume 20 µL
Sample Prep. ~10 mg/mL in mobile phase

Causality Behind Choices: An isocratic mobile phase is chosen because RI detectors are highly sensitive to changes in mobile phase composition, making gradient elution impractical. The column and detector are thermostatted to minimize baseline drift in the RI signal.

Part 3: Ensuring Method Reliability

Analytical Method Validation

For use in drug development and quality control, any analytical method must be validated to ensure it is fit for its intended purpose.[15][16] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific substance.

Authoritative Grounding: The validation of analytical procedures is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Diagram of Method Validation Workflow:

cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_imp Implementation Dev Develop Initial Analytical Method Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP QC Implement for Routine QC Testing SOP->QC

Caption: Logical workflow for analytical method validation.

Conclusion

The comprehensive characterization of this compound requires an orthogonal approach, leveraging multiple analytical techniques. NMR, IR, and MS provide definitive structural confirmation, each offering unique and complementary information. Chromatographic methods, particularly GC-FID, are essential for assessing purity and quantifying the compound with high accuracy. The protocols and insights provided in this guide serve as a robust starting point for developing and validating methods for the analysis of this important chemical intermediate, ensuring data integrity and product quality in research and manufacturing environments.

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Application Note: Structural Elucidation of 5-Chloro-2-methylpentan-2-ol using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous determination of molecular structures in chemical and pharmaceutical research.[1][2] This application note provides a comprehensive guide to the ¹H NMR analysis of 5-Chloro-2-methylpentan-2-ol, a bifunctional molecule containing both a tertiary alcohol and a primary alkyl chloride. We will detail a robust protocol from sample preparation to data acquisition and provide an in-depth analysis of the resulting spectrum. This guide is designed for researchers and scientists who require a practical and theoretically grounded understanding of NMR for structural characterization.

Introduction: The Analytical Challenge

This compound presents an interesting case for structural verification. Its aliphatic backbone contains multiple, distinct proton environments influenced by two key functional groups: a tertiary hydroxyl group (-OH) and a terminal chloro group (-Cl). The absence of a proton on the carbinol carbon makes the tertiary alcohol moiety "invisible" to certain analyses, necessitating a powerful technique like NMR for full characterization.[3] ¹H NMR spectroscopy allows us to probe the electronic environment of each proton, providing definitive information on connectivity and stereochemistry through chemical shift, signal integration, and spin-spin coupling.[4][5]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. Due to molecular symmetry and the influence of electronegative atoms, this compound has five distinct proton sets, as illustrated below.

Figure 1: Molecular structure of this compound showing the five unique proton environments labeled (a) through (e).

  • (a) Two equivalent methyl groups (6H): Attached to a quaternary carbon bearing an oxygen atom.

  • (b) Hydroxyl proton (1H): Attached to the oxygen of the tertiary alcohol.

  • (c) Methylene group (2H): Adjacent to the quaternary carbon center.

  • (d) Methylene group (2H): Positioned between two other methylene groups.

  • (e) Methylene group (2H): Directly bonded to the electronegative chlorine atom.

Predicted ¹H NMR Spectral Parameters

Based on established principles of chemical shifts and spin-spin coupling, we can predict the key parameters for the ¹H NMR spectrum of this compound. Protons near electronegative atoms like oxygen and chlorine are "deshielded" and will appear at a lower field (higher ppm value).[5][6][7] The n+1 rule is used to predict the splitting pattern (multiplicity) of each signal.[5]

Proton Label Integration (Relative # of H) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Shift & Multiplicity
H-a 6H1.2 - 1.4Singlet (s)Located on a carbon adjacent to an oxygen atom. No adjacent protons for coupling.
H-b 1H1.5 - 4.0 (variable)Broad Singlet (br s)Hydroxyl proton chemical shift is concentration and solvent-dependent; often broad due to chemical exchange.[3][8]
H-c 2H1.5 - 1.7Triplet (t)Aliphatic CH₂. Split by the two adjacent H-d protons (n=2, t=n+1).
H-d 2H1.8 - 2.0Quintet (quint) or Multiplet (m)Aliphatic CH₂. Split by two H-c and two H-e protons (n=4, quint=n+1). May appear as a complex multiplet.
H-e 2H3.5 - 3.7Triplet (t)Strongly deshielded by the adjacent, highly electronegative chlorine atom.[9][10] Split by the two adjacent H-d protons (n=2, t=n+1).

Experimental Protocols

Part A: Protocol for NMR Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.[11]

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to solvent)

  • Clean, dry 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[12][13]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H spectrum.[1] Gently swirl the vial to ensure the compound is fully dissolved.

  • Filter the Solution: Create a microfilter by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can introduce impurities.

  • Transfer to NMR Tube: Filter the sample solution through the glass wool plug directly into the NMR tube. This step is crucial to remove any solid particles that can degrade the magnetic field homogeneity and broaden the NMR signals.[13]

  • Check Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is sufficient for modern spectrometers.[11][13]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

  • (Optional) D₂O Shake: To confirm the identity of the hydroxyl (-OH) proton peak, a "D₂O shake" can be performed after an initial spectrum is acquired. Add 1-2 drops of deuterium oxide (D₂O) to the tube, shake well, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its corresponding peak to disappear.[3][8]

Part B: Protocol for NMR Data Acquisition

The following is a generalized workflow for acquiring a high-quality ¹H NMR spectrum. Specific parameter names may vary between spectrometer manufacturers (e.g., Bruker, JEOL).

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition Setup cluster_run Execution Sample Prepare Sample Insert Insert into Magnet Sample->Insert Lock Lock on Solvent Insert->Lock Shim Shim Magnet Lock->Shim Tune Tune Probe Shim->Tune Params Set Parameters (SW, NS, D1) Tune->Params Gain Set Receiver Gain Params->Gain Acquire Acquire FID Gain->Acquire

Figure 2: Standard workflow for NMR data acquisition, from sample insertion to the collection of the Free Induction Decay (FID).

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is sufficient.[14]

  • Spectral Width (SW): Set to cover the expected range of proton chemical shifts, typically 0-12 ppm for organic molecules.[15]

  • Acquisition Time (AQ): The duration for which the signal (FID) is recorded. A typical value of 2-4 seconds is usually adequate for good resolution.[16][17]

  • Relaxation Delay (D1): A delay time between pulses to allow protons to return to thermal equilibrium. A delay of 1-2 seconds is standard for qualitative spectra. For quantitative analysis, a much longer delay (≥ 5 times the longest T₁) is required.[14][17]

  • Number of Scans (NS): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans should provide excellent results.[17]

  • Receiver Gain (RG): The amplification of the NMR signal. This is typically set automatically by the spectrometer to prevent signal clipping.[14]

Spectral Analysis and Interpretation

After data acquisition, the raw time-domain signal (FID) is converted into the frequency-domain spectrum via a Fourier Transform. The resulting spectrum must be phased, baseline corrected, and referenced (calibrating the TMS peak to 0 ppm).

Interpreting the Spectrum:

  • H-e (Methylene chloride, ~3.6 ppm): The signal furthest downfield will be a triplet, corresponding to the two protons on the carbon attached to the chlorine. Its integration will be 2H.

  • H-d (Methylene, ~1.9 ppm): Moving upfield, the next signal should be a quintet or multiplet integrating to 2H. This corresponds to the central methylene group, which is coupled to both of its methylene neighbors.

  • H-c (Methylene, ~1.6 ppm): A triplet integrating to 2H will be observed, arising from the methylene group adjacent to the quaternary center.

  • H-a (Methyls, ~1.3 ppm): The largest signal in the spectrum will be a sharp singlet with an integration value of 6H, representing the two equivalent methyl groups.

  • H-b (Hydroxyl, variable): A broad singlet with an integration of 1H will be present, corresponding to the alcohol proton. Its exact position can vary, but it is the only peak that will disappear upon a D₂O shake.

The combination of these five distinct signals, with their specific chemical shifts, integrations, and coupling patterns, provides an unambiguous fingerprint that confirms the structure of this compound.

Conclusion

This application note has detailed a complete methodology for the ¹H NMR analysis of this compound. By combining a theoretical prediction of the spectrum with robust experimental protocols for sample preparation and data acquisition, one can confidently elucidate and verify the structure of the molecule. The principles and techniques described herein are broadly applicable to the structural analysis of a wide range of organic compounds in research and industrial settings.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. In Basic NMR Concepts. University of California, San Diego. Retrieved from [Link]

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  • University of Arizona. (n.d.). Sample preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Taylor, D. R. (1976). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 54(2), 189-193.
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  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

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13C NMR characterization of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹³C NMR Spectroscopic Characterization of 5-Chloro-2-methylpentan-2-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] Specifically, ¹³C NMR spectroscopy offers a direct map of a molecule's carbon skeleton.[2] While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), its broad chemical shift range (0-220 ppm) and the simplification of spectra through proton decoupling make it a powerful tool for unambiguously identifying and characterizing organic molecules.[3][4]

This application note provides a comprehensive guide to the ¹³C NMR characterization of this compound. We will cover the theoretical prediction of the ¹³C NMR spectrum, a detailed experimental protocol for data acquisition, and guidelines for spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who utilize NMR for structural elucidation and quality control.

Molecular Structure and Carbon Environment Analysis

The first step in predicting and interpreting a ¹³C NMR spectrum is to analyze the molecular structure for chemically distinct carbon environments. This compound (C₆H₁₃ClO) possesses six carbon atoms.[5] Due to the molecule's asymmetry, all six carbons are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum.

The structure is characterized by two key functional groups: a tertiary alcohol and a primary alkyl chloride. The electronegativity of the oxygen and chlorine atoms will be the dominant factor influencing the chemical shifts of the nearby carbon atoms, causing them to be "deshielded" and resonate at a higher frequency (further downfield).[3][6]

Figure 2: General workflow for ¹³C NMR characterization.

Data Processing and Interpretation

  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID) signal, is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode (pointing upwards) with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm. If TMS is absent, the CDCl₃ solvent peak can be set to its known value (~77.16 ppm). [7]5. Peak Picking and Assignment: Identify the six distinct peaks corresponding to the six unique carbons. Assign each peak to its respective carbon atom based on the predicted chemical shifts in the table above. For unambiguous assignment, especially between C3 and C4, advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed. A DEPT-135 experiment would show C1, C6 (CH₃) as positive signals, and C3, C4, C5 (CH₂) as negative signals, while the quaternary carbon C2 would be absent, confirming its identity. [2][8]

References

  • National Institutes of Health. NMRShiftDB - PubChem Data Source. [Link]

  • University of Wisconsin-Madison Chemistry Department. Optimized Default 13C Parameters | NMR Facility. (2020-05-04). [Link]

  • Journal of Chemical Education. Identification of an Alcohol with 13C NMR Spectroscopy. (2013-09-20). [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

  • NMR Wiki. Databases. (2010-07-29). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • PubMed. Effect on mutagenicity of the stepwise removal of hydroxyl group and chlorine atoms.... (1991). [Link]

  • University of Durham. How to make an NMR sample. [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. (2024-03-20). [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Journal of the Brazilian Chemical Society. Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

  • University of Sheffield. 13 Carbon NMR. [Link]

  • Semantic Scholar. Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. [Link]

  • Wiley Online Library. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2012-11). [Link]

  • PubChem. This compound. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

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Navigating the Fragmentation Maze: A Detailed Guide to the Mass Spectrometry of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methylpentan-2-ol is a bifunctional molecule of interest in synthetic chemistry and as a potential building block in drug development. Its structure, featuring a tertiary alcohol and a primary alkyl chloride, presents a unique and illustrative case for mass spectrometry (MS) analysis. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its unambiguous identification in complex matrices, for monitoring its synthesis, and for characterizing its potential metabolites. This application note provides an in-depth analysis of the expected fragmentation pathways of this compound, a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion of the interpretation of its mass spectrum.

As a tertiary alcohol, this compound is expected to exhibit a weak or absent molecular ion peak, a common characteristic of this class of compounds due to the instability of the molecular ion.[1][2][3][4] The fragmentation will be dominated by pathways that lead to the formation of stable carbocations, primarily through α-cleavage and dehydration reactions characteristic of alcohols, as well as fragmentation influenced by the terminal chlorine atom.[5][6]

Predicted Fragmentation Pathways

The electron ionization mass spectrum of this compound is predicted to be shaped by several key fragmentation processes. The initial ionization event involves the removal of an electron, most likely from one of the non-bonding pairs on the oxygen or chlorine atom, to form the molecular ion (M⁺˙).[7]

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is a dominant fragmentation pathway for alcohols, involving the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[5] This process leads to the formation of a resonance-stabilized oxonium ion. For this compound, two primary α-cleavage routes are possible:

  • Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the loss of a methyl radical (mass 15) and the formation of a stable oxonium ion at m/z 121 (for ³⁵Cl) and m/z 123 (for ³⁷Cl).

  • Loss of a 3-chloropropyl radical (•CH₂CH₂CH₂Cl): Cleavage of the C2-C3 bond leads to the expulsion of a 3-chloropropyl radical (mass 77 for ³⁵Cl) and the formation of the trimethyl oxonium ion at m/z 59. This is often a very prominent peak for tertiary alcohols.

Dehydration (Loss of H₂O)

The elimination of a water molecule (mass 18) is a characteristic fragmentation for many alcohols.[1] This results in the formation of an alkene radical cation. For this compound, dehydration would lead to a fragment at m/z 118 (for ³⁵Cl) and m/z 120 (for ³⁷Cl), corresponding to 5-chloro-2-methylpent-1-ene or 5-chloro-2-methylpent-2-ene.

Fragmentation Involving the Chlorine Atom

The presence of a chlorine atom introduces additional fragmentation pathways:

  • Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond can lead to the formation of a carbocation at m/z 101.

  • Loss of HCl: Elimination of a molecule of hydrogen chloride (mass 36) can occur, leading to a fragment at m/z 100.

  • Isotope Pattern: A crucial diagnostic feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This will result in an M+2 peak for every chlorine-containing fragment, with an intensity of approximately one-third of the corresponding M peak.

The interplay of these fragmentation pathways is visually summarized in the diagram below.

fragmentation_pathways M [C6H13ClO]+• m/z 136/138 frag1 [C5H10ClO]+ m/z 121/123 M->frag1 - •CH3 frag2 [C3H7O]+ m/z 59 M->frag2 - •CH2CH2CH2Cl frag3 [C6H11Cl]+• m/z 118/120 M->frag3 - H2O frag4 [C6H13O]+ m/z 101 M->frag4 - •Cl frag5 [C6H12]+• m/z 100 M->frag5 - HCl methyl_radical •CH3 chloropropyl_radical •CH2CH2CH2Cl water H2O cl_radical •Cl hcl HCl

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary

Based on the predicted fragmentation pathways, the following table summarizes the expected key ions, their mass-to-charge ratios (m/z), and their proposed structures. The presence of both ³⁵Cl and ³⁷Cl isotopes is accounted for.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment IonFragmentation Pathway
136138[C₆H₁₃ClO]⁺˙Molecular Ion (M⁺˙)
121123[C₅H₁₀ClO]⁺α-cleavage (Loss of •CH₃)
118120[C₆H₁₁Cl]⁺˙Dehydration (Loss of H₂O)
101-[C₆H₁₃O]⁺Loss of •Cl
100-[C₆H₁₂]⁺˙Loss of HCl
59-[C₃H₇O]⁺α-cleavage (Loss of •CH₂CH₂CH₂Cl)

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of GC-grade methanol or dichloromethane in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40 - 200.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and processing the GC-MS data.

gcms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Prepare Standard Solution inject Inject Sample into GC-MS prep->inject acquire Acquire Data (Total Ion Chromatogram) inject->acquire identify_peak Identify Analyte Peak in TIC acquire->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum interpret Interpret Fragmentation Pattern extract_spectrum->interpret library_search Compare with Spectral Libraries (e.g., NIST) interpret->library_search

Caption: GC-MS data acquisition and analysis workflow.

Trustworthiness and Self-Validation

The reliability of this analytical method is ensured through several key practices:

  • Blank Analysis: A solvent blank should be run before sample analysis to ensure the system is free from contamination.

  • Standard Verification: The analysis of a known standard of this compound confirms its retention time and mass spectrum, providing a benchmark for sample analysis.

  • Library Matching: The acquired mass spectrum should be compared against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of identity.[1] The presence of key diagnostic ions and the characteristic chlorine isotope pattern provides a high degree of confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound provides a clear example of how the fundamental principles of fragmentation for different functional groups can be applied to elucidate the structure of a molecule. The expected dominance of α-cleavage and dehydration, coupled with the isotopic signature of chlorine, allows for its confident identification. The provided GC-MS protocol offers a robust starting point for researchers in various fields requiring the analysis of this and structurally related compounds.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, August 11). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Rosenstock, H. M., et al. (1982). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 104(9), 2337–2345. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547768, this compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentanone, 5-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methyl-2-pentene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85825499, 5-Chloro-2-methylpentan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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Application Note: 5-Chloro-2-methylpentan-2-ol as a Versatile Bifunctional Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methylpentan-2-ol is a valuable bifunctional molecule featuring a primary alkyl chloride and a tertiary alcohol. This unique arrangement of functional groups within a five-carbon chain makes it a strategic intermediate for the synthesis of a variety of heterocyclic and acyclic compounds. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Physicochemical Profile

This compound (CAS No. 7712-59-6) is an organic compound whose utility is derived from its two reactive centers: a nucleophilic tertiary hydroxyl group and an electrophilic carbon atom bonded to a chlorine atom.[1][2][3][4][5] The spatial relationship of these groups allows for facile intramolecular reactions, primarily to form five-membered heterocyclic systems. Furthermore, each functional group can be addressed independently to build more complex molecular architectures.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueSource
IUPAC Name This compound[1][5]
Synonyms 1-Chloro-4-hydroxy-4-methylpentane, 2-Methyl-5-chloropentanol-2[1][4][5]
CAS Number 7712-59-6[1][2][3]
Molecular Formula C₆H₁₃ClO[1][3]
Molecular Weight 136.62 g/mol [1][3]
Appearance Colorless Liquid (Assumed)N/A
pKa 15.15 ± 0.29 (Predicted)[4]
Storage 2-8°C Refrigerator[6]

Core Synthetic Applications: A Strategic Overview

The primary utility of this compound lies in its ability to serve as a precursor for a range of synthetic transformations. The two main reactive pathways involve either the cooperative action of both functional groups (intramolecular reactions) or the selective reaction of one group while the other remains intact or is protected.

Causality of Reactivity:
  • Intramolecular Cyclization: The molecule is sterically pre-disposed for a 5-exo-tet cyclization. Deprotonation of the tertiary alcohol creates an alkoxide that readily attacks the primary carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis. This pathway is highly favored and is the most common application.

  • Grignard Reagent Formation: The primary alkyl chloride can react with magnesium metal to form a Grignard reagent. This transforms the electrophilic C-Cl bond into a highly nucleophilic C-Mg bond, enabling the formation of new carbon-carbon bonds. The presence of the hydroxyl group requires a protection strategy or the use of excess Grignard reagent.

  • Nucleophilic Substitution: The chloride is a good leaving group and can be displaced by a variety of nucleophiles (e.g., azides, cyanides, amines) to introduce new functionalities.

The following diagram illustrates the key synthetic routes originating from this compound.

G cluster_0 Key Transformations A This compound B Intramolecular Cyclization (Williamson Ether Synthesis) A->B  Base (e.g., NaOH) C Grignard Formation A->C  Mg, THF (anhydrous) D Nucleophilic Substitution (S_N2) A->D  Nu⁻ (e.g., NaN₃, NaCN) E 2,2-Dimethyltetrahydrofuran B->E F Hydroxy-Grignard Reagent (Intermediate) C->F G Substituted Products (e.g., Azides, Nitriles, Amines) D->G

Caption: Synthetic pathways for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key transformations. These are designed as baseline procedures that can be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2,2-Dimethyltetrahydrofuran via Intramolecular Cyclization

This protocol describes the base-mediated cyclization of this compound. The reaction proceeds via an intramolecular Williamson ether synthesis, which is a robust and high-yielding method for forming cyclic ethers.

Workflow Diagram:

workflow start Start reagents Combine this compound, NaOH solution, and PTC (optional) start->reagents reaction Heat mixture to reflux (e.g., 100-110 °C) Monitor by TLC or GC reagents->reaction workup Cool, separate organic layer. Extract aqueous layer with ether. reaction->workup dry Combine organic layers, dry over Na₂SO₄, filter. workup->dry purify Distill under atmospheric pressure to isolate product. dry->purify end Obtain pure 2,2-Dimethyltetrahydrofuran purify->end

Caption: Workflow for the synthesis of 2,2-Dimethyltetrahydrofuran.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (1.5 eq)

  • Deionized Water

  • Diethyl ether (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Optional: Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB, 0.05 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 20% (w/v) aqueous solution of sodium hydroxide. For a 0.1 mol scale reaction, dissolve 6.0 g (0.15 mol) of NaOH in 30 mL of water.

  • Reagent Addition: To the stirred NaOH solution, add 13.66 g (0.1 mol) of this compound. If using a PTC, add it at this stage. The mixture will be biphasic.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The use of a PTC can accelerate the reaction by facilitating the transfer of the alkoxide into the organic phase.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material typically occurs within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. The product, 2,2-dimethyltetrahydrofuran, will form the upper organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL) to recover any dissolved product.

  • Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

  • Purification: Remove the bulk of the solvent using a rotary evaporator. Purify the crude product by simple distillation. 2,2-Dimethyltetrahydrofuran has a boiling point of approximately 99-101°C.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile (Exemplified with Acetone)

This protocol outlines the formation of the Grignard reagent from this compound, which is then quenched with an electrophile. Critical Note: This reaction is highly sensitive to moisture. All glassware must be oven or flame-dried, and anhydrous solvents must be used. The presence of the free hydroxyl group will consume one equivalent of the Grignard reagent formed; therefore, at least two equivalents of magnesium must be used relative to the starting material.

Materials & Reagents:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Acetone (1.1 eq, freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (5.3 g, 0.22 mol) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This helps to activate the magnesium surface.

    • Allow the flask to cool, then add 50 mL of anhydrous THF.

    • Dissolve this compound (13.66 g, 0.1 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (~5 mL) of the solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle exotherm. If it does not start, gentle warming may be required.

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The first equivalent of Grignard reagent formed will react with the hydroxyl group of another molecule, evolving gas.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard solution to 0°C in an ice bath.

    • Dissolve acetone (6.4 g, 0.11 mol) in 20 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition. .

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) while cooling the flask in an ice bath.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude diol by flash column chromatography or vacuum distillation to yield the final product, 2,6-dimethylheptane-2,6-diol.

Safety, Handling, and Disposal

  • Hazard Classification: Based on related structures like 2-methyl-2-pentanol, it should be treated as a flammable liquid.[7] It may cause skin and serious eye irritation, as well as respiratory irritation.[8]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8]

    • Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 7712-59-6. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7712-59-6,this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7712-59-6 | Product Name : this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Google Patents. (2014). CN103694094A - 5-chloro-2-pentanone preparation method.
  • Wikipedia. (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

  • Google Patents. (1991). US4990682A - Process for the preparation of 5-chloro-2-pentanone.
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry Some Basic Principles and Techniques. Retrieved from [Link]

  • MDPI. (2018). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. Retrieved from [Link]

Sources

Application Note and Protocols for the Intramolecular Cyclization of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-methylpentan-2-ol in Heterocyclic Synthesis

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic frameworks.[1][2] Its structure, featuring a tertiary alcohol and a primary alkyl chloride, makes it an ideal precursor for intramolecular reactions. This application note provides a detailed experimental guide for the intramolecular cyclization of this compound to synthesize 2,2-dimethyltetrahydrofuran, a valuable cyclic ether. This transformation is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds.[3][4][5] The protocols and methodologies outlined herein are designed for researchers and professionals in drug development and chemical synthesis, emphasizing safety, efficiency, and rigorous analytical characterization.

Reaction Mechanism and Rationale: An Intramolecular SN2 Approach

The conversion of this compound to 2,2-dimethyltetrahydrofuran proceeds via an intramolecular SN2 mechanism, a cornerstone of the Williamson ether synthesis.[3][4][5][6] The reaction is initiated by the deprotonation of the tertiary alcohol using a strong, non-nucleophilic base, such as sodium hydride (NaH).[6][7] This generates a tertiary alkoxide, a potent intramolecular nucleophile. The resulting alkoxide then attacks the electrophilic carbon bearing the chlorine atom in a backside attack, displacing the chloride ion and forming the five-membered tetrahydrofuran ring.[4][5][6] The formation of five- and six-membered rings through intramolecular reactions is generally favored due to favorable enthalpic and entropic contributions.[4][5]

The choice of sodium hydride is critical; its insolubility in most organic solvents necessitates the use of a high-boiling point, aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. Sodium hydride is typically supplied as a dispersion in mineral oil for safer handling.[8]

Safety Precautions and Reagent Handling

Extreme caution must be exercised when working with sodium hydride (NaH). NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9][10][11]

  • Handling: All manipulations involving NaH powder should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood with appropriate shielding.[8][10][12] Use non-sparking tools.[9]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[8][10]

  • Storage: Store NaH in a tightly sealed container in a cool, dry, well-ventilated area, away from water and moisture.[8][9][10][12]

  • Spills: In case of a spill, do not use water. Smother the spill with dry sand, dry sodium carbonate, or powdered limestone.[9][11][12]

  • First Aid: In case of skin contact, brush off any solid particles and flush with copious amounts of water for at least 15 minutes.[8][12] For eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[8][10]

This compound is also an irritant. Standard laboratory safety practices, including the use of gloves and safety glasses, should be followed.

Experimental Workflow and Protocol

The following protocol details the intramolecular cyclization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
HexaneACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Experimental Setup

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum is required. The reaction should be carried out under a positive pressure of an inert gas.

Protocol
  • Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the reaction flask.

  • Washing (Optional but Recommended): Wash the sodium hydride with anhydrous hexane (2 x 10 mL per gram of NaH dispersion) to remove the mineral oil. Carefully decant the hexane washings using a cannula. Caution: The hexane washings may contain residual NaH and should be quenched carefully.

  • Solvent Addition: Add anhydrous THF (10 mL per gram of this compound) to the washed sodium hydride.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (2 mL per gram) and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: Vigorous hydrogen evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2,2-dimethyltetrahydrofuran.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Charge flask with NaH under N2 prep1->prep2 prep3 Wash NaH with anhydrous hexane prep2->prep3 react1 Add anhydrous THF prep3->react1 Proceed to Reaction react2 Add this compound dropwise at 0°C react1->react2 react3 Warm to RT and reflux react2->react3 react4 Monitor by TLC/GC-MS react3->react4 workup1 Quench with aq. NH4Cl at 0°C react4->workup1 Reaction Complete workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with H2O and brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Fractional Distillation workup5->workup6 product product workup6->product Pure 2,2-Dimethyl- tetrahydrofuran

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Application Note: Derivatization of 5-Chloro-2-methylpentan-2-ol for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methylpentan-2-ol is a halogenated tertiary alcohol with applications in various chemical syntheses, including pharmaceuticals and specialty chemicals.[1][2][3][4][5] Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. However, the direct analysis of this compound by gas chromatography (GC) and high-performance liquid chromatography (HPLC) presents significant challenges.

The presence of a polar hydroxyl (-OH) group on a tertiary carbon atom leads to several analytical difficulties.[6] In GC analysis, the polarity of the hydroxyl group can cause poor peak shape (tailing) due to interactions with the stationary phase and can also lead to low volatility.[6] Furthermore, tertiary alcohols can be thermally labile, potentially degrading in the hot GC inlet.[6] For HPLC analysis, the lack of a strong chromophore in the molecule results in poor sensitivity with UV-Vis detection, a common HPLC detection method.[7][8]

To overcome these analytical hurdles, derivatization is an essential strategy.[9][10] This process involves chemically modifying the analyte to improve its chromatographic behavior and detectability.[10] By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, derivatization significantly enhances the quality of analytical data.[6][9][11] This application note provides a detailed guide on the derivatization of this compound for GC-MS and HPLC analysis, focusing on the principles, protocols, and expected outcomes.

The Rationale for Derivatization

The primary objectives of derivatizing this compound are:

  • Increased Volatility for GC Analysis: Replacing the active hydrogen of the hydroxyl group with a non-polar group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility.[6][9][11]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in GC inlets and columns, preventing on-column degradation.[9][11]

  • Enhanced Peak Shape: Masking the polar hydroxyl group minimizes interactions with the GC stationary phase, resulting in sharper, more symmetrical peaks.[6]

  • Increased Sensitivity for HPLC Analysis: Introducing a chromophore or fluorophore into the molecule allows for sensitive detection by UV-Vis or fluorescence detectors.[7][8]

  • Improved Mass Spectral Characteristics: For GC-MS, derivatization can lead to more characteristic fragmentation patterns, aiding in structural elucidation and selective detection.[12]

The choice of derivatization technique depends on the analytical method (GC or HPLC) and the specific requirements of the analysis.

Derivatization Strategies for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13] For this compound, silylation is the most common and effective derivatization method for GC-MS analysis.[11]

Silylation: A Robust Approach for Tertiary Alcohols

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[9][11] The resulting silyl ether is significantly more volatile and thermally stable than the parent alcohol.[11]

dot

Sources

Scale-Up Synthesis of 5-Chloro-2-methylpentan-2-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-methylpentan-2-ol

This compound is a valuable chloroalkanol intermediate in the synthesis of various organic compounds.[1][2][3][4] Its bifunctional nature, possessing both a tertiary alcohol and a primary alkyl chloride, makes it a versatile building block in the pharmaceutical and specialty chemical industries. The controlled, safe, and efficient synthesis of this compound on a larger scale is therefore of significant interest to researchers and process chemists.

This document provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on the Grignard reaction between 3-chloropropyl magnesium chloride and acetone. It is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific principles and safety considerations essential for successful and safe implementation at scale.

Synthetic Strategy: The Grignard Approach

The most common and scalable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[5] In this case, 3-chloropropyl magnesium chloride acts as the Grignar reagent, attacking the carbonyl carbon of acetone to form a tertiary alcohol after an acidic workup.[6]

The overall reaction can be depicted as follows:

Step 1: Grignard Reagent Formation Cl-(CH₂)₃-Cl + Mg → Cl-(CH₂)₃-MgCl

Step 2: Grignard Reaction with Acetone Cl-(CH₂)₃-MgCl + (CH₃)₂CO → Cl-(CH₂)₃-C(OMgCl)(CH₃)₂

Step 3: Aqueous Workup Cl-(CH₂)₃-C(OMgCl)(CH₃)₂ + H₃O⁺ → Cl-(CH₂)₃-C(OH)(CH₃)₂ + Mg²⁺ + Cl⁻ + H₂O

The choice of the Grignard reaction is predicated on its high efficiency and the ready availability of the starting materials. However, the exothermic nature and moisture sensitivity of Grignard reagents necessitate careful control and specialized handling procedures, especially during scale-up.[7]

Process Optimization and Safety at Scale

Scaling up any chemical synthesis requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards. The Grignard synthesis of this compound is no exception.

Key Considerations for Scale-Up:
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[8] The presence of moisture will quench the Grignard reagent, reducing the yield and potentially creating hazardous byproducts. Therefore, all glassware, solvents, and reagents must be scrupulously dried before use. For industrial-scale operations, this involves drying reactors and transfer lines, often with a combination of heat and vacuum, followed by purging with an inert gas like nitrogen.

  • Initiation of the Grignard Reaction: The formation of the Grignard reagent from magnesium and an alkyl halide can sometimes have an induction period, followed by a rapid and highly exothermic reaction.[9] On a large scale, this can lead to a dangerous runaway reaction. To mitigate this, a small portion of the alkyl halide is typically added first to ensure the reaction has initiated before adding the remainder in a controlled manner.[10] In-situ monitoring techniques like infrared (IR) spectroscopy can be invaluable for confirming initiation on a plant scale.[10]

  • Temperature Control: The Grignard reaction is highly exothermic.[11] Effective heat management is critical to prevent overheating, which can lead to side reactions and solvent boiling. Large-scale reactors are equipped with cooling jackets and controlled addition funnels to maintain the desired reaction temperature. A common industrial approach is to perform the reaction at a temperature below the boiling point of the solvent to allow for better detection and control of the exotherm.[12]

  • Solvent Selection: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent.[8] For the synthesis of 3-chloropropyl magnesium chloride, THF is generally the preferred solvent due to its better solvating power and higher boiling point compared to diethyl ether.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the scale-up synthesis of this compound.

Part 1: Preparation of 3-Chloropropyl Magnesium Chloride (Grignard Reagent)

This protocol details the formation of the Grignard reagent. Strict anhydrous conditions are paramount.

Diagram: Workflow for Grignard Reagent Preparation

G cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_initiation Reaction Initiation cluster_addition Controlled Addition cluster_completion Reaction Completion prep_reactor 1. Dry Reactor under Vacuum and Heat purge_n2 2. Purge with Inert Gas (Nitrogen) prep_reactor->purge_n2 add_mg 3. Charge Magnesium Turnings purge_n2->add_mg add_thf 4. Add Anhydrous THF add_mg->add_thf add_initiator 5. Add Initiator (e.g., Iodine crystal) add_thf->add_initiator add_alkyl_halide_initial 6. Add a Small Portion of 1,3-Dichloropropane add_initiator->add_alkyl_halide_initial confirm_initiation 7. Confirm Initiation (Exotherm, Color Change) add_alkyl_halide_initial->confirm_initiation add_alkyl_halide_main 8. Add Remaining 1,3-Dichloropropane Solution Dropwise confirm_initiation->add_alkyl_halide_main maintain_temp 9. Maintain Temperature with Cooling add_alkyl_halide_main->maintain_temp stir 10. Stir until Magnesium is Consumed maintain_temp->stir

Caption: Workflow for Grignard Reagent Preparation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale-dependent)Moles (Scale-dependent)
Magnesium Turnings24.311.1 eq
1,3-Dichloropropane112.991.0 eq
Anhydrous Tetrahydrofuran (THF)72.11Sufficient to make a ~1 M solution
Iodine253.811 small crystal (initiator)

Procedure:

  • Reactor Preparation: A multi-necked round-bottom flask or a glass-lined reactor, equipped with a mechanical stirrer, a reflux condenser with a drying tube, a temperature probe, and a pressure-equalizing dropping funnel, is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: The reactor is charged with magnesium turnings (1.1 equivalents). A small crystal of iodine is added as an initiator. Anhydrous THF is then added to cover the magnesium.

  • Initiation: A small portion (approx. 5-10%) of a solution of 1,3-dichloropropane (1.0 equivalent) in anhydrous THF is added to the magnesium suspension. The mixture is gently warmed if necessary to initiate the reaction, which is indicated by the disappearance of the iodine color, gentle bubbling, and a noticeable exotherm.

  • Controlled Addition: Once the reaction has initiated, the remaining 1,3-dichloropropane solution is added dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction temperature should be carefully monitored and controlled using an external cooling bath (e.g., an ice-water bath).

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution of 3-chloropropyl magnesium chloride is then used directly in the next step.

Part 2: Synthesis of this compound

This protocol details the reaction of the prepared Grignard reagent with acetone.

Diagram: Synthesis of this compound

G cluster_prep Reactor Setup cluster_addition Controlled Addition of Acetone cluster_reaction Reaction and Quenching cluster_workup Workup and Isolation grignard_sol 1. Prepared 3-Chloropropyl Magnesium Chloride Solution cool_reactor 2. Cool Reactor in Ice Bath grignard_sol->cool_reactor acetone_sol 3. Prepare Solution of Acetone in Anhydrous THF cool_reactor->acetone_sol add_acetone 4. Add Acetone Solution Dropwise acetone_sol->add_acetone maintain_temp 5. Maintain Low Temperature add_acetone->maintain_temp stir_rt 6. Stir at Room Temperature maintain_temp->stir_rt quench 7. Quench with Saturated aq. NH₄Cl stir_rt->quench extract 8. Extract with Diethyl Ether quench->extract wash 9. Wash Organic Layer with Brine extract->wash dry 10. Dry over Anhydrous Na₂SO₄ wash->dry concentrate 11. Concentrate under Reduced Pressure dry->concentrate

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Catalytic conversion of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Catalytic Conversion of 5-Chloro-2-methylpentan-2-ol to 2,2-dimethyltetrahydrofuran via Phase-Transfer Catalysis

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the catalytic conversion of this compound into 2,2-dimethyltetrahydrofuran. The core of this process is an intramolecular cyclization, a variant of the Williamson ether synthesis, which is efficiently promoted under phase-transfer catalysis (PTC) conditions. We will explore the underlying reaction mechanism, detail a robust and reproducible laboratory-scale protocol, discuss methods for product analysis and characterization, and present expected outcomes. This document is intended for researchers in organic synthesis, medicinal chemistry, and process development who require a practical and efficient method for synthesizing saturated five-membered oxygen heterocycles.

Introduction & Theoretical Basis

The synthesis of cyclic ethers is a fundamental pursuit in organic chemistry, as these motifs are prevalent in natural products, pharmaceuticals, and specialty chemicals. 2,2-dimethyltetrahydrofuran, the target molecule of this protocol, serves as a valuable building block and solvent. The conversion of this compound, a readily available haloalcohol, into its corresponding cyclic ether is a classic example of an intramolecular nucleophilic substitution reaction.[1]

The reaction proceeds via an intramolecular Williamson ether synthesis mechanism.[2][3] This process involves two key steps:

  • Deprotonation: The hydroxyl group of the haloalcohol is deprotonated by a base to form a more nucleophilic alkoxide intermediate.[4]

  • Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the five-membered tetrahydrofuran ring.[5]

The formation of five- and six-membered rings through such intramolecular reactions is kinetically and thermodynamically favorable.[1] While strong bases like sodium hydride (NaH) in anhydrous solvents can be used, such conditions are often hazardous and require stringent inert atmosphere techniques.[3] A more practical, efficient, and greener alternative is the use of Phase-Transfer Catalysis (PTC).[6] PTC employs a catalytic agent, typically a quaternary ammonium salt, to transport a water-soluble reactant (like the hydroxide ion) into the organic phase where the haloalcohol substrate resides.[7] This technique enhances reaction rates, allows for the use of inexpensive aqueous bases like sodium hydroxide, simplifies work-up procedures, and often leads to cleaner reactions with higher yields.[7]

Reaction Mechanism

The PTC-mediated cyclization follows the pathway illustrated below. The phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the alcohol, generating the alkoxide. This alkoxide then undergoes a rapid, intramolecular Sₙ2 cyclization to yield the final product, 2,2-dimethyltetrahydrofuran, and sodium chloride, while regenerating the catalyst.

Reaction_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase NaOH NaOH TBAB_aq TBAB (Q⁺X⁻) NaOH->TBAB_aq Ion Exchange NaCl NaCl TBAB_org Q⁺OH⁻ TBAB_aq->TBAB_org Phase Transfer start This compound alkoxide Alkoxide Intermediate start->alkoxide Deprotonation product 2,2-dimethyltetrahydrofuran alkoxide->product Intramolecular SN2 - Cl⁻ TBAB_org->TBAB_aq Catalyst Regeneration

Caption: PTC mechanism for intramolecular Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,2-dimethyltetrahydrofuran on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound7712-59-6136.6210.01.37 gSubstrate[8]
Sodium Hydroxide (NaOH)1310-73-240.0050.02.0 gBase, 5 equivalents
Tetrabutylammonium Bromide (TBAB)1643-19-2322.371.00.32 gPhase-Transfer Catalyst, 10 mol%
Toluene108-88-392.14-20 mLOrganic Solvent
Deionized Water7732-18-518.02-10 mLAqueous Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~2 gDrying Agent
Diethyl Ether (for extraction)60-29-774.12-~40 mLExtraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44-~20 mLFor washing
Instrumentation
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Digital thermometer

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

  • NMR Spectrometer for structural confirmation

Reaction Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer.

  • Charge Reagents: To the flask, add sodium hydroxide (2.0 g, 50 mmol) and deionized water (10 mL). Stir until the solid is fully dissolved.

  • Addition of Organic Phase: Add toluene (20 mL), this compound (1.37 g, 10 mmol), and Tetrabutylammonium Bromide (TBAB) (0.32 g, 1.0 mmol).

  • Reaction: Heat the biphasic mixture to 90-95 °C with vigorous stirring. The stirring must be sufficiently energetic to ensure a large surface area between the two phases, which is critical for the efficiency of the phase-transfer catalysis.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots from the organic layer, diluting them with diethyl ether, and analyzing by GC or TLC. The reaction is typically complete within 6-10 hours, as indicated by the disappearance of the starting material.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

Work-up and Purification
  • Phase Separation: Transfer the cooled reaction mixture to a 100 mL separatory funnel. Add 20 mL of diethyl ether to the funnel to better dissolve the organic product and aid in separation.

  • Washing: Separate the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any residual NaOH, TBAB, and dissolved salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~2 g). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvents (toluene and diethyl ether) under reduced pressure using a rotary evaporator.

  • Isolation: The residue is the crude 2,2-dimethyltetrahydrofuran. For higher purity, the product can be purified by fractional distillation under atmospheric pressure (Boiling Point: ~107-108 °C).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Flask with NaOH, H₂O, Toluene, Substrate, TBAB setup->charge react Heat to 90-95 °C with Vigorous Stirring charge->react monitor Monitor by GC/TLC react->monitor monitor->react Incomplete workup Cool, Extract with Ether, Wash, and Dry Organic Layer monitor->workup Complete evaporate Remove Solvents via Rotary Evaporation workup->evaporate purify Purify by Distillation (Optional) evaporate->purify analyze Characterize Product (GC-MS, NMR, FTIR) purify->analyze end_node End analyze->end_node

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information provided herein is based on established principles of organic chemistry and aims to provide practical solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable laboratory-scale synthesis of this compound involves the Grignard reaction. Specifically, this is achieved through the nucleophilic addition of a methylmagnesium halide (typically methylmagnesium bromide or iodide) to 5-chloro-2-pentanone.[1][2] This method is favored due to the high reactivity of the Grignard reagent towards the ketone carbonyl group, leading to the formation of the desired tertiary alcohol.

Q2: I need to prepare the starting material, 5-chloro-2-pentanone. What are the recommended synthetic routes?

A2: There are several established methods for the synthesis of 5-chloro-2-pentanone. One common laboratory preparation involves the treatment of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid.[3] Another viable route starts from a ketal of a levulinic ester, which undergoes hydrogenation followed by reaction with hydrochloric acid.[4] The choice of method will depend on the availability of starting materials, scale, and desired purity.

Q3: Are there any major safety concerns I should be aware of during this synthesis?

A3: Yes, Grignard reactions require strict adherence to safety protocols. Grignard reagents are highly reactive and pyrophoric, especially in the presence of air and moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction.

Issue 1: Low Yield of the Desired Product and Recovery of Starting Ketone

Q: My reaction yield is significantly lower than expected, and upon analysis, I've recovered a substantial amount of unreacted 5-chloro-2-pentanone. What could be the cause?

A: This is a classic indication of two potential problems: inactive Grignard reagent or enolization of the ketone.

  • Inactive Grignard Reagent: Grignard reagents are extremely sensitive to moisture and oxygen. Any adventitious water in the glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available to react with the ketone.

    • Troubleshooting:

      • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of inert gas before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices and should be dried over a suitable drying agent (e.g., sodium/benzophenone ketyl).

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup.

      • Quality of Magnesium: Use high-quality magnesium turnings. The surface of the magnesium can oxidize, preventing the reaction with the alkyl halide. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.

  • Enolization of the Ketone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate. This is a competing side reaction to the desired nucleophilic addition.[5]

    • Troubleshooting:

      • Temperature Control: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below). This favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.

      • Reverse Addition: In some cases, adding the Grignard reagent to a solution of the ketone can minimize the time the ketone is in the presence of a large excess of the basic Grignard reagent.

Issue 2: Presence of a High-Boiling Point Impurity

Q: After workup, I've isolated my product, but I have a significant amount of a high-boiling point byproduct that is difficult to separate by distillation. What is this impurity?

A: A likely culprit is a Wurtz coupling product.

  • Wurtz Coupling: This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a new carbon-carbon bond (R-R). In the preparation of methylmagnesium bromide, this would lead to the formation of ethane. More relevant to this specific synthesis, the Grignard reagent could potentially react with the chloro-functionalized starting material or product. However, the Grignard addition to the carbonyl is generally much faster than the reaction with an alkyl chloride. A more significant Wurtz-type side reaction is the formation of biallyl (1,5-hexadiene) if allyl bromide is used to initiate the Grignard formation and is not completely consumed.[6]

    • Troubleshooting:

      • Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the methyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

      • Controlled Temperature: Keep the reaction temperature controlled during the formation of the Grignard reagent. Excessive heat can promote coupling reactions.

      • Use of Excess Magnesium: Employing a slight excess of magnesium can help to ensure that the alkyl halide is consumed promptly as it is added.[6]

Issue 3: Formation of Unexpected Cyclic Byproducts

Q: I've identified a cyclic ether, 1,1-dimethyltetrahydrofuran, as a byproduct in my reaction mixture. How is this forming?

A: This is likely due to an intramolecular cyclization of the product or an intermediate.

  • Intramolecular Cyclization: The product, this compound, contains both a hydroxyl group and a chloro group. Under certain conditions (e.g., basic or acidic conditions during workup or distillation), an intramolecular Williamson ether synthesis can occur. The alkoxide formed from the tertiary alcohol can act as a nucleophile and displace the chloride on the same molecule to form the five-membered cyclic ether.

    • Troubleshooting:

      • Careful Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride, which is a milder acidic workup than using strong acids like HCl or H₂SO₄. This helps to neutralize the magnesium alkoxide without promoting strong acid-catalyzed side reactions.

      • Avoid Excessive Heat During Distillation: Purify the product under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermally induced cyclization.

      • Controlled pH: Ensure the pH of the reaction mixture is carefully controlled during the workup and extraction steps to avoid strongly basic or acidic conditions that could facilitate cyclization.

Experimental Protocols and Data

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Part A: Preparation of Methylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

  • Place magnesium turnings (1.1 equivalents) in the flask and add a small crystal of iodine.

  • Under an inert atmosphere, add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the methyl bromide solution to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the reaction has started.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 5-chloro-2-pentanone

  • Cool the prepared Grignard reagent in an ice-water bath.

  • Dissolve 5-chloro-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 5-chloro-2-pentanone solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Table 1: Typical Reaction Parameters and Expected Outcome

ParameterValue
Molar Ratio (MeMgBr : Ketone)1.1 : 1.0
Reaction Temperature0-10 °C
SolventAnhydrous Diethyl Ether
Work-upSaturated aq. NH₄Cl
PurificationVacuum Distillation
Expected Yield60-80%

Visualizations

Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Work-up & Purification MeBr Methyl Bromide Grignard Methylmagnesium Bromide MeBr->Grignard Mg Magnesium Turnings Mg->Grignard Ether1 Anhydrous Ether Ether1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ketone 5-chloro-2-pentanone Ketone->Alkoxide Workup Aqueous NH4Cl Quench Alkoxide->Workup Product Crude this compound Workup->Product Purification Vacuum Distillation Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism and Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Ketone 5-chloro-2-pentanone Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Enolization Enolization Enolate Enolate Ketone->Enolate Deprotonation Grignard CH3MgBr Grignard->Alkoxide Grignard->Enolate Wurtz Wurtz Coupling Ethane Ethane Grignard->Ethane Reaction with MeBr Product This compound Alkoxide->Product H3O+ Workup Cyclization Intramolecular Cyclization CyclicEther 1,1-dimethyltetrahydrofuran Product->CyclicEther Base/Heat

Caption: Desired reaction pathway and common side reactions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. DOI: 10.15227/orgsyn.031.0074. Retrieved from [Link]

  • Wissner, A. (1990). U.S. Patent No. 4,990,682. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Fiveable. (n.d.). Methylmagnesium bromide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103694094A - 5-chloro-2-pentanone preparation method.
  • Veeprho. (n.d.). This compound | CAS 7712-59-6. Retrieved from [Link]

  • Fuson, R. C., & Emmons, W. D. (1954). 6-Chloro-1-hexene. Organic Syntheses, 34, 23. DOI: 10.15227/orgsyn.034.0023. Retrieved from [Link]

  • Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Testbook. (2025, July 30). Reaction between acetone and methylmagnesium chloride follow. Retrieved from [Link]

  • Quora. (2015, July 17). Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2,2-dimethylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashby, E. C., & Smith, M. B. (1968). On the reaction of methylmagnesium bromide with benzophenone: the effect of magnesium metal purity on kinetic data. Journal of the Chemical Society D: Chemical Communications, (7), 335-336. DOI: 10.1039/C29680000335. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

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Grignard Reactions with Haloalcohols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving haloalcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet sensitive carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful experimental outcomes.

Frequently Asked Questions (FAQs)

Reaction Failure & Low Yield

Question 1: My Grignard reaction with a haloalcohol is failing completely or giving very low yields. What is the most likely cause?

The most probable cause of failure is the inherent incompatibility between the Grignard reagent and the haloalcohol's hydroxyl group. Grignard reagents are potent bases, and the hydroxyl group has an acidic proton.[1][2] This leads to a rapid acid-base reaction, where the Grignard reagent is protonated and quenched, rendering it unable to perform its intended nucleophilic attack on a carbonyl or other electrophile.[1]

Mechanism of Grignard Reagent Quenching by an Alcohol

G RMgX R-MgX (Grignard Reagent) Alkane R-H (Alkane) RMgX->Alkane Protonation ROH R'-OH (Alcohol) Alkoxide R'-OMgX (Magnesium Alkoxide) ROH->Alkoxide Deprotonation

Caption: Acid-base reaction between a Grignard reagent and an alcohol.

Question 2: How can I prevent the Grignard reagent from reacting with the hydroxyl group of my haloalcohol?

The solution is to "protect" the hydroxyl group by converting it into a functional group that is stable under the basic conditions of the Grignard reaction.[2][3][4] This protecting group can then be removed in a subsequent step to regenerate the alcohol.

Commonly used protecting groups for alcohols in Grignard reactions include:

  • Silyl Ethers: Such as tert-butyldimethylsilyl (TBDMS or TBS) ethers.[2][4]

  • Tetrahydropyranyl (THP) Ethers: These are a type of acetal.[2]

Protecting GroupProtection ReagentsDeprotection ConditionsStability
TBDMS TBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., AcOH in THF/H₂O)Stable to strong bases, nucleophiles, and mild oxidants.
THP Dihydropyran (DHP), catalytic acid (e.g., PTSA) in CH₂Cl₂Mild aqueous acid (e.g., HCl in THF/H₂O)Stable to strong bases, nucleophiles, and hydrides.

Protecting Group Strategies & Protocols

Question 3: I'm new to using protecting groups. Can you provide a step-by-step protocol for protecting my haloalcohol with TBDMS?

Certainly. The following is a general protocol for the protection of a primary or secondary alcohol as a TBDMS ether.

Experimental Protocol: TBDMS Protection of an Alcohol

  • Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the haloalcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF).

  • Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Grignard Reaction with a Protected Haloalcohol

G start Start with Haloalcohol protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect grignard_formation Form Grignard Reagent (Mg, THF) protect->grignard_formation grignard_reaction React with Electrophile (e.g., Aldehyde, Ketone) grignard_formation->grignard_reaction deprotect Deprotect Alcohol (e.g., TBAF) grignard_reaction->deprotect product Final Product deprotect->product

Caption: General experimental workflow for a Grignard reaction with a haloalcohol.

Question 4: What is a reliable method for removing the TBDMS group after my Grignard reaction?

A common and effective method for TBDMS deprotection is using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond drives this reaction.[5]

Experimental Protocol: TBDMS Deprotection with TBAF

  • Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of TBAF: Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-4 hours and monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Common Side Reactions

Question 5: My Grignard reaction has initiated, but my yield is still low and I see byproducts. What could be the issue?

Low yields after successful initiation often point to side reactions. Here are a few common culprits:

  • Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted haloalcohol, leading to a homocoupled product.[6][7][8] To minimize this, ensure a slow, controlled addition of the haloalcohol to the magnesium turnings during Grignard formation.[6][7]

  • Enolization of the Carbonyl Substrate: If your Grignard reagent is sterically hindered and your carbonyl substrate has acidic α-protons, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[9] Adding the carbonyl substrate at a lower temperature can help mitigate this.[9]

  • Reaction with Solvent: Ensure you are using an appropriate anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[10][11] These solvents stabilize the Grignard reagent.[10][12] Halogenated solvents should be avoided as they can react with the Grignard reagent.[10]

Logical Relationship of Common Side Reactions

G Grignard Grignard Reagent (R-MgX) Haloalcohol Protected Haloalcohol Grignard->Haloalcohol Wurtz Coupling Carbonyl Carbonyl Substrate Grignard->Carbonyl Desired Nucleophilic Addition Grignard->Carbonyl Enolization (Proton Abstraction) Wurtz_Product Wurtz Coupling Product (R-R) Desired_Product Desired Alcohol Product Enolate Enolate (Starting Material Recovery)

Caption: Competing reaction pathways in a Grignard reaction.

Question 6: How can I be sure of the concentration of my Grignard reagent before using it?

The concentration of a freshly prepared Grignard reagent should be determined by titration. This is crucial for accurate stoichiometry in your subsequent reaction. A common method is titration with a known concentration of an alcohol in the presence of an indicator like 1,10-phenanthroline.[13][14][15]

Experimental Protocol: Titration of a Grignard Reagent

  • Preparation: Under an inert atmosphere, add a small crystal of 1,10-phenanthroline to a dry flask.

  • Solvent Addition: Add anhydrous THF to dissolve the indicator.

  • Titration: Slowly add the Grignard solution to be titrated to the indicator solution. The solution will turn a distinct color (e.g., violet).[14]

  • Endpoint: Continue to add a standardized solution of a secondary alcohol (e.g., sec-butanol in THF) dropwise until the color disappears. The volume of the alcohol solution added is used to calculate the molarity of the Grignard reagent.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Kumar, P., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]

  • Organic Syntheses Procedure. (n.d.). 10. [Link]

  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. [Link]

  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]

  • ResearchGate. (2025). (PDF) A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?[Link]

  • ACS Publications. (n.d.). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Pearson. (n.d.). Which of the following compounds are suitable solvents for Grignard reactions?[Link]

  • ACS Publications. (n.d.). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • YouTube. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether. [Link]

  • Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups. [Link]

  • Grignard Reaction. (n.d.). Grignard Reaction. [Link]

  • Sciencemadness.org. (2015, December 11). Alternate solvent for grignard. [Link]

  • Chegg.com. (2021, November 28). Solved During the Grignard reaction, I obtained a low. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). [Link]

  • ACS Publications. (2022, September 1). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemguide. (n.d.). grignard reagents. [Link]

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Technical Support Center: Optimizing Reaction Time for 5-Chloro-2-methylpentan-2-ol Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of the intramolecular cyclization of 5-chloro-2-methylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and efficiently synthesize the target molecule, 2,2-dimethyltetrahydrofuran.

The conversion of this compound into 2,2-dimethyltetrahydrofuran is a classic example of an intramolecular Williamson ether synthesis.[1] This reaction proceeds via a well-defined SN2 mechanism, which, while reliable, is highly sensitive to reaction conditions.[2] Optimizing this process requires a nuanced understanding of the interplay between the base, solvent, temperature, and concentration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclization reaction.

Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate to increase the reaction rate?

A slow or incomplete reaction is one of the most common issues. The root cause typically lies in one of three key areas: inefficient deprotonation, suboptimal solvent choice, or insufficient thermal energy.

  • Base Selection and Strength: The first step of the reaction is the deprotonation of the tertiary alcohol to form a potent nucleophile (the alkoxide).[1][3] If the base is too weak, the concentration of the alkoxide will be too low for the reaction to proceed at a reasonable rate.

    • Insight: Sodium hydride (NaH) is a superior choice for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the reactive alkoxide. Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but the presence of water from these reagents or as a byproduct can slow the SN2 reaction.

  • Solvent Effects: The SN2 mechanism is profoundly influenced by the solvent.[4][5] The right solvent stabilizes the transition state and enhances the nucleophilicity of the alkoxide.

    • Insight: Polar aprotic solvents are strongly recommended. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation (Na+) but leave the alkoxide anion relatively "naked" and highly reactive.[6][7] In contrast, polar protic solvents (e.g., water, ethanol, methanol) will form a "solvent cage" around the alkoxide via hydrogen bonding, which severely hinders its ability to act as a nucleophile and drastically slows the reaction.[6][7][8]

  • Temperature: The reaction rate is directly proportional to temperature.

    • Insight: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the cyclization. However, be cautious, as excessively high temperatures can favor competing elimination (E2) side reactions.

Q2: My final product is impure. What are the most likely side products and how can I minimize their formation?

Side product formation is a clear indicator that reaction conditions are favoring undesired pathways. The primary culprits are intermolecular reactions and elimination.

  • Intermolecular SN2 Reaction: This occurs when the alkoxide of one molecule attacks the alkyl chloride of another molecule, leading to the formation of dimers and polymers.

    • Prevention Strategy (The High-Dilution Principle): The key to favoring the desired intramolecular reaction is to maintain a very low concentration of the starting material.[9] This is achieved by slowly adding the solution of this compound to a larger volume of solvent containing the base, often using a syringe pump. This ensures that the probability of one end of a molecule finding its other end is much higher than it finding another molecule.[9]

  • E2 Elimination: The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the chlorine, leading to the formation of an alkene (5-methylpent-4-en-1-ol).

    • Prevention Strategy: This pathway is favored by high temperatures and sterically hindered bases.[9] To minimize elimination, maintain a moderate reaction temperature and use a non-hindered base like sodium hydride.

Below is a diagram illustrating the competition between the desired intramolecular cyclization and the primary side reactions.

G cluster_0 Reactant State cluster_1 Reaction Pathways cluster_2 Products Start This compound + Base Intra Intramolecular SN2 (Desired) Start->Intra High Dilution Moderate Temp Inter Intermolecular SN2 (Side Reaction) Start->Inter High Concentration Elim E2 Elimination (Side Reaction) Start->Elim High Temp Hindered Base Product 2,2-Dimethyltetrahydrofuran Intra->Product Dimer Dimer / Polymer Inter->Dimer Alkene Alkene Byproduct Elim->Alkene

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the cyclization of this compound?

The reaction is a two-step process:

  • Deprotonation: A strong base removes the acidic proton from the hydroxyl group, creating a tertiary alkoxide intermediate. This is a fast acid-base reaction.

  • Intramolecular SN2 Attack: The newly formed alkoxide acts as a nucleophile and attacks the carbon atom bearing the chlorine atom (the electrophilic center). This nucleophilic attack displaces the chloride ion (the leaving group) and forms the five-membered ether ring. The formation of five- and six-membered rings through intramolecular reactions is generally rapid and thermodynamically favored.[1][3]

reaction_mechanism reactant This compound alkoxide Alkoxide Intermediate reactant->alkoxide Step 1: Deprotonation (Fast) product 2,2-Dimethyltetrahydrofuran alkoxide->product Step 2: Intramolecular SN2 (Rate-Determining) chloride Cl⁻ base Base (e.g., NaH)

Caption: The two-step mechanism of the intramolecular Williamson ether synthesis.

Q2: Can I use a different leaving group, such as bromide or iodide, to speed up the reaction?

Absolutely. The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because iodide and bromide are weaker bases and more polarizable than chloride. Substituting the chlorine atom with bromine or iodine will create a more reactive substrate, leading to a significantly faster cyclization under the same conditions. This is one of the most effective ways to optimize the reaction time.

Q3: Which base is optimal for this synthesis?

The choice of base is critical for both reaction rate and final yield. A strong, non-nucleophilic base is ideal.

BaseTypeProsConsRecommendation
NaH Strong, Non-nucleophilicIrreversible deprotonation, high yields, minimal side reactions.Flammable solid, requires anhydrous conditions and an inert atmosphere.Highly Recommended
KOH / NaOH Strong, NucleophilicInexpensive and readily available.Can act as a nucleophile, leading to diol formation; water byproduct can slow the SN2 step.Use with caution; ensure anhydrous conditions if possible.
t-BuOK Strong, Hindered BaseVery strong base.Steric bulk can promote the competing E2 elimination reaction.Not ideal; risk of alkene byproduct formation is higher.

Optimized Experimental Protocol

This protocol employs high-dilution conditions with sodium hydride in THF to maximize the yield of 2,2-dimethyltetrahydrofuran.

1. Preparation:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.

  • In the flask, prepare a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

2. Reaction Execution (High-Dilution):

  • Using a syringe pump, add the solution of this compound to the stirred suspension of sodium hydride over a period of 4-6 hours.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,2-dimethyltetrahydrofuran.

Caption: Experimental workflow for the optimized cyclization reaction.

References

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [Link]

  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • NIST. Tetrahydrofuran, 2,2-dimethyl-. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyltetrahydrofuran (DMTHF). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing DMTHF in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during its synthesis, with a primary focus on the identification and mitigation of byproducts.

Introduction to 2,2-Dimethyltetrahydrofuran Synthesis

2,2-Dimethyltetrahydrofuran is a valuable heterocyclic ether, often considered a more stable alternative to tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) in various chemical transformations, including Grignard reactions.[1] Its stability is attributed to the gem-dimethyl group at the 2-position, which sterically hinders deprotonation at the alpha-position, a common degradation pathway for THF in the presence of strong bases.[2] However, like any chemical synthesis, the production of high-purity 2,2-dimethyltetrahydrofuran is not without its challenges. The formation of byproducts can significantly impact reaction yields, catalyst performance, and the purity of the final product.[2]

This guide will explore common synthetic routes to 2,2-dimethyltetrahydrofuran and provide a detailed analysis of potential byproducts, their origins, and methods for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available 2,2-dimethyltetrahydrofuran?

A1: Common impurities in commercial grades of 2,2-dimethyltetrahydrofuran can include residual starting materials from its synthesis, water, and peroxides formed from exposure to air.[2] The presence of these impurities can be detrimental to sensitive applications, such as organometallic reactions.

Q2: How can I test for the presence of peroxides in my 2,2-dimethyltetrahydrofuran?

A2: A qualitative test for peroxides can be performed by adding 1 mL of the solvent to a freshly prepared 10% aqueous solution of potassium iodide. The development of a yellow to brown color indicates the presence of peroxides. For quantitative analysis, various commercial test strips or titration methods are available. It is crucial to remove peroxides before using the solvent in reactions with reactive reagents like Grignard reagents or lithium aluminum hydride to prevent explosive side reactions.

Q3: Is 2,2-dimethyltetrahydrofuran completely stable to strong bases like n-butyllithium?

A3: While significantly more stable than THF, prolonged exposure to strong organolithium reagents at elevated temperatures can still lead to some degree of solvent degradation. However, under typical reaction conditions, it is considered a robust solvent for such chemistry.[2]

Q4: What is the best method for drying 2,2-dimethyltetrahydrofuran?

A4: For stringent anhydrous requirements, distillation from a suitable drying agent is recommended. Common drying agents include sodium benzophenone ketyl or lithium aluminum hydride. Caution: Never distill ethers from drying agents without first ensuring they are free of peroxides. Pre-drying with a less reactive agent like anhydrous magnesium sulfate or calcium hydride can be a safer initial step.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific problems related to byproduct formation during the synthesis of 2,2-dimethyltetrahydrofuran.

Scenario 1: Grignard-Based Synthesis

A common route to 2,2-disubstituted tetrahydrofurans involves the reaction of a Grignard reagent with a γ-halo ketone, followed by intramolecular cyclization.[3][4]

Problem: Low yield of 2,2-dimethyltetrahydrofuran and the presence of multiple unexpected peaks in the GC-MS analysis.

Potential Causes and Solutions:

  • Byproduct: Unreacted γ-halo ketone

    • Cause: Incomplete reaction with the Grignard reagent. This can be due to impure magnesium, wet solvent, or insufficiently reactive Grignard reagent. Another significant cause is the enolization of the ketone starting material by the Grignard reagent, which is a competing side reaction.[4]

    • Identification: The unreacted starting material will have a distinct retention time and mass spectrum corresponding to its molecular weight and fragmentation pattern.

    • Mitigation:

      • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

      • Use high-purity magnesium turnings and ensure the solvent is anhydrous.

      • Consider using a more reactive Grignard reagent or a different solvent system. Toluene has been shown to be an effective solvent for such reactions.[4]

      • To minimize enolization, the Grignard reagent should be added slowly at a low temperature.

  • Byproduct: Elimination Product (e.g., Acrylophenone derivatives)

    • Cause: The Grignard reagent can act as a base, promoting the elimination of the γ-halide to form an unsaturated ketone.[5]

    • Identification: The elimination product will have a molecular weight corresponding to the loss of HX from the starting material. Its mass spectrum will show characteristic fragmentation patterns for an unsaturated ketone.

    • Mitigation:

      • Employ milder reaction conditions, such as lower temperatures, to favor the nucleophilic addition over elimination.

      • The choice of the Grignard reagent can also influence the extent of elimination.

  • Byproduct: Wurtz Coupling Products

    • Cause: The Grignard reagent can couple with the γ-halo ketone or with itself.

    • Identification: These byproducts will have higher molecular weights than the expected product.

    • Mitigation:

      • Slow addition of the Grignard reagent to the ketone can minimize its concentration and reduce the likelihood of coupling reactions.

G cluster_reactants Reactants cluster_products Products & Byproducts ketone γ-Halo Ketone product 2,2-Dimethyltetrahydrofuran (via intermediate alcohol) ketone->product Nucleophilic Addition (Desired Pathway) enolization Unreacted Ketone (via Enolization) ketone->enolization Enolization (Side Reaction) elimination Unsaturated Ketone (Elimination Product) ketone->elimination Elimination (Side Reaction) grignard Grignard Reagent grignard->product grignard->enolization grignard->elimination wurtz Wurtz Coupling Products grignard->wurtz Coupling (Side Reaction)

Scenario 2: Acid-Catalyzed Cyclization

This route typically involves the dehydration of a diol, such as 2-methyl-2,5-pentanediol, to form the cyclic ether.

Problem: The final product is a mixture of isomers and contains unsaturated compounds.

Potential Causes and Solutions:

  • Byproduct: Unsaturated Alcohols and Dienes

    • Cause: Incomplete cyclization or competing elimination reactions catalyzed by the acid can lead to the formation of various unsaturated byproducts. For instance, the dehydration of 2-methyl-2,5-pentanediol can yield isomeric hexenols or hexadienes.

    • Identification: These byproducts can be identified by GC-MS. Their mass spectra will indicate a molecular weight corresponding to the loss of one or two molecules of water from the starting diol.

    • Mitigation:

      • Optimize the reaction temperature and catalyst concentration. Higher temperatures may favor elimination.

      • Choose a milder acid catalyst or a heterogeneous catalyst to improve selectivity.

      • Ensure efficient removal of water as it is formed to drive the equilibrium towards the cyclized product.

  • Byproduct: Isomeric Tetrahydrofurans

    • Cause: Rearrangements of the carbocation intermediate during cyclization can lead to the formation of other cyclic ether isomers.

    • Identification: Isomers will have the same molecular weight but different retention times in a GC analysis. Their mass spectra may be very similar, requiring careful comparison with reference spectra or the use of high-resolution GC columns for separation.[6]

    • Mitigation:

      • Controlling the reaction temperature and the nature of the acid catalyst can help to suppress carbocation rearrangements.

G diol 2-Methyl-2,5-pentanediol carbocation Carbocation Intermediate diol->carbocation Protonation & Water Loss product 2,2-Dimethyltetrahydrofuran carbocation->product Intramolecular Attack (Desired Pathway) elimination Unsaturated Alcohols / Dienes carbocation->elimination Elimination (Side Reaction) rearrangement Isomeric THF Derivatives carbocation->rearrangement Rearrangement & Cyclization (Side Reaction)

Experimental Protocols

Protocol 1: General GC-MS Analysis for Byproduct Identification

This protocol provides a general method for the analysis of a crude 2,2-dimethyltetrahydrofuran reaction mixture.

1. Sample Preparation: a. Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether). b. If necessary, pass the diluted sample through a small plug of silica gel to remove non-volatile components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[7]
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold at 250 °C for 5 minutes.
  • Injector Temperature: 250 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Electron Ionization Energy: 70 eV.
  • Mass Range: m/z 35-400.

3. Data Analysis: a. Identify the peak corresponding to 2,2-dimethyltetrahydrofuran based on its retention time and comparison with a standard or library mass spectrum. b. For unknown peaks, analyze their mass spectra. The molecular ion peak (if present) provides the molecular weight. c. Use a mass spectral library (e.g., NIST) to search for potential matches for the unknown byproducts. d. Analyze the fragmentation patterns to deduce the structures of the byproducts.

Protocol 2: Purification of 2,2-Dimethyltetrahydrofuran by Fractional Distillation

This protocol is for the removal of byproducts with different boiling points from the desired product.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus with a Vigreux or packed column. b. Use a heating mantle with a stirrer for uniform heating. c. Place a thermometer at the head of the column to monitor the vapor temperature.

2. Distillation Procedure: a. Charge the crude 2,2-dimethyltetrahydrofuran into the distillation flask. b. Begin heating the flask gently. c. Collect the initial fraction (forerun) which may contain lower-boiling impurities. d. Slowly increase the heating rate and collect the fraction that distills at the boiling point of 2,2-dimethyltetrahydrofuran (approximately 92 °C).[1] e. Monitor the temperature closely. A stable boiling point indicates a pure fraction. f. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.

3. Purity Analysis: a. Analyze the collected fractions by GC-MS (using Protocol 1) to confirm the purity.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Common Analytical Observations
2,2-DimethyltetrahydrofuranC₆H₁₂O100.1692Main product peak in GC-MS.
γ-Halo Ketone (example)VariesVariesVariesUnreacted starting material, identified by its specific mass spectrum.
Unsaturated Ketone (example)VariesVariesVariesElimination byproduct, lower m/z than starting material.
2-Methyl-2,5-pentanediolC₆H₁₄O₂118.17~215Unreacted starting material in cyclization, higher boiling point.
Unsaturated Alcohols/DienesC₆H₁₂O / C₆H₁₀100.16 / 82.14VariesDehydration byproducts, identified by loss of water from diol.

References

  • Benchchem. (2025).
  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
  • Semantic Scholar. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. [Link]

  • NIST. (n.d.). Tetrahydrofuran, 2,2-dimethyl-. NIST WebBook.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent.
  • PubMed. (2021). Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS. [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • RSC Publishing. (n.d.). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. [Link]

  • PMC. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. [Link]

  • ChemicalBook. (2025). 2,2-DIMETHYLTETRAHYDROFURAN | 1003-17-4.
  • Benchchem. (n.d.). 2,2-Dimethyltetrahydrofuran: A Comprehensive Technical Guide to its Physical Properties.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydrofuran.
  • ChemicalBook. (n.d.). 4-METHYL-4-PENTEN-2-OL synthesis.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS).

Sources

Technical Support Center: Purification of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Chloro-2-methylpentan-2-ol (CAS 7712-59-6). This resource is designed for researchers, chemists, and process development professionals to troubleshoot common challenges encountered during the isolation and purification of this important synthetic intermediate. Our focus is on providing practical, field-tested advice grounded in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound, and how do they form?

A1: The impurity profile of crude this compound is intrinsically linked to its synthesis, most commonly the Grignard reaction between a 3-chloropropylmagnesium halide and acetone[1][2]. Understanding the origin of these impurities is the first step toward their effective removal.

  • Unreacted Starting Materials:

    • Acetone: A volatile ketone that is relatively simple to remove due to its low boiling point (56 °C).

    • 3-Chloropropyl Halide (e.g., 1-bromo-3-chloropropane): The precursor to the Grignard reagent. Its removal is critical and is typically achieved through distillation.

  • Grignard-Related Byproducts:

    • Wurtz Coupling Product (1,6-Dichlorohexane): Formed by the reaction of the Grignard reagent with unreacted 3-chloropropyl halide. This non-polar impurity has a boiling point that may be close to the product, potentially requiring fractional distillation.

    • Hydrolysis Product (Propane): Grignard reagents are extremely strong bases and will react with any trace moisture to produce the corresponding alkane[3]. While propane is a gas and removes itself, this reaction consumes the reagent and reduces yield.

    • Unreacted Magnesium: Solid magnesium turnings can be carried through the work-up. This is a mechanical impurity, typically removed by filtration or decantation after quenching.

  • Product-Related Impurities:

    • Dehydration Products (e.g., 5-Chloro-2-methyl-1-pentene, 5-Chloro-2-methyl-2-pentene): As a tertiary alcohol, the product is highly susceptible to acid-catalyzed dehydration, especially at elevated temperatures[4]. This is a major concern during distillation and can lead to the formation of alkene impurities.

    • Magnesium Alkoxide Salt: The initial product of the Grignard addition is the magnesium salt of the tertiary alcohol. Incomplete hydrolysis during the acidic work-up can leave this non-volatile salt in the crude product.

Purification Workflow & Troubleshooting

The purification strategy involves a logical sequence of steps designed to remove specific classes of impurities. The following workflow provides a general overview.

PurificationWorkflow Crude Crude Reaction Mixture Quench Aqueous Quench (e.g., aq. NH4Cl) Crude->Quench Hydrolyzes alkoxide Dissolves salts Extract Liquid-Liquid Extraction (e.g., Ether/Water) Quench->Extract Separates aqueous and organic layers Dry Drying Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Solvent Solvent Removal (Rotary Evaporation) Dry->Solvent CrudeOil Crude Oil Product Solvent->CrudeOil Analysis Analysis (GC-MS, NMR) CrudeOil->Analysis Identify & Quantify Impurities Distill Vacuum Distillation Analysis->Distill Volatile Impurities Chrom Column Chromatography Analysis->Chrom Non-volatile or Close-Boiling Impurities Final Pure this compound Distill->Final Chrom->Final

Caption: General purification workflow for this compound.
Troubleshooting Guide: Aqueous Work-up & Extraction

Q2: I'm seeing a persistent emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsion formation is a common problem, especially when residual magnesium salts act as surfactants. It creates a stable mixture of the organic and aqueous layers, making separation difficult and leading to product loss.

Causality: Fine particulate matter (like magnesium salts) or high concentrations of dissolved substances can stabilize the interface between two immiscible liquids. Vigorous shaking during extraction exacerbates this issue.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that creates emulsions while still allowing for efficient extraction.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion and remove particulate matter.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.

Troubleshooting Guide: Distillation

Q3: My product seems to be decomposing during distillation, leading to low yield and purity. What's happening and how can I prevent it?

A3: This is the most critical challenge in purifying this compound. As a tertiary alcohol, it is prone to E1 elimination (dehydration) at high temperatures, especially if any acidic residue remains from the work-up[4].

Causality: Protonation of the hydroxyl group by an acid catalyst turns it into a good leaving group (water). The subsequent loss of water forms a tertiary carbocation, which is then deprotonated to form stable alkene byproducts.

Solutions:

  • Use Vacuum Distillation: This is mandatory. Lowering the pressure significantly reduces the boiling point, allowing distillation to occur at a temperature low enough to prevent thermal decomposition[5]. While an exact boiling point is not widely reported, it is expected to be significantly lower than similar secondary alcohols (e.g., 5-chloro-2-pentanol, B.P. 174.5 °C at 760 mmHg[6]). A good starting point is a vacuum of 10-20 mmHg.

  • Neutralize Before Distilling: Before distillation, wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the quench. Ensure the organic layer is thoroughly dried afterward, as water can interfere with the distillation.

  • Use a Vigreux Column: For better separation of close-boiling impurities like the Wurtz coupling product, a short Vigreux column (fractional distillation) is recommended over a simple distillation setup[7]. This provides multiple theoretical plates for more efficient separation.

  • Avoid Distilling to Dryness: Never distill the entire contents of the flask. This concentrates non-volatile impurities and can lead to charring and decomposition.

DecisionTree start Crude Oil Analysis (GC-MS) q1 Major Impurity Type? start->q1 a1 Low-Boiling (e.g., Acetone, Ether) q1->a1 Volatile a2 Close-Boiling (e.g., Dichlorohexane) q1->a2 Similar B.P. a3 High-Boiling / Thermal Decomposition (e.g., Alkene formation) q1->a3 Non-Volatile / Heat Sensitive s1 Simple Distillation (Atmospheric or Vacuum) a1->s1 s2 Fractional Vacuum Distillation (Vigreux Column) a2->s2 s3 Column Chromatography (Silica Gel) a3->s3

Caption: Decision guide for selecting the primary purification method.

Impurity Profile and Recommended Actions

The following table summarizes the likely impurities and the most effective strategies for their removal.

Impurity NameFormulaProbable Boiling Point (°C)OriginRecommended Removal Method
AcetoneC₃H₆O56 (atm.)Unreacted Starting MaterialSimple Distillation (initial solvent removal)
Diethyl Ether / THFC₄H₁₀O / C₄H₈O35 / 66 (atm.)Reaction SolventRotary Evaporation / Simple Distillation
1,6-DichlorohexaneC₆H₁₂Cl₂~178 (atm.)Wurtz Coupling Side ProductFractional Vacuum Distillation
5-Chloro-2-methyl-1-penteneC₆H₁₁Cl< Product B.P.Product DehydrationAvoid formation via low-temp vacuum distillation; Column Chromatography
Magnesium SaltsMgX₂ / ROMgXNon-volatileGrignard Reagent / ProductAqueous Work-up & Filtration

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Quenching: Cool the crude reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. This is a milder alternative to strong acids and minimizes dehydration.

  • Layer Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the aqueous layer twice with diethyl ether or methyl tert-butyl ether (MTBE). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove basic magnesium species).

    • Saturated aqueous NaHCO₃ (to neutralize acid).

    • Saturated aqueous NaCl (brine, to break emulsions and begin drying).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter or decant the dried solution.

  • Concentration: Remove the bulk solvent using a rotary evaporator to yield the crude oil.

Protocol 2: Fractional Vacuum Distillation

Safety Note: Vacuum distillation carries a risk of implosion. Always use a blast shield and inspect glassware for cracks or defects before use.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.

  • Drying: Add the crude oil to the distilling flask along with a magnetic stir bar (boiling chips are ineffective under vacuum).

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. Use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.

  • Heating: Once the desired pressure (e.g., 10-20 mmHg) is stable, gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling forerun (solvents, acetone).

    • The temperature should then rise and stabilize. Collect the main fraction of this compound over a narrow temperature range.

    • Monitor the distillation carefully. A drop in temperature or change in appearance indicates the main fraction is finished.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Testbook. (2025). Reaction between acetone and methylmagnesium chloride followed by hydrolysis will give. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Wikipedia. (2024). Vacuum distillation. Retrieved from [Link]

  • Chemsrc. (2025). 5-Chloro-2-pentanol | CAS#:76188-95-9. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

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Technical Support Center: Haloalcohol Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for haloalcohol reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize haloalcohol synthesis and subsequent reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your lab. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.

Troubleshooting Guide: Common Issues in Haloalcohol Reactions

Researchers often face challenges with yield and purity in reactions involving haloalcohols (also known as halohydrins). Below are common problems, their root causes, and scientifically-grounded solutions to minimize byproduct formation.

Issue 1: Low Yield of the Target Haloalcohol & Presence of Epoxide Impurity

Symptoms:

  • GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of the cyclized epoxide.

  • ¹H NMR shows the disappearance of the hydroxyl proton and a characteristic shift of the adjacent C-H protons.

  • The reaction workup becomes difficult due to the volatility or solubility of the epoxide.

Root Cause Analysis: Haloalcohols are precursors to epoxides via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis.[1][2][3] This reaction is highly favorable and is readily promoted by the presence of a base, which deprotonates the hydroxyl group to form a nucleophilic alkoxide.[4][5] Even weak bases or a basic workup (e.g., aqueous sodium bicarbonate wash) can trigger this cyclization.

Workflow for Diagnosing and Solving Epoxide Formation:

Start Low Haloalcohol Yield (Epoxide Detected) Check_pH Analyze Reaction pH Start->Check_pH Base_Present Is a base (intentional or unintentional) present? Check_pH->Base_Present pH > 7 Neutral_Workup Use Neutral Workup (e.g., Brine wash only) Check_pH->Neutral_Workup pH ≈ 7 Acidic_Workup Implement a Mildly Acidic Aqueous Workup (e.g., dilute NH4Cl) Base_Present->Acidic_Workup No (unintentional basicity during workup) Optimize_Base Optimize Base Stoichiometry and Addition Rate Base_Present->Optimize_Base Yes (e.g., in situ base for trapping HCl) Success Minimized Epoxide Formation Acidic_Workup->Success Neutral_Workup->Success Optimize_Base->Success

Caption: Troubleshooting workflow for unwanted epoxide formation.

Solutions & Scientific Rationale:

  • Strict pH Control: The primary defense against premature epoxidation is maintaining a neutral to slightly acidic pH throughout the reaction and workup. The acid byproduct (e.g., HCl or HBr) generated during haloalcohol formation from an alkene naturally keeps the pH low, which protonates the hydroxyl group, preventing it from becoming a nucleophile.[2]

  • Avoid Basic Washes: Do not use basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) during the aqueous workup if the haloalcohol is the desired product. Use a brine wash or a mildly acidic wash (e.g., dilute ammonium chloride) instead.

  • Temperature Management: The rate of the intramolecular SN2 reaction is temperature-dependent. Keep the reaction and workup temperatures as low as reasonably possible to slow the rate of cyclization.

Issue 2: Significant Formation of Vicinal Diol Byproduct

Symptoms:

  • A highly polar impurity is observed by TLC or LC-MS.

  • Mass spectrometry indicates the addition of two hydroxyl groups.

  • ¹H NMR may show broad signals characteristic of diols.

Root Cause Analysis: Diol formation is typically a two-step process:

  • Unwanted Epoxidation: The haloalcohol first cyclizes to an epoxide, as described in Issue 1.

  • Epoxide Opening: The epoxide is then opened by a nucleophilic attack of water. This hydrolysis can be catalyzed by either acid or base remaining in the reaction mixture.[6][7] The halohydrin formation reaction from an alkene often uses water as a solvent or reagent, providing a ready source for this subsequent reaction.[8][9]

Alkene Alkene Halohydrin Target Haloalcohol Alkene->Halohydrin + X₂, H₂O Epoxide Epoxide Intermediate Halohydrin->Epoxide Base-catalyzed (Intramolecular SN2) Diol Diol Byproduct Epoxide->Diol + H₂O (Acid or Base catalyzed hydrolysis)

Caption: Pathway from haloalcohol to diol byproduct.

Solutions & Scientific Rationale:

  • Control Water Concentration: When forming the haloalcohol from an alkene, using a co-solvent like THF or DMSO can help control the concentration of water. While water is necessary for the reaction, a large excess can promote the subsequent hydrolysis of any epoxide that forms.[4]

  • Buffer the Reaction: If the generation of acid byproduct (HX) is significant, it can catalyze epoxide opening. The use of a non-basic buffer can maintain a pH that is low enough to prevent epoxidation but not so low as to aggressively promote hydrolysis.

  • Minimize Reaction Time: Prolonged reaction times increase the probability of both intermediate epoxide formation and its subsequent hydrolysis. Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting alkene is consumed.

Issue 3: Presence of Vicinal Dihalide and/or Haloether Byproducts

Symptoms:

  • GC-MS or LC-MS shows a peak corresponding to the addition of two halogen atoms (dihalide) or a halogen and an alkoxy group (haloether).

  • Observed when using an alcohol as a solvent.

Root Cause Analysis: During the formation of a haloalcohol from an alkene, the reaction proceeds through a cyclic halonium ion intermediate.[8][10] This intermediate is electrophilic and can be attacked by any nucleophile present in the mixture.

  • Dihalide Formation: If the halide ion (X⁻) outcompetes water as the nucleophile, a vicinal dihalide is formed. This is more likely in conditions with low water concentration or when a non-nucleophilic solvent is used.[11]

  • Haloether Formation: If an alcohol (ROH) is used as the solvent, it can act as the nucleophile, attacking the halonium ion to form a haloether.[8]

Table 1: Effect of Nucleophile on Product Distribution

Nucleophile (Solvent)Product FormedRationale
Water (H₂O)Haloalcohol (Desired) Water attacks the halonium ion.
Halide Ion (X⁻)Vicinal DihalideHalide ion attacks the halonium ion. Favored in aprotic solvents.
Alcohol (ROH)HaloetherAlcohol solvent attacks the halonium ion.

Solutions & Scientific Rationale:

  • Ensure Sufficient Water: To favor haloalcohol formation, water must be present in sufficient concentration to act as the primary nucleophile.[5] Using water as a co-solvent is the standard procedure.[2]

  • Choice of Halogenating Agent: Using a reagent like N-Bromosuccinimide (NBS) instead of Br₂ can minimize the concentration of bromide ions (Br⁻), thereby reducing the formation of the dibromide byproduct.[2][8]

  • Solvent Selection: Avoid using alcohol as a solvent unless a haloether is the desired product. If solubility is an issue, consider aprotic but water-miscible solvents like THF or acetone.

Frequently Asked Questions (FAQs)

Q1: How can I completely stop my haloalcohol from converting into an epoxide during storage? A1: Store the purified haloalcohol under a neutral or slightly acidic inert atmosphere (N₂ or Ar). If possible, store it as a solution in a non-basic, aprotic solvent. Traces of base on glassware or in the atmosphere can catalyze cyclization over time. For long-term storage, consider converting it to a protected form (e.g., as a silyl ether) and deprotecting it immediately before use.

Q2: My reaction is supposed to be stereospecific (anti-addition), but I'm seeing a mixture of diastereomers. What could be the cause? A2: The formation of the halonium ion intermediate is what ensures anti-addition.[8][10] If you are seeing a loss of stereospecificity, it could indicate a competing reaction mechanism that involves a planar carbocation intermediate. This might occur with substrates that can form a particularly stable carbocation (e.g., benzylic or tertiary). In such cases, the nucleophile can attack from either face, leading to a mixture of stereoisomers. Re-evaluate your substrate and reaction conditions to favor the bridged halonium ion pathway (e.g., by using less polar solvents).

Q3: I am using a secondary haloalcohol and getting an alkene byproduct upon adding a base. How do I favor epoxide formation? A3: With secondary or sterically hindered haloalcohols, the alkoxide formed upon deprotonation can act as a base, leading to an E2 elimination reaction that competes with the desired intramolecular SN2 substitution. To favor substitution (epoxidation), use a non-hindered base (e.g., NaOH, KOH) instead of a bulky base (e.g., potassium tert-butoxide). Running the reaction at a lower temperature will also generally favor the SN2 pathway over the E2 pathway.

Q4: Can I use reagents like PCl₅ or SOCl₂ to synthesize a chloroalcohol from a diol? A4: While reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are effective for converting alcohols to alkyl chlorides, they are generally not selective for converting only one hydroxyl group of a diol.[12][13] You will likely get a mixture of the desired chloroalcohol, the dichloride, and unreacted starting material. Such a transformation typically requires a protecting group strategy to differentiate the two hydroxyl groups before chlorination.

References

  • Synthesis of Halohydrin. BYJU'S. [Link]

  • Synthesis of Epoxides. Organic Chemistry Tutor. [Link]

  • On the Epoxidation of Alkenes. University of Illinois Springfield. [Link]

  • Epoxide. Wikipedia. [Link]

  • HO-C-C-X => epoxide. University of Calgary. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. WOU. [Link]

  • Halohydrin. Wikipedia. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Dihydroxylation of a (Z)-Alkene to Make a Diol. YouTube. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Electrophilic addition reactions - vicinal dihalide and halohydrin formation. Nadia Korovina. [Link]

  • Epoxide formation and anti dihydroxylation. Khan Academy. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Halohydrins from Alkenes. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • replacing the -oh group in alcohols by a halogen. Chemguide. [Link]

  • Halohydrin Formation | Anti-Addition, Mechanism & Epoxide Synthesis Explained. YouTube. [Link]

  • 9.10: Formation of Halohydrins. Chemistry LibreTexts. [Link]

  • Halohydrin Formation and Stereochemistry. Coconote. [Link]

  • ORGANIC CHEMISTRY / REACTIONS OF HALOALKANES. Pathwayz. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Workup Procedure for 5-Chloro-2-methylpentan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of 5-Chloro-2-methylpentan-2-ol reactions. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure a high-purity final product.

I. Understanding the Reaction and Workup

This compound is a tertiary alcohol that can be synthesized via a Grignard reaction. A common route involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with a ketone, like 4-chlorobutan-2-one. The success of the synthesis heavily relies on a meticulous workup procedure to isolate the desired product from unreacted starting materials, byproducts, and the magnesium salts formed during the reaction.

The workup process for a Grignard reaction generally consists of four key stages:

  • Quenching: The reaction mixture is treated with a proton source to neutralize the Grignard reagent and the magnesium alkoxide salt of the product.

  • Extraction: The product is separated from the aqueous layer into an organic solvent.

  • Washing & Drying: The organic layer is washed to remove residual salts and other water-soluble impurities, followed by drying to remove any remaining water.

  • Purification: The final product is isolated and purified, typically through distillation or chromatography.

This guide will address common issues that can arise at each of these stages.

II. Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent for the synthesis of this compound?

A1: The choice of quenching agent is critical to prevent the formation of byproducts and to ensure a clean separation. For the synthesis of this compound, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the recommended quenching agent.

  • Why not water or strong acids? While water can be used, it is highly reactive with any unreacted Grignard reagent, leading to a vigorous and potentially hazardous exotherm. Strong acids, such as hydrochloric acid or sulfuric acid, can cause side reactions with the tertiary alcohol product, leading to elimination (dehydration) to form alkenes or substitution reactions.

  • Mechanism of Ammonium Chloride Quenching: Ammonium chloride is a weak acid that provides a controlled source of protons to neutralize the magnesium alkoxide and any remaining Grignard reagent. The ammonium ions (NH₄⁺) act as the proton donors. This controlled reaction minimizes the risk of side reactions and is generally less exothermic than using water or strong acids.

Q2: I've formed a persistent emulsion during the workup. How can I break it?

A2: Emulsion formation is a common problem in Grignard workups, often caused by the precipitation of fine magnesium salts that stabilize the interface between the aqueous and organic layers. Here are several strategies to break emulsions:

  • Addition of Saturated Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This helps to "salt out" the organic product, making it less soluble in the aqueous layer and promoting phase separation.

  • Gentle Swirling or Stirring: Avoid vigorous shaking during the extraction process, as this can promote emulsion formation. Instead, use gentle swirling or slow stirring to mix the layers.

  • Filtration: In some cases, the emulsion is caused by finely divided solid magnesium salts. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and break the emulsion.

  • Addition of a Small Amount of Acid: If the emulsion persists, a small amount of dilute acid (e.g., 1M HCl) can be added dropwise. This can help to dissolve some of the magnesium salts. However, this should be done with caution to avoid acid-catalyzed decomposition of the product.

Q3: My final product is contaminated with a significant amount of a non-polar impurity. What could it be and how do I remove it?

A3: A common non-polar impurity in Grignard reactions is the coupling product of the Grignard reagent with the alkyl halide starting material. In the synthesis of this compound, if an alkyl halide was used to form the Grignard reagent, a Wurtz-type coupling reaction can occur. These hydrocarbon byproducts are non-polar and can be difficult to separate from the desired alcohol.

  • Removal Strategies:

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the polar alcohol product from non-polar hydrocarbon impurities. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the components.

    • Distillation: If the boiling points of the product and the impurity are sufficiently different, fractional distillation can be an effective purification method.

III. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction.- Ensure the magnesium turnings were properly activated before the reaction. - Check the quality of the solvent and ensure it is anhydrous. - Verify the concentration of the Grignard reagent via titration before adding the ketone.
2. Side reactions (e.g., enolization of the ketone, Wurtz coupling).- Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions.
3. Product loss during workup.- Ensure complete extraction of the product by performing multiple extractions with the organic solvent. - Avoid vigorous shaking to prevent emulsion formation and subsequent loss of material.
Product Decomposition 1. Use of strong acid during quenching.- Use a milder quenching agent like saturated aqueous ammonium chloride.
2. Overheating during solvent removal or distillation.- Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. - If purifying by distillation, perform it under vacuum to lower the boiling point and prevent thermal decomposition.
Presence of Starting Material in Final Product 1. Insufficient Grignard reagent.- Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the ketone.
2. Inefficient purification.- Optimize the column chromatography conditions (e.g., solvent system, column length) for better separation. - If using distillation, ensure the column has sufficient theoretical plates for the separation.

IV. Experimental Protocol: Workup of this compound

This protocol assumes the reaction has been completed and is ready for quenching.

Materials:

  • Reaction mixture containing this compound magnesium alkoxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Quenching: a. Cool the reaction mixture in an ice bath to 0-5 °C. b. Slowly add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. c. Continue adding the NH₄Cl solution until the bubbling subsides and a clear separation of layers is observed.

  • Extraction: a. Transfer the mixture to a separatory funnel. b. Add a portion of diethyl ether to the funnel, cap it, and gently invert the funnel several times to mix the layers. Vent the funnel frequently to release any pressure buildup. c. Allow the layers to separate completely. The upper organic layer contains the product. d. Drain the lower aqueous layer into a separate flask. e. Repeat the extraction of the aqueous layer with two more portions of diethyl ether to ensure complete recovery of the product. Combine all the organic extracts.

  • Washing and Drying: a. Wash the combined organic extracts with saturated brine solution to remove any remaining water-soluble impurities. b. Separate the layers and discard the aqueous wash. c. Transfer the organic layer to a clean, dry Erlenmeyer flask. d. Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry. e. Filter the solution to remove the drying agent.

  • Solvent Removal and Purification: a. Concentrate the filtered organic solution using a rotary evaporator to remove the diethyl ether. b. The resulting crude oil is the this compound. c. Further purify the product by vacuum distillation or flash column chromatography as needed.

V. Visualizing the Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (Product Alkoxide) Quenching 1. Quenching (sat. aq. NH4Cl) Reaction_Mixture->Quenching Extraction 2. Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing 3. Washing (Brine) Extraction->Washing Drying 4. Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A flowchart illustrating the key stages of the workup procedure for this compound.

VI. Troubleshooting Decision Tree

Troubleshooting_Tree Start Workup Issue? Emulsion Persistent Emulsion? Start->Emulsion Low_Yield Low Yield? Start->Low_Yield Impurity Impurity in Product? Start->Impurity Emulsion->Low_Yield No Add_Brine Add Saturated Brine Emulsion->Add_Brine Yes Low_Yield->Impurity No Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Chromatography Perform Column Chromatography Impurity->Chromatography Yes Filter_Celite Filter through Celite® Add_Brine->Filter_Celite Still Emulsified Optimize_Reaction Optimize Reaction Conditions (Temp, Addition Rate) Check_Reagents->Optimize_Reaction Distillation Perform Fractional Distillation Chromatography->Distillation If boiling points differ significantly

Caption: A decision tree to guide troubleshooting common issues during the workup process.

VII. References

  • Title: The Grignard Reaction: A Powerful Tool in Organic Synthesis Source: Organic Chemistry, 8th Edition, by Paula Yurkanis Bruice URL: [Link]

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Jr. URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai URL: [Link]

Impact of solvent on 5-Chloro-2-methylpentan-2-ol reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CMPO-S26-01

Last Updated: January 8, 2026

Introduction: Navigating the Reactivity of a Bifunctional Building Block

Welcome to the technical support guide for 5-Chloro-2-methylpentan-2-ol. This versatile bifunctional molecule, featuring both a primary alkyl chloride and a tertiary alcohol, is a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and specialty polymers.[1] However, its dual functionality presents unique challenges, where the choice of solvent is not merely a medium but a critical parameter that dictates reaction pathways, yield, and purity.

This guide is structured as a series of troubleshooting questions and FAQs designed to provide researchers, scientists, and drug development professionals with the insights needed to anticipate and resolve common issues encountered during its use. We will delve into the causality behind experimental choices, empowering you to optimize your reactions and avoid costly side-products.

Section 1: Core Reactivity and Inherent Challenges

This section addresses the fundamental chemical nature of this compound. Understanding its intrinsic properties is the first step in troubleshooting.

Q1: What are the primary reactive sites on this compound and how do they influence experimental design?

A1: The molecule possesses two key reactive sites with opposing characteristics:

  • Primary Alkyl Chloride (at C5): This site is unhindered and is the primary electrophilic center for nucleophilic substitution. Due to the low stability of a primary carbocation, it will almost exclusively react via the bimolecular Sₙ2 mechanism .[2][3] This requires a direct backside attack by a nucleophile.

  • Tertiary Alcohol (at C2): The hydroxyl (-OH) group is a poor leaving group. It can only be made reactive for substitution or elimination under strongly acidic conditions, where it is protonated to form a good leaving group (-OH₂⁺). The subsequent loss of water would generate a stable tertiary carbocation, favoring Sₙ1 and E1 mechanisms .[4]

This dichotomy is central to experimental design. Conditions intended for the alkyl chloride must be mild enough to not activate the tertiary alcohol, and vice-versa.

Caption: Reactive sites on this compound.
Q2: My reaction is producing a significant amount of a cyclic ether side-product. What is it and why is it forming?

A2: This is the most common and critical side reaction. You are observing the formation of 2,2-dimethyltetrahydropyran via an intramolecular Sₙ2 reaction. Under basic conditions, the tertiary alcohol can be deprotonated to form an alkoxide. This alkoxide is now a potent intramolecular nucleophile that readily attacks the electrophilic C5 carbon, displacing the chloride.

This intramolecular cyclization is kinetically favorable, especially in solvents that do not strongly solvate the alkoxide. Preventing this requires careful control of basicity or protection of the alcohol group prior to the primary reaction.

Section 2: Troubleshooting Guide for Reactions at the C5-Chloride

This section focuses on resolving issues when targeting the primary alkyl chloride for nucleophilic substitution.

Q1: My Sₙ2 reaction is extremely slow and gives a low yield. My procedure uses ethanol as the solvent. What is the problem?

A1: The choice of a polar protic solvent like ethanol is the primary issue. Polar protic solvents contain acidic protons (e.g., from -OH groups) that form strong hydrogen bonds with the nucleophile.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to perform the backside attack required for an Sₙ2 reaction.[6] This effect drastically reduces the nucleophile's reactivity and, consequently, the reaction rate.

Solution: Switch to a polar aprotic solvent . Solvents like DMSO, DMF, or acetone lack acidic protons. They can dissolve the nucleophilic salt but only solvate the cation, leaving the anionic nucleophile "naked" and highly reactive.[2][7] This dramatically accelerates Sₙ2 reactions.

Solvent ClassExample(s)Dielectric Constant (ε)Key Interaction with Nucleophile (Nu⁻)Sₙ2 RateSₙ1 Rate
Polar Protic Water (H₂O), Ethanol (EtOH)HighStrong H-bonding (solvation cage)Strongly Decreased Strongly Increased
Polar Aprotic DMSO, DMF, AcetonitrileHighWeak ion-dipoleStrongly Increased Decreased
Non-Polar Hexane, TolueneLowPoor solubility for most nucleophilesVery Slow / No ReactionVery Slow / No Reaction

Data compiled from various sources for illustrative purposes.[7][8][9]

Q2: I'm observing a mixture of my desired substitution product and an alkene. How can I favor substitution over elimination (E2)?

A2: The competition between Sₙ2 and E2 is governed by the nature of the nucleophile/base and the temperature.

  • Basicity of Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination by abstracting a proton. To favor Sₙ2, use a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻).

  • Temperature: Higher temperatures provide the activation energy for all reactions but tend to favor elimination over substitution entropically.[10][11] Running the reaction at a lower temperature will favor the Sₙ2 pathway.[12]

Solution: To maximize your Sₙ2 product, use a good, non-basic nucleophile in a polar aprotic solvent at the lowest practical temperature for a reasonable reaction rate (often room temperature to 50°C).

G start Reaction of this compound with Nu⁻ check_base Is the Nucleophile a Strong, Hindered Base? start->check_base check_solvent What is the Solvent Type? check_base->check_solvent No (e.g., N₃⁻, CN⁻) e2_major E2 is Major Pathway (Alkene Product) check_base->e2_major Yes (e.g., t-BuOK) check_temp Is Temperature Elevated? check_solvent->check_temp Polar Aprotic (e.g., DMSO) intramolecular Risk of Intramolecular Cyclization (Cyclic Ether) check_solvent->intramolecular Polar Protic (e.g., EtOH) + Strong Base check_temp->e2_major Yes (>80°C) sn2_major SN2 is Major Pathway (Substitution Product) check_temp->sn2_major No (Low Temp)

Caption: Decision workflow for predicting reaction outcomes.

Section 3: FAQs on Experimental Design

Q1: Can I perform an Sₙ1 reaction at the primary chloride site?

A1: No, this is mechanistically unfeasible. Sₙ1 reactions proceed through a carbocation intermediate.[5] Primary alkyl halides, like the one in this molecule, would have to form a highly unstable primary carbocation, which is energetically prohibitive.[2][3] Therefore, you must design your experiment assuming an Sₙ2 pathway for any reaction at the C5-Cl bond.

Q2: I need to prevent the intramolecular cyclization to 2,2-dimethyltetrahydropyran at all costs. What is the most robust method?

A2: The most reliable method is to protect the tertiary alcohol group before performing the nucleophilic substitution. Converting the -OH group to a non-nucleophilic, non-acidic protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) will completely prevent the formation of the internal alkoxide nucleophile. After the Sₙ2 reaction at the chloride is complete, the protecting group can be selectively removed under appropriate conditions to regenerate the alcohol.

Q3: What is the best solvent for a reaction where I use sodium cyanide (NaCN) as the nucleophile?

A3: Anhydrous DMSO is an excellent choice. Sodium cyanide has limited solubility in many organic solvents, but DMSO is a highly polar aprotic solvent that effectively dissolves it.[13] It solvates the Na⁺ cation, leaving the CN⁻ anion as a potent, "naked" nucleophile, leading to an efficient Sₙ2 reaction.[2] Always handle cyanide with extreme caution in a well-ventilated fume hood.[13]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Substitution with Sodium Azide (Minimizing Side Reactions)

This protocol details a standard Sₙ2 reaction targeting the primary chloride, using optimal solvent conditions to maximize yield and minimize elimination or cyclization.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 - 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The lower temperature helps disfavor any potential E2 elimination.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-azido-2-methylpentan-2-ol.

References

  • Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL: [Link]

  • Title: Chapter 7 Alkyl Halides and Nucleophilic Substitution Source: University of Calgary URL: [Link]

  • Title: Influence of protic and aprotic solvents on SN reactions Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Sn1 vs Sn2: Solvent effects Source: Khan Academy URL: [Link]

  • Title: 7.5: SN1 vs SN2 Source: Chemistry LibreTexts URL: [Link]

  • Title: 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Breaking Down Alkyl Halides: Key Reactions and Uses Source: In-Silica URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Source: Tennessee Tech University URL: [Link]

  • Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL: [Link]

  • Title: SN1 SN2 E1 E2 – How to Choose the Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Alkyl Halide Reactions: Substitutions & Eliminations Source: Fiveable URL: [Link]

  • Title: Deciding SN1/SN2/E1/E2 (1) - The Substrate Source: Master Organic Chemistry URL: [Link]

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Technical Support Center: Synthesis of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylpentan-2-ol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical advice on managing one of the most critical parameters in this synthesis: temperature . Proper thermal management is paramount for achieving high yield, purity, and, most importantly, ensuring the safety and reproducibility of the reaction.

The synthesis of a tertiary alcohol like this compound is most commonly achieved through the addition of a Grignard reagent to a ketone.[1][2] Specifically, this involves the reaction of methylmagnesium halide (e.g., MeMgCl or MeMgBr) with 5-chloro-2-pentanone. This process, while powerful, is highly exothermic and sensitive to temperature fluctuations at every stage. This guide will address common issues and questions in a practical, Q&A format.

Frequently Asked Questions (FAQs) on Core Principles

Q1: Why is temperature control so critical during the formation of the methylmagnesium halide Grignard reagent?

A1: The formation of a Grignard reagent (RMgX) by reacting an organic halide with magnesium metal is a highly exothermic process that is often subject to an unpredictable induction period.[3]

  • Initiation Phase: The reaction does not start immediately. It requires the disruption of the passivating magnesium oxide layer on the metal turnings.[3] During this induction period, reactants can build up. Once the reaction initiates, the accumulated reactants can react very rapidly, leading to a sudden and dangerous temperature spike—a runaway reaction.[4][5] Controlling the initial addition of the alkyl halide and being prepared to apply cooling is essential.[4]

  • Reagent Stability: Grignard reagents can be unstable at elevated temperatures. Thermal decomposition can occur, and side reactions, such as Wurtz coupling (R-X + RMgX → R-R + MgX₂), become more prevalent at higher temperatures, reducing the yield of the desired Grignard reagent.[5] Maintaining a gentle reflux is typically ideal for balancing reaction rate and stability.[4]

Q2: What is the optimal temperature for the addition of the Grignard reagent to 5-chloro-2-pentanone?

A2: The addition of the Grignard reagent to the ketone is also highly exothermic and requires careful cooling.

  • Low Temperature for Selectivity: Performing the addition at low temperatures, typically between -78 °C and 0 °C , is highly recommended to maximize the yield of the desired tertiary alcohol.[6][7] Low temperatures favor the desired nucleophilic addition to the carbonyl carbon.[7]

  • Minimizing Side Reactions: At higher temperatures (e.g., room temperature or above), the Grignard reagent, being a strong base, is more likely to act as a base rather than a nucleophile.[8] This can lead to the deprotonation of the α-carbon of the ketone, forming an enolate. This pathway consumes the ketone and Grignard reagent without forming the desired product.[8]

  • Preventing Reaction with the Chloro Group: A key challenge in this specific synthesis is the presence of a chloride on the alkyl chain. Grignard reagents can react with alkyl halides. While intramolecular reactions are less likely here, maintaining a low temperature helps ensure the nucleophilic attack on the ketone is the overwhelmingly favored kinetic pathway.

Troubleshooting Guide: Temperature-Related Issues

Q3: My reaction has a very long and unpredictable induction period, and then suddenly becomes too vigorous to control. What's happening?

A3: This is a classic sign of a delayed Grignard formation initiation. The passivating layer on the magnesium is preventing the reaction from starting, allowing the methyl halide concentration to build up.

  • Troubleshooting Steps:

    • Magnesium Activation: Ensure your magnesium turnings are fresh and dry. Activating the magnesium surface is crucial. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which will react to expose a fresh metal surface.[3] Gentle warming with a heat gun can also initiate the reaction, but an ice bath must be immediately at hand to control the subsequent exotherm.[4]

    • Controlled Addition: Add only a small portion (~10%) of your methyl halide solution first. Wait for signs of initiation (gentle bubbling, cloudiness, slight warming) before continuing with a slow, dropwise addition.[4] This prevents the unsafe accumulation of reactants.

    • Solvent: Ensure your solvent (typically anhydrous diethyl ether or THF) is perfectly dry.[9] Water reacts violently with and destroys Grignard reagents, and can also interfere with the initiation process.[5]

Q4: My final product yield is low, and I've isolated significant amounts of the starting material (5-chloro-2-pentanone) and a byproduct, biphenyl (if using a phenyl Grignard for other syntheses) or ethane (from methyl Grignard). Why?

A4: This points to side reactions outcompeting the desired nucleophilic addition, often due to elevated temperatures.

  • Problem Analysis & Solutions:

    • Recovered Ketone: This strongly suggests that the Grignard reagent acted as a base, forming the ketone enolate. After the acidic workup step, this enolate is protonated back to the starting ketone.

      • Solution: Perform the addition of the Grignard reagent at a much lower temperature. An initial temperature of -78 °C (dry ice/acetone bath) is recommended.[6] Add the Grignard solution slowly to the ketone solution (this is known as "inverse addition") to keep the ketone in excess initially, which can also help suppress enolization.

    • Wurtz Coupling Byproduct: The formation of coupling products (like ethane from the dimerization of methyl groups) happens when the Grignard reagent reacts with the unreacted alkyl halide.

      • Solution: This is primarily an issue during the formation of the Grignard reagent. Maintain a gentle reflux and ensure a slow, steady addition of the alkyl halide to the magnesium suspension.[4] This keeps the concentration of the alkyl halide low, minimizing its chance to react with the newly formed Grignard reagent.

Q5: The purity of my this compound is poor, with several unidentified impurities. Could temperature be the cause?

A5: Absolutely. Uncontrolled temperature can lead to a cascade of side reactions beyond simple enolization.

  • Potential Side Reactions:

    • Reaction with Solvent: At high temperatures, Grignard reagents can attack ethereal solvents like THF, leading to complex byproducts.

    • Reduction: Sterically hindered ketones can sometimes be reduced by Grignard reagents, where a β-hydride from the Grignard is transferred to the carbonyl carbon.[8] While less likely with methylmagnesium halide, it is a possibility if temperatures are not controlled.

  • Solution: Strict adherence to the recommended temperature profiles for both the Grignard formation and the ketone addition steps is the best way to ensure high purity. A summary of these critical parameters is provided in the table below.

Data Presentation: Critical Temperature Parameters

Stage of SynthesisParameterRecommended TemperaturePurposeConsequence of Deviation
Grignard Formation InitiationGentle Warming (if needed)To overcome the activation energy and start the reaction.Too High: Uncontrolled, violent exotherm.[4]
Addition of Me-X~35-40 °C (Gentle Reflux)Maintain a steady reaction rate without degrading the reagent.Too High: Increased Wurtz coupling, reagent decomposition.[5] Too Low: Reaction may stall, leading to reactant buildup.
Grignard Addition Addition to Ketone-78 °C to 0 °CMaximize nucleophilic addition, minimize side reactions.[6][7]Too High: Enolization of the ketone, reduction of yield, potential for runaway reaction.[8]
Quenching< 0 °CTo safely neutralize excess Grignard reagent and protonate the alkoxide product.Too High: The quenching process itself is exothermic; adding acid/water too quickly to a warm solution can cause violent boiling.

Visualizing the Process

Experimental Workflow

The following diagram outlines the key stages of the synthesis, highlighting the critical temperature control points.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition A 1. Charge Flask (Mg Turnings, Anhydrous Ether) B 2. Initiate Reaction (Add ~10% Me-X, Iodine crystal) A->B Activate Mg C 3. Controlled Addition (Dropwise addition of remaining Me-X) B->C Observe Initiation D Methylmagnesium Halide Solution C->D Maintain Gentle Reflux (~35-40 °C) G 6. Slow Addition of Grignard (Maintain Temp < 0°C) D->G Transfer & Add E 4. Prepare Ketone Solution (5-chloro-2-pentanone in Ether) F 5. Cool Ketone (Dry Ice/Acetone Bath) E->F Chill to -78 °C F->G H 7. Quench Reaction (Slowly add aq. NH4Cl) G->H After 1-2h Stirring I 8. Workup & Purification H->I J Final Product: This compound I->J

Caption: Experimental workflow for this compound synthesis.

Influence of Temperature on Reaction Pathways

This diagram illustrates how temperature can dictate the outcome of the reaction between the Grignard reagent and the ketone.

G cluster_main Desired Pathway (Low Temp) cluster_side Side Pathway (High Temp) RMgX_main MeMgX Alkoxide Tertiary Alkoxide Intermediate RMgX_main->Alkoxide Nucleophilic Addition Ketone_main 5-Chloro-2-pentanone Ketone_main->Alkoxide Product Final Product (After Workup) Alkoxide->Product H+ Workup RMgX_side MeMgX (acts as Base) Enolate Ketone Enolate RMgX_side->Enolate α-Proton Abstraction Ketone_side 5-Chloro-2-pentanone Ketone_side->Enolate RecoveredKetone Recovered Starting Material (After Workup) Enolate->RecoveredKetone H+ Workup

Sources

Resolving emulsion issues during 5-Chloro-2-methylpentan-2-ol workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-methylpentan-2-ol Synthesis

Guide: Troubleshooting Emulsion Issues During Reaction Workup

Welcome to the technical support guide for resolving emulsion issues encountered during the workup of this compound. This resource is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we understand that a stable emulsion can be a significant bottleneck, leading to poor recovery, impure product, and lost time. This guide provides a structured, causality-driven approach to both preventing and resolving these common but frustrating workup challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the workup of this compound so prone to forming stable emulsions?

The synthesis of this compound typically involves the reaction of a Grignard reagent, such as 3-chloropropylmagnesium chloride, with acetone. The subsequent aqueous workup is the primary source of emulsion problems. The root cause is the formation of finely divided, gelatinous magnesium salts (e.g., magnesium hydroxide, Mg(OH)₂, and basic magnesium halides, Mg(OH)X).[1]

These inorganic precipitates act as powerful emulsifying agents through a mechanism known as Pickering stabilization. Instead of relying on traditional surfactant molecules, these fine solid particles adsorb to the interface between the organic and aqueous layers.[2] This creates a rigid physical barrier that prevents the small droplets of the dispersed phase from coalescing, resulting in a stable, often thick, emulsion layer.[2][3]

Q2: An emulsion has formed. What are the simplest, immediate steps I can take to break it?

When faced with an emulsion, it is best to start with the least invasive methods. Often, simple physical disruption is sufficient.

  • Patience and Gentle Agitation: First, simply let the separatory funnel stand undisturbed for 15-30 minutes.[2][4] Sometimes, the layers will separate on their own. Gentle swirling or stirring of the emulsion layer with a glass rod can encourage droplets to coalesce without re-introducing high shear forces.[5][6]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride directly to the funnel.[4][7][8] This is often the most effective simple technique. The increased ionic strength of the aqueous layer makes it more polar, which decreases the solubility of the organic product and any organic-soluble emulsifying species, forcing them into the organic phase and destabilizing the emulsion.[9]

  • Gentle Warming: Gently warming the separatory funnel in a warm water bath can sometimes help. This reduces the viscosity of the phases and can increase the kinetic energy of the droplets, promoting coalescence.[10] Be cautious and apply only gentle heat to avoid pressure buildup or degradation of your product.[10]

Q3: The simple methods failed. What are the next-level chemical and mechanical interventions?

If a persistent emulsion resists simple techniques, a more systematic approach is required.

  • pH Adjustment: The stability of emulsions stabilized by magnesium salts is highly pH-dependent. Adding a dilute acid (e.g., 1M HCl or 1M H₂SO₄) can dissolve the basic magnesium salts, breaking the emulsion.[5][11] However, this must be done carefully. Your target molecule, this compound, is a tertiary alcohol and can be susceptible to acid-catalyzed elimination or substitution reactions under harsh conditions. A safer initial acidic quench is often a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5) and very effective at keeping magnesium salts soluble.

  • Filtration through Celite®: Emulsions are often stabilized by fine suspended solids.[2] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically remove these solid particles, allowing the liquid phases to separate easily in the filtrate.[2][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the intermolecular forces holding the emulsion together.[7][8][10]

  • Centrifugation: If available, centrifugation is a highly effective mechanical method.[5][7] The applied g-force accelerates the separation of the phases based on their density differences.[5] This is particularly useful for small-volume, stubborn emulsions.[7]

Q4: How can I design my workup procedure to prevent emulsions from forming in the first place?

Prevention is always the best strategy. The key is to control the quenching step of the Grignard reaction to prevent the precipitation of fine magnesium salts.

  • Inverse Quench: Instead of adding the aqueous solution to the reaction mixture, slowly add the reaction mixture to a vigorously stirred, cold aqueous solution. This ensures that the magnesium salts are immediately dissolved or complexed in a large volume of the aqueous phase.

  • Use Saturated Ammonium Chloride: Quenching the reaction with a cold, saturated aqueous solution of NH₄Cl is a standard and highly effective method for Grignard workups. The ammonium ion is a weak Brønsted acid that is acidic enough to neutralize the magnesium alkoxide and prevent the formation of Mg(OH)₂ but not so acidic as to pose a significant risk to most acid-sensitive products.

  • Minimize Vigorous Shaking: During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking.[8] The goal is to increase the surface area between the phases to allow for extraction, not to apply high shear force that promotes emulsification.[8][12]

Troubleshooting Workflow & Protocols

Diagram: Decision-Making Workflow for Emulsion Resolution

This diagram outlines the logical progression for tackling an emulsion during the workup of this compound.

G Start Emulsion Formed Wait 1. Let stand 15-30 min 2. Gentle swirling Start->Wait Check1 Resolved? Wait->Check1 Salt Add Saturated NaCl (Brine) or solid NaCl Check1->Salt No Success Proceed with Layer Separation Check1->Success Yes Check2 Resolved? Salt->Check2 Filter Filter entire mixture through Celite® pad Check2->Filter No Check2->Success Yes Check3 Resolved? Filter->Check3 pH_Adjust Carefully add dilute acid (e.g., 1M HCl) dropwise Check3->pH_Adjust No Check3->Success Yes Check4 Resolved? pH_Adjust->Check4 Centrifuge Centrifuge the mixture Check4->Centrifuge No (Last Resort) Check4->Success Yes Centrifuge->Success Yes Failure Consider alternative workup strategy Centrifuge->Failure No

Caption: A step-by-step decision tree for resolving emulsions.

Experimental Protocols

Protocol 1: Recommended Workup to Minimize Emulsion Formation

This protocol is designed for the workup of a Grignard reaction to synthesize this compound, with a focus on preventing emulsion formation.

Materials:

  • Reaction mixture containing the magnesium alkoxide of this compound.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0-5 °C.

  • Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether).

  • Separatory funnel.

  • Large beaker or flask for quenching.

Procedure:

  • Prepare Quenching Solution: Place a volume of saturated aqueous NH₄Cl solution, approximately 2-3 times the volume of the original Grignard reaction solvent, into a beaker equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Inverse Quench: While vigorously stirring the cold NH₄Cl solution, slowly add the Grignard reaction mixture via a dropping funnel. The addition should be slow enough to maintain the temperature of the quenching mixture below 20 °C.

  • Transfer to Separatory Funnel: Once the addition is complete, transfer the entire biphasic mixture to a separatory funnel of appropriate size.

  • First Extraction: Stopper the funnel. Gently invert the funnel 5-10 times, venting frequently to release any pressure.[12] Avoid vigorous shaking.[8]

  • Separate Layers: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Subsequent Extractions: Add fresh extraction solvent to the separatory funnel and repeat the gentle inversion and separation process two more times to ensure complete recovery of the product.

  • Combine and Dry: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Protocol 2: Systematic Resolution of a Persistent Emulsion

This protocol should be followed when a stable emulsion has formed and persists after simple methods (standing, adding brine) have failed.

Materials:

  • Emulsified reaction mixture in a separatory funnel.

  • Celite® 545 or equivalent.

  • Büchner funnel and filter flask.

  • 1M Hydrochloric Acid (HCl).

  • pH paper or meter.

Procedure:

  • Filtration: Prepare a flat, compact pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel over a piece of filter paper. Wet the pad with the organic solvent used for the extraction.

  • Slowly pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.[2]

  • Wash the original funnel and the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate to a clean separatory funnel. The emulsion should now be broken. If two clear layers have formed, proceed with the standard layer separation.

  • pH Adjustment (if filtration fails): If the emulsion persists even after filtration, it is likely stabilized by chemical rather than physical means.

  • Return the mixture to the separatory funnel. While carefully monitoring, add 1M HCl dropwise with gentle swirling.

  • Check the pH of the aqueous layer periodically. Continue adding acid until the aqueous layer is slightly acidic (pH ~5-6). The emulsion will often break abruptly as the magnesium salts dissolve.

  • Once the layers have separated, proceed with the extraction, being mindful of potential acid-sensitivity of the product. A final wash with a saturated sodium bicarbonate solution may be necessary to neutralize the organic layer before drying.

Data Summary Table

MethodPrinciple of ActionBest ForCautions
Letting Stand / Gentle Stirring Gravity/kinetic separationMild, loose emulsionsIneffective for stable emulsions
Salting Out (Brine Wash) Increases aqueous phase polarity, destabilizing surfactants.[7][9]Most common emulsionsCan increase the volume of the aqueous layer significantly
pH Adjustment (Acidification) Dissolves basic inorganic precipitates (e.g., Mg(OH)₂).[5][11]Emulsions from Grignard workupsRisk of acid-catalyzed side reactions with the tertiary alcohol product
Filtration through Celite® Physically removes fine solid particles stabilizing the interface.[2][4]Emulsions stabilized by particulates (Pickering emulsions)Can be slow; potential for product adsorption on the filter aid
Centrifugation Accelerates phase separation via applied g-force.[5][7]Stubborn, small-volume emulsionsRequires specialized equipment
Gentle Heating Reduces viscosity, increases droplet kinetic energy.[10]Viscous emulsionsRisk of pressure buildup and product degradation

References

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • SFA. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. [Link]

  • Sandtorv, A. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]

  • Al-Roomi, Y., et al. (2023). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. MDPI. [Link]

  • Google Patents. (2009).
  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. [Link]

  • Binks, B. P., et al. (2006). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. PubMed. [Link]

  • Corlin, L., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI. [Link]

  • ScienceDirect. (2019). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. [Link]

  • Daaou, M., et al. (2011). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. ScienceDirect. [Link]

  • ResearchGate. (2021). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

  • Reddit. (2022). Grignard work up. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Emulsions. [Link]

  • NIH National Center for Biotechnology Information. (2024). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). a little (theory): emulsion stability. [Link]

  • Google Patents. (1991).

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,2-Dimethyltetrahydrofuran for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 2,2-Dimethyltetrahydrofuran, a valuable heterocyclic compound, serves as a crucial building block and solvent in various applications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, supported by experimental data to inform methodological choices in the laboratory.

Introduction to 2,2-Dimethyltetrahydrofuran

2,2-Dimethyltetrahydrofuran is a cyclic ether with physical and chemical properties that make it an attractive alternative to more traditional solvents like tetrahydrofuran (THF). Its gem-dimethyl substitution at the 2-position confers increased stability and a different solubility profile, which can be advantageous in specific reaction environments. The primary challenge in its synthesis lies in achieving high yields while utilizing readily available and cost-effective starting materials. This guide will explore and compare the most common and effective methods for its preparation.

Key Synthetic Routes: A Head-to-Head Comparison

Two principal strategies dominate the synthesis of 2,2-dimethyltetrahydrofuran: the acid-catalyzed dehydration of a diol and the intramolecular cyclization of a haloalcohol. Each approach presents distinct advantages and challenges in terms of reagent accessibility, reaction conditions, and overall yield.

Parameter Route 1: Acid-Catalyzed Dehydration Route 2: Intramolecular Cyclization (Williamson Ether Synthesis)
Starting Material 2-Methyl-2,5-pentanediol5-Halo-2-methyl-2-pentanol (e.g., 5-chloro-2-methyl-2-pentanol)
Key Reagents Strong acid catalyst (e.g., H₂SO₄, p-TsOH)Strong, non-nucleophilic base (e.g., NaH)
Reaction Type Intramolecular Dehydration (SN1-like)Intramolecular Nucleophilic Substitution (SN2)
Reported Yield Moderate to HighGenerally High
Key Advantages One-step reaction from a diol.Often proceeds with high selectivity and yield.
Key Disadvantages Potential for side reactions (e.g., elimination to form alkenes). Requires careful control of reaction conditions.Requires preparation of the haloalcohol precursor.

Route 1: Acid-Catalyzed Dehydration of 2-Methyl-2,5-pentanediol

This method is a straightforward approach that relies on the intramolecular cyclization of a diol under acidic conditions. The reaction proceeds via protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation, which is then trapped by the remaining hydroxyl group to form the cyclic ether.

Mechanistic Insight

The mechanism involves the preferential protonation of the tertiary hydroxyl group of 2-methyl-2,5-pentanediol due to the formation of a more stable tertiary carbocation upon dehydration. This carbocation is then attacked by the primary hydroxyl group in an intramolecular fashion to yield the desired 2,2-dimethyltetrahydrofuran.

Acid_Catalyzed_Dehydration 2-Methyl-2,5-pentanediol 2-Methyl-2,5-pentanediol Protonated Diol Protonated Diol 2-Methyl-2,5-pentanediol->Protonated Diol H⁺ (cat.) Tertiary Carbocation Tertiary Carbocation Protonated Diol->Tertiary Carbocation -H₂O 2,2-Dimethyltetrahydrofuran 2,2-Dimethyltetrahydrofuran Tertiary Carbocation->2,2-Dimethyltetrahydrofuran Intramolecular Nucleophilic Attack Final Product + H⁺ Final Product + H⁺ 2,2-Dimethyltetrahydrofuran->Final Product + H⁺ -H⁺

Caption: Acid-catalyzed dehydration of 2-methyl-2,5-pentanediol.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2-methyl-2,5-pentanediol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with cooling.

  • Reaction: Heat the mixture to facilitate the dehydration and cyclization. The product, 2,2-dimethyltetrahydrofuran, is continuously removed by distillation as it is formed.

  • Workup and Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation.

While specific yield data for this direct conversion can vary depending on the reaction scale and conditions, yields are generally reported to be in the moderate to high range. Careful control of the distillation temperature is crucial to maximize the yield and minimize the formation of alkene byproducts.

Route 2: Intramolecular Williamson Ether Synthesis

This classic ether synthesis can be adapted for the formation of cyclic ethers through an intramolecular reaction. The synthesis of 2,2-dimethyltetrahydrofuran via this route involves the preparation of a 5-halo-2-methyl-2-pentanol, which is then treated with a strong, non-nucleophilic base to induce cyclization.

Mechanistic Insight

The reaction proceeds via an S(_N)2 mechanism. The hydroxyl group of the haloalcohol is first deprotonated by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular fashion to displace the halide and form the tetrahydrofuran ring.

Intramolecular_Williamson_Ether_Synthesis 5-Halo-2-methyl-2-pentanol 5-Halo-2-methyl-2-pentanol Alkoxide Intermediate Alkoxide Intermediate 5-Halo-2-methyl-2-pentanol->Alkoxide Intermediate Strong Base (e.g., NaH) 2,2-Dimethyltetrahydrofuran 2,2-Dimethyltetrahydrofuran Alkoxide Intermediate->2,2-Dimethyltetrahydrofuran Intramolecular SN2 - Halide ion

Caption: Intramolecular Williamson ether synthesis.

Experimental Protocol

Part A: Synthesis of 5-Chloro-2-methyl-2-pentanol

  • Grignard Reaction: Prepare a Grignard reagent from 3-chloropropyl magnesium bromide. React this Grignard reagent with acetone in an appropriate solvent like diethyl ether or THF at low temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain 5-chloro-2-methyl-2-pentanol.

Part B: Cyclization to 2,2-Dimethyltetrahydrofuran

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in a suitable aprotic solvent such as THF.

  • Substrate Addition: Slowly add a solution of 5-chloro-2-methyl-2-pentanol in the same solvent to the sodium hydride suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete cyclization.

  • Workup and Purification: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Purify the product by distillation.

This two-step route, while more involved, often provides high yields for the cyclization step, frequently exceeding 80-90% for the formation of five-membered rings.

Conclusion: Selecting the Optimal Route

The choice between acid-catalyzed dehydration and intramolecular Williamson ether synthesis will depend on the specific needs and constraints of the laboratory.

  • For a more direct, one-pot synthesis from a commercially available diol, the acid-catalyzed dehydration is a viable option. However, it requires careful optimization to maximize the yield and minimize byproduct formation.

  • When high purity and yield are the primary concerns, the intramolecular Williamson ether synthesis is often the superior choice. Although it involves a multi-step process, the individual steps are typically high-yielding and the final product is often obtained with high purity after distillation.

For drug development and other applications where purity and reproducible yields are critical, the additional effort of the multi-step intramolecular cyclization is often justified. Researchers should carefully consider the availability of starting materials, the scale of the synthesis, and the desired purity of the final product when selecting the most appropriate synthetic strategy.

References

  • While specific literature with direct yield comparisons for 2,2-dimethyltetrahydrofuran is not readily available, the principles and general yields for these reaction types are well-established in standard organic chemistry literature.

A Comparative Guide to Purity Assessment of 5-Chloro-2-methylpentan-2-ol: HPLC, GC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of chemical purity is a cornerstone of quality, safety, and efficacy. For a key intermediate like 5-Chloro-2-methylpentan-2-ol, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount. This guide provides an in-depth comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Significance of Purity for this compound

This compound (C₆H₁₃ClO) is a tertiary alcohol containing a reactive chlorine atom, making it a valuable precursor for introducing a gem-dimethyl carbinol moiety with a flexible carbon chain.[1][2][3] Its synthesis, commonly achieved through the Grignard reaction of methylmagnesium halide with 5-chloro-2-pentanone, can introduce a spectrum of impurities.[4][5][6] These may include unreacted starting materials, byproducts from side reactions, and isomeric impurities, all of which can have a profound impact on the yield, purity, and safety profile of the final API. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances, underscoring the regulatory imperative for robust analytical methods.[1][6][7]

Understanding Potential Impurities

A logical approach to purity assessment begins with understanding the potential impurities arising from the synthetic route. The Grignard reaction, while powerful, is susceptible to several side reactions.[8][9][10]

Key Potential Impurities:

  • Starting Material: Unreacted 5-chloro-2-pentanone.

  • Grignard-Related Impurities: Ethane (from reaction with trace water), and other organometallic species.

  • Isomeric Impurities: Positional isomers such as 1-chloro-4-methylpentan-4-ol, which may arise from impurities in the starting ketone.

  • Solvent Residues: Diethyl ether or tetrahydrofuran (THF), common solvents for Grignard reactions.

  • Byproducts: Products of enolization of the starting ketone or self-condensation reactions.

Our analytical methods must be capable of resolving and quantifying these potential impurities from the main this compound peak.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Rationale for Method Design:

The selection of a C18 stationary phase provides a non-polar surface that allows for the retention of the moderately polar analyte and its potential impurities based on their hydrophobicity. A mobile phase of acetonitrile and water offers a good balance of solvent strength to achieve optimal separation. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which can aid in the identification of impurities with different chromophores.

Experimental Protocol: HPLC-PDA Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 210 nm

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in ACN/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Inject 10 µL filter->autosampler Transfer to vial column C18 Column autosampler->column pda PDA Detection (210 nm) column->pda chromatogram Obtain Chromatogram pda->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC-PDA experimental workflow for purity assessment.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Given the volatility of this compound and its potential impurities, Gas Chromatography is a highly suitable alternative for purity analysis. Coupled with a Flame Ionization Detector (FID), GC offers excellent sensitivity for organic compounds.

Rationale for Method Design:

A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is chosen to separate compounds based on their boiling points and slight differences in polarity. The temperature programming allows for the efficient elution of both volatile impurities and the higher-boiling analyte. The FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon, making it ideal for quantitative analysis.

Experimental Protocol: GC-FID Analysis

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID, and an autosampler.

Chromatographic Conditions:

Parameter Condition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Temperature 280 °C
Injection Volume 1 µL

| Sample Preparation | 1 mg/mL in Dichloromethane |

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Dichloromethane sample->dissolve autosampler Inject 1 µL dissolve->autosampler Transfer to vial column DB-5 Column autosampler->column fid FID Detection column->fid chromatogram Obtain Chromatogram fid->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: GC-FID experimental workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation

NMR spectroscopy provides unparalleled structural information and can be a powerful tool for both qualitative and quantitative purity assessment. ¹H NMR is particularly useful for identifying and quantifying impurities without the need for reference standards for each impurity.

Rationale for Method Design:

¹H NMR allows for the identification of compounds based on the chemical shift, integration, and multiplicity of proton signals. By comparing the integral of a known proton signal from the main compound to the integrals of signals from impurities, a direct quantitative measurement of purity can be obtained. The use of a deuterated solvent, such as chloroform-d (CDCl₃), is standard practice in ¹H NMR.

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Experimental Parameters:

Parameter Setting
Solvent Chloroform-d (CDCl₃)
Concentration ~10 mg/mL
Pulse Program Standard 1D proton
Number of Scans 16
Relaxation Delay (d1) 5 seconds
Acquisition Time 4 seconds

| Spectral Width | -2 to 12 ppm |

Data Analysis Workflow:

NMR_Workflow prep Prepare Sample (~10 mg in CDCl3) acquire Acquire 1H NMR Spectrum prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process identify Identify Signals (Main Compound & Impurities) process->identify integrate Integrate Signals identify->integrate calculate Calculate Molar Ratios & % Purity integrate->calculate

Caption: ¹H NMR data acquisition and analysis workflow.

Comparative Performance Data

The following table summarizes the expected performance of each technique in the purity assessment of a hypothetical batch of this compound.

Analytical TechniqueResolutionSensitivityThroughputQuantitative AccuracyStructural Information
HPLC-PDA HighModerateHighHigh (with standards)Low
GC-FID Very HighHighHighHigh (with standards)Low
¹H NMR ModerateLowModerateHigh (without standards)High

Conclusion: A Multi-faceted Approach to Purity Assurance

No single analytical technique is universally superior for the purity assessment of this compound. The optimal strategy often involves a combination of these powerful methods.

  • HPLC and GC are ideal for routine quality control, offering high throughput and excellent quantitative accuracy for known impurities when reference standards are available.

  • NMR spectroscopy is indispensable for structural elucidation of unknown impurities and for providing an orthogonal, standard-free quantification of purity.

By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream processes and the safety of the final pharmaceutical products. This multi-faceted approach to purity assessment is not just good science; it is a regulatory expectation and a commitment to quality.

References

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • PubChem. This compound. [Link]

  • SIELC Technologies. (2018). 2-Pentanone, 5-chloro-. [Link]

  • International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • SIELC Technologies. (2018). Separation of 2-Pentanone, 5-chloro- on Newcrom R1 HPLC column. [Link]

  • Veeprho. This compound | CAS 7712-59-6. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

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A Comparative Guide to the Structural Validation of 5-Chloro-2-methylpentan-2-ol using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds or synthesized intermediates like 5-Chloro-2-methylpentan-2-ol, precise structural validation is not merely a quality control step; it is an essential prerequisite for understanding reaction outcomes, predicting biological activity, and ensuring the integrity of subsequent research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a direct and powerful method for mapping the carbon skeleton of a small molecule.[1][2][3][4]

This guide provides an in-depth, experience-driven comparison of ¹³C NMR with other analytical methods for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our analysis in authoritative data, moving beyond a simple recitation of steps to offer a true field-proven perspective.

Part 1: The Theoretical Blueprint - Predicting the ¹³C NMR Spectrum

Before stepping into the laboratory, a robust understanding of the target molecule allows us to predict its spectral signature. This compound (C₆H₁₃ClO) possesses six carbon atoms. Due to the molecule's asymmetry, each carbon exists in a unique chemical environment. Consequently, we anticipate observing six distinct signals in the proton-decoupled ¹³C NMR spectrum.

The chemical shift (δ) of each carbon is primarily influenced by its local electronic environment. Electronegative atoms, such as oxygen and chlorine, withdraw electron density, "deshielding" nearby carbon nuclei and causing their signals to appear further downfield (at a higher ppm value).[5][6]

Based on established chemical shift ranges and the effects of substituents, we can predict the approximate chemical shifts for each carbon in this compound.[5][7]

Carbon AtomStructural AssignmentRationale for Predicted Chemical Shift (ppm)Predicted Shift (ppm)
C1-C H₃ (attached to C2)Two equivalent methyl groups attached to a quaternary carbon bearing an oxygen. Shielded, but slightly deshielded by proximity to C2-O bond.25 - 35
C2-C (CH₃)₂OHQuaternary carbon bonded to an electronegative oxygen atom. This carbon is significantly deshielded.68 - 75
C3-C H₂-Methylene carbon in an aliphatic chain.40 - 48
C4-C H₂-Methylene carbon, deshielded by the adjacent C5-Cl bond.28 - 36
C5-C H₂ClMethylene carbon directly bonded to an electronegative chlorine atom, causing significant deshielding.42 - 50

Note: Predicted values are based on standard chemical shift tables and computational prediction tools.[8] Actual experimental values may vary slightly based on solvent and concentration.

Part 2: A Self-Validating Experimental Protocol for ¹³C NMR Acquisition

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to be self-validating, incorporating steps that ensure instrument performance and data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 50-100 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common, cost-effective solvent that dissolves a wide range of organic compounds.[9] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. Causality: TMS is chemically inert, and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[3][10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.[11]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift.[12]

    • "Shim" the magnetic field. This process involves adjusting specialized coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.[11][12]

    • Tune and match the ¹³C probe to the correct frequency to ensure maximum energy transfer and signal sensitivity.[13]

  • Data Acquisition:

    • Set the spectral width to a standard range for ¹³C NMR, typically 0-220 ppm, which encompasses the vast majority of carbon signals in organic molecules.[1][11]

    • Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Causality: Proton decoupling irradiates protons, collapsing the ¹³C-¹H spin-spin coupling. This simplifies the spectrum by making each carbon signal a singlet and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1][14]

    • Set the number of scans (NS) to 1024 or higher. Causality: The natural abundance of the ¹³C isotope is only 1.1%.[15] Therefore, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.[16]

    • Set a relaxation delay (d1) of 2 seconds. Causality: This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring that the resulting spectrum is more representative, although not strictly quantitative under these conditions.[11][12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are upright and correctly aligned.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm (or the CDCl₃ triplet center to 77.16 ppm).[7]

    • Perform a baseline correction to produce a flat, clean baseline.

Below is a diagram illustrating the logical workflow for acquiring a high-quality ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Final Output Dissolve Dissolve Compound in CDCl3 + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock on Solvent Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Run Pulse Sequence (zgpg30, ns=1024) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Baseline Baseline Correction Reference->Baseline Spectrum Final ¹³C NMR Spectrum Baseline->Spectrum

Caption: Experimental workflow for ¹³C NMR data acquisition.

Part 3: Spectral Interpretation and the Power of DEPT

A standard ¹³C NMR spectrum confirms the number of unique carbons. However, to definitively assign each signal, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[17][18] A DEPT-135 experiment, in particular, distinguishes carbon types based on the number of attached protons.[19][20]

  • CH₃ (methyl) groups: Appear as positive peaks.

  • CH₂ (methylene) groups: Appear as negative (inverted) peaks.

  • CH (methine) groups: Appear as positive peaks.

  • C (quaternary) groups: Are absent from the DEPT-135 spectrum.

By running both a standard ¹³C and a DEPT-135 experiment, we can confidently assign each signal to its corresponding carbon in this compound.

The following diagram illustrates the logical process of using both spectra to validate the structure.

G cluster_structure Molecular Structure cluster_spectra NMR Data cluster_validation Validation Logic mol This compound C1 (-CH₃) C2 (-C(OH)-) C3 (-CH₂-) C4 (-CH₂-) C5 (-CH₂Cl) spec_13c Standard ¹³C Spectrum 6 Signals Observed mol->spec_13c Predicts spec_dept DEPT-135 Spectrum 2 Positive CH₃ Signals 3 Negative CH₂ Signals 1 Absent Quaternary Signal mol:f1->spec_dept Positive Peak mol:f2->spec_dept Absent Signal mol:f3->spec_dept Negative Peak mol:f4->spec_dept Negative Peak mol:f5->spec_dept Negative Peak valid Structure Confirmed spec_13c->valid Confirms # of Carbons spec_dept->valid Confirms C-type

Caption: Logical validation of structure using ¹³C and DEPT-135 NMR.

Part 4: A Comparative Analysis of Validation Techniques

While ¹³C NMR is exceptional for mapping the carbon backbone, a multi-faceted approach using other analytical techniques provides the most comprehensive and irrefutable structural validation for small molecules.[21][22][23] Each method offers a unique piece of the structural puzzle.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
¹³C NMR - Confirms the presence of 6 unique carbon environments. - DEPT-135 confirms the count of methyl, methylene, and quaternary carbons.- Direct, unambiguous information about the carbon skeleton. - Excellent for identifying isomers.- Low natural abundance of ¹³C requires longer acquisition times. - Not inherently quantitative without specific experimental setup.[16]
¹H NMR - Shows the number of unique proton environments. - Splitting patterns (spin-spin coupling) reveal adjacent, non-equivalent protons. - Integration shows the relative number of protons in each environment.- High sensitivity and rapid acquisition. - Provides detailed information about the connectivity of protons.- Spectra can be complex and overlapping, especially for molecules without clear separation of signals.[24]
Mass Spectrometry (MS) - Provides the molecular weight of the compound. - High-resolution MS (HRMS) can determine the exact molecular formula. - Fragmentation patterns can give clues about the structure (e.g., loss of a methyl or chloroethyl group).- Extremely high sensitivity, requiring very little sample. - Confirms elemental composition.[25]- Does not provide definitive information on the specific arrangement of atoms (isomerism). - Fragmentation can sometimes be complex to interpret.
Infrared (IR) Spectroscopy - Identifies the presence of specific functional groups. For this molecule, a broad peak around 3300-3600 cm⁻¹ would confirm the O-H stretch of the alcohol, and a peak around 600-800 cm⁻¹ would indicate the C-Cl stretch.- Fast, simple, and non-destructive. - Excellent for confirming the presence or absence of key functional groups.- Provides no information about the carbon skeleton or connectivity. - The "fingerprint region" can be complex for definitive identification of an entire molecule.

Conclusion

For the structural validation of this compound, ¹³C NMR spectroscopy stands out as the most definitive single technique for confirming the carbon framework. Its ability to resolve each unique carbon atom provides a clear and unambiguous "fingerprint" of the molecule's core structure. When augmented with a DEPT-135 experiment, the assignment of each carbon type becomes a certainty.

However, the principles of robust scientific validation demand a complementary approach. While ¹³C NMR establishes the skeleton, ¹H NMR confirms the proton environment and connectivity, Mass Spectrometry verifies the molecular formula, and IR Spectroscopy confirms the essential functional groups. Together, these techniques form a self-validating system of analysis, providing a complete and trustworthy structural elucidation that meets the highest standards of research and development.

References

  • Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Monfregola, L., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Combinatorial Science, 17(8), 475-482. Retrieved from [Link]

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  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]

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  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

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  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1933-1949. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chegg. (2017, February 11). Solved Predict the^13C spectra of the. Retrieved from [Link]

  • Gauth. (n.d.). Which of the following molecules would have 5 peaks in its 13C NMR spectrum?. Retrieved from [Link]

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Confirming the Identity of 5-Chloro-2-methylpentan-2-ol: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel and existing compounds is a cornerstone of scientific rigor. For molecules such as 5-Chloro-2-methylpentan-2-ol, a halogenated tertiary alcohol, this task necessitates a multi-faceted analytical approach. This guide provides an in-depth technical comparison of mass spectrometry with other spectroscopic methods for the structural confirmation of this compound, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.

The Analytical Challenge: Unmasking a Halogenated Tertiary Alcohol

This compound presents a unique analytical challenge due to its structure. As a tertiary alcohol, it is prone to dehydration and often exhibits a weak or absent molecular ion peak in mass spectrometry, complicating molecular weight determination.[1][2] Furthermore, the presence of a chlorine atom introduces a characteristic isotopic pattern that is crucial for its identification.[3][4] This guide will dissect the utility of mass spectrometry in navigating these challenges and compare its performance against Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mass Spectrometry: A Fingerprint of Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.[5][6] The coupling of gas chromatography's separation capabilities with the structural elucidation power of mass spectrometry makes it an ideal first-line approach for identifying this compound.

Ionization and the Elusive Molecular Ion

Electron Ionization (EI) is a common ionization technique in GC-MS.[7] While highly effective at generating fragment ions for structural analysis, the high energy of EI often leads to the fragmentation of the molecular ion, especially in tertiary alcohols.[1][2] For this compound (molar mass: 136.62 g/mol [8]), the molecular ion peak at m/z 136 (for the ³⁵Cl isotope) is expected to be of very low abundance or entirely absent. The presence of the chlorine isotope ³⁷Cl would result in a smaller M+2 peak at m/z 138, with an intensity ratio of approximately 3:1 to the M+ peak, a hallmark of a monochlorinated compound.[4]

Decoding the Fragmentation Pattern

The true power of mass spectrometry in identifying this compound lies in its predictable fragmentation pathways. The major fragmentation routes include alpha-cleavage and the loss of neutral molecules like water and hydrogen chloride.

  • Alpha-Cleavage: This is a characteristic fragmentation of alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[5] For this compound, the most likely alpha-cleavage involves the loss of a methyl group (CH₃•) to form a stable oxonium ion.

  • Loss of Water (Dehydration): Tertiary alcohols readily undergo dehydration (loss of H₂O).[1] This would result in a fragment ion with a mass-to-charge ratio of M-18.

  • Loss of Hydrogen Chloride: The presence of the chloroalkyl chain allows for the elimination of a neutral HCl molecule.

  • Other Fragmentations: Cleavage of the carbon-carbon bond in the pentyl chain can also occur, leading to a variety of smaller fragment ions.

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

fragmentation M [C6H13ClO]+• m/z 136/138 (M+) F1 [C5H10ClO]+ m/z 121/123 M->F1 - •CH3 (Alpha-cleavage) F2 [C6H11Cl]+• m/z 118/120 M->F2 - H2O F3 [C5H12O]+• m/z 88 M->F3 - HCl F4 [C4H9]+ m/z 57 F1->F4 - C2H3Cl F5 [C3H7]+ m/z 43 F2->F5 - C3H4Cl

Caption: Predicted EI mass fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted prominent ions in the mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonFragmentation Pathway
136/138[C₆H₁₃ClO]⁺•Molecular Ion (M⁺)
121/123[C₅H₁₀ClO]⁺Loss of a methyl radical (α-cleavage)
118/120[C₆H₁₁Cl]⁺•Loss of water (H₂O)
101[C₅H₁₀O]⁺Loss of HCl
85[C₆H₁₃]⁺Loss of a chlorine radical
59[C₃H₇O]⁺α-cleavage with loss of C₃H₆Cl
43[C₃H₇]⁺Isopropyl cation

Alternative and Complementary Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive confirmation of identity often relies on orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[9] Both ¹H and ¹³C NMR would provide definitive information about the carbon skeleton and the connectivity of atoms in this compound.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule, and their splitting patterns (multiplicity) would reveal adjacent proton environments. Key expected signals would include a singlet for the two methyl groups attached to the tertiary carbon, a singlet for the hydroxyl proton, and multiplets for the methylene protons of the chloropropyl chain.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, providing a direct count of the carbon environments. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to oxygen or chlorine would be downfield).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][10] For this compound, the IR spectrum would be characterized by:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[10]

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • A C-O stretching vibration around 1150-1200 cm⁻¹.

  • A C-Cl stretching vibration in the 600-800 cm⁻¹ region.[10]

The following diagram illustrates a typical workflow for the multi-technique identification of an unknown compound.

workflow Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Data Combined Data Analysis GCMS->Data NMR->Data IR->Data Structure Structure Confirmed: This compound Data->Structure

Caption: Workflow for structural elucidation.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of volatile organic compounds like this compound using GC-MS.[1]

1. Sample Preparation:

  • Prepare a 1000 ppm stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm).

  • For unknown samples, dissolve a known weight in a known volume of solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

3. Data Acquisition and Analysis:

  • Inject 1 µL of each standard and sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to that of a known standard.

Conclusion: A Synergistic Approach to Certainty

While mass spectrometry, particularly GC-MS, offers a rapid and highly informative method for the initial identification and structural characterization of this compound, a truly unambiguous confirmation is best achieved through a synergistic approach. The detailed fragmentation data from MS, combined with the precise connectivity information from NMR and the functional group confirmation from IR, provides a self-validating system that ensures the highest level of scientific integrity. This multi-technique strategy is the gold standard for researchers, scientists, and drug development professionals who demand certainty in their analytical results.

References

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  • Chromatography Today. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Guidechem. (n.d.). This compound 7712-59-6 wiki.
  • MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.
  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • YouTube. (2022, December 31). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • Pharmaffiliates. (n.d.). CAS No : 7712-59-6 | Product Name : this compound.
  • Veeprho. (n.d.). This compound | CAS 7712-59-6.
  • LookChem. (n.d.). This compound.

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A Comparative Guide to the Reaction Byproducts of 5-Chloro-2-methylpentan-2-ol Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and complex molecules, a thorough understanding of reaction byproducts is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the reaction byproducts generated during the synthesis of 5-Chloro-2-methylpentan-2-ol, a key building block in various synthetic pathways. We will objectively compare the byproduct profiles of different synthetic routes, supported by mechanistic insights and detailed analytical protocols, to empower researchers in making informed decisions for process optimization and quality control.

Introduction to the Synthesis of this compound

This compound is a tertiary alcohol containing a reactive chlorine atom, making it a versatile intermediate for introducing a 2-methyl-2-hydroxy-5-pentyl moiety into a target molecule.[1][2][3] The most common and direct approach to its synthesis is the Grignard reaction, involving the addition of a methylmagnesium halide to 5-chloro-2-pentanone.[4] While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and impact the overall yield and purity of the desired product.

The Grignard Route: A Detailed Look at Byproduct Formation

The reaction of 5-chloro-2-pentanone with a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) is the primary method for synthesizing this compound. However, the potent nucleophilic and basic nature of the Grignard reagent can lead to several competing side reactions.[5][6]

Major Byproducts and Their Mechanisms of Formation

a) Enolization of the Starting Ketone:

The Grignard reagent can act as a strong base, abstracting an acidic α-proton from 5-chloro-2-pentanone to form a magnesium enolate.[5][7][8] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and consequently reducing the yield of the desired tertiary alcohol. This side reaction is particularly significant with sterically hindered ketones, although it can still occur to a lesser extent in this case.

b) Reduction of the Ketone:

If the Grignard reagent possesses β-hydrogens (which is not the case for methylmagnesium halides), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-Oppenauer type reduction).[5][9] In the context of using methylmagnesium halides, this is not a primary concern. However, impurities in the Grignard reagent or the starting materials could potentially lead to trace amounts of the corresponding secondary alcohol, this compound.

c) Wurtz-Type Coupling:

The Grignard reagent can react with the alkyl halide from which it was formed or with the chloro-group of the substrate or product. This homo-coupling or cross-coupling reaction, known as a Wurtz-type reaction, leads to the formation of alkanes (e.g., ethane from methylmagnesium bromide) and other coupled products.[6]

d) Reaction with the Chloro-Substituent:

A significant challenge in this specific synthesis is the potential for the Grignard reagent to react with the chloro-substituent on the pentanone backbone, leading to the formation of a dimeric species or other undesired byproducts. This intramolecular Wurtz-type reaction can also lead to cyclization, forming 1,1-dimethylcyclopentane.

Visualizing the Grignard Reaction and its Side Pathways

Grignard_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts ketone 5-Chloro-2-pentanone product This compound (Desired Product) ketone->product Nucleophilic Addition (Desired Pathway) enolate Regenerated Ketone (via Enolization) ketone->enolate Enolization (Side Reaction) intramolecular Intramolecular Reaction Products (e.g., Dimers, Cyclized Products) ketone->intramolecular Reaction at C-Cl (Side Reaction) grignard CH3MgX grignard->product grignard->enolate coupling Coupling Products (e.g., Ethane) grignard->coupling Wurtz Coupling (Side Reaction) grignard->intramolecular Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation reaction_mixture Reaction Mixture Aliquot quench Quench (NH4Cl) reaction_mixture->quench extract Extract (Organic Solvent) quench->extract dry Dry (Na2SO4) extract->dry dilute Dilute for Analysis dry->dilute gcms GC-MS Analysis dilute->gcms nmr NMR Analysis dilute->nmr identification Byproduct Identification gcms->identification quantification Quantification gcms->quantification nmr->identification nmr->quantification

Sources

A Senior Application Scientist's Guide to Alternative Reagents in 2,2-Dimethyltetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic scaffolds like 2,2-dimethyltetrahydrofuran is a fundamental task. This five-membered cyclic ether serves as a valuable building block and an aprotic solvent in various chemical transformations. The traditional synthetic approaches, while established, often come with challenges related to reagent safety, environmental impact, and overall efficiency. This guide provides an in-depth technical comparison of alternative reagents and methodologies for the synthesis of 2,2-dimethyltetrahydrofuran, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Landscape of 2,2-Dimethyltetrahydrofuran Synthesis: A Comparative Overview

The choice of a synthetic route is a critical decision dictated by factors such as substrate availability, desired scale, and laboratory capabilities. Here, we dissect four prominent alternative methods for the synthesis of 2,2-dimethyltetrahydrofuran: Intramolecular Williamson Ether Synthesis, Acid-Catalyzed Cyclodehydration, Oxymercuration-Demercuration, and Catalytic Hydrogenation.

ParameterIntramolecular Williamson Ether SynthesisAcid-Catalyzed CyclodehydrationOxymercuration-DemercurationCatalytic Hydrogenation
Starting Material 5-Halo-2-methyl-2-pentanol4-Methyl-1,4-pentanediol4-Methyl-4-penten-1-ol2,2-Dimethyl-2,5-dihydrofuran
Key Reagents Strong base (e.g., NaH)Strong acid (e.g., H₂SO₄)Hg(OAc)₂, NaBH₄H₂, Metal catalyst (e.g., Pd/C)
Typical Yield Moderate to HighHighHighVery High
Reaction Conditions Anhydrous, inert atmosphereHigh temperatureAqueous, mild temperatureElevated pressure and temperature
Key Advantages Good for specific precursorsAtom economical, high yieldHigh regioselectivity, avoids carbocation rearrangementsClean reaction, high yield
Key Disadvantages Requires pre-functionalized substrate, handling of reactive basesRisk of side reactions (e.g., elimination), corrosive reagentsHighly toxic mercury reagents, waste disposal concernsRequires specialized high-pressure equipment, catalyst cost

Method 1: Intramolecular Williamson Ether Synthesis

This classical approach to ether formation relies on the internal SN2 reaction of a halo-alcohol. The gem-dimethyl group on the carbon bearing the hydroxyl group does not sterically hinder the nucleophilic attack of the alkoxide on the primary halide, making this a viable route.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the hydroxyl group using a strong, non-nucleophilic base like sodium hydride (NaH) to form an alkoxide. This is a crucial step as the alkoxide is a much stronger nucleophile than the corresponding alcohol.[1][2] The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the five-membered tetrahydrofuran ring.[3] This intramolecular cyclization is kinetically favored for the formation of five- and six-membered rings.

Figure 1: Workflow for Intramolecular Williamson Ether Synthesis.
Experimental Protocol (Representative)

Objective: To synthesize 2,2-dimethyltetrahydrofuran from 5-bromo-2-methyl-2-pentanol.

Materials:

  • 5-bromo-2-methyl-2-pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF (50 mL).

  • Reagent Addition: A solution of 5-bromo-2-methyl-2-pentanol (1.0 eq) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford 2,2-dimethyltetrahydrofuran.

Safety and Handling Considerations

Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[4][5][6][7][8] It should be handled in an inert atmosphere (e.g., a glovebox or under nitrogen/argon) and away from moisture. The 60% dispersion in mineral oil is safer to handle than the pure solid.[4] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[5]

Method 2: Acid-Catalyzed Cyclodehydration

This method is a straightforward and atom-economical approach that involves the intramolecular dehydration of a diol. For the synthesis of 2,2-dimethyltetrahydrofuran, the precursor is 4-methyl-1,4-pentanediol.

Mechanistic Rationale

The reaction proceeds via protonation of one of the hydroxyl groups by a strong acid, such as sulfuric acid (H₂SO₄), converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 or SN1-like fashion to form the cyclic ether. The formation of a stable five-membered ring is the driving force for this reaction.

Figure 2: Key steps in Acid-Catalyzed Cyclodehydration.
Experimental Protocol (Representative)

Objective: To synthesize 2,2-dimethyltetrahydrofuran from 4-methyl-1,4-pentanediol.

Materials:

  • 4-Methyl-1,4-pentanediol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A 250 mL round-bottom flask is equipped with a distillation apparatus. The flask is charged with 4-methyl-1,4-pentanediol (1.0 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction and Distillation: The mixture is heated to a temperature sufficient to cause cyclization and distillation of the product (boiling point of 2,2-dimethyltetrahydrofuran is approx. 93-95 °C). The distillate is collected.

  • Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and then purified by fractional distillation to yield pure 2,2-dimethyltetrahydrofuran. Industrial processes for similar dehydrations can achieve very high yields.[9][10]

Method 3: Oxymercuration-Demercuration

This two-step procedure provides a reliable method for the Markovnikov hydration of alkenes and can be adapted for the intramolecular cyclization of unsaturated alcohols. For the synthesis of 2,2-dimethyltetrahydrofuran, the starting material is 4-methyl-4-penten-1-ol.

Mechanistic Rationale

The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene, forming a cyclic mercurinium ion intermediate.[11][12] This intermediate prevents carbocation rearrangements, a common issue in acid-catalyzed hydrations. The hydroxyl group of the alcohol then acts as an intramolecular nucleophile, attacking the more substituted carbon of the mercurinium ion, leading to the formation of an organomercury substituted tetrahydrofuran. In the second step, demercuration is achieved by reduction with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[11]

Figure 3: Two-step workflow of Oxymercuration-Demercuration.
Experimental Protocol (Representative)

Objective: To synthesize 2,2-dimethyltetrahydrofuran from 4-methyl-4-penten-1-ol.

Materials:

  • 4-Methyl-4-penten-1-ol

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

  • Diethyl ether

Procedure:

  • Oxymercuration: To a stirred solution of mercuric acetate (1.1 eq) in a 1:1 mixture of THF and water (100 mL), 4-methyl-4-penten-1-ol (1.0 eq) is added. The mixture is stirred at room temperature for 1 hour.

  • Demercuration: A solution of 3 M NaOH (25 mL) is added, followed by the slow addition of 0.5 M NaBH₄ in 3 M NaOH (25 mL) at 0 °C.

  • Work-up: The mixture is stirred for an additional hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation.

Environmental and Safety Concerns

The primary drawback of this method is the use of highly toxic mercury compounds.[13] Mercury and its derivatives are persistent environmental pollutants and pose significant health risks.[14][15][16] Strict protocols for handling and disposal of mercury-containing waste are essential.[17] All mercury-contaminated materials must be collected and treated as hazardous waste according to institutional and regulatory guidelines.

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the saturation of unsaturated heterocycles. The synthesis of 2,2-dimethyltetrahydrofuran can be achieved by the hydrogenation of 2,2-dimethyl-2,5-dihydrofuran.

Mechanistic Rationale

The reaction involves the addition of hydrogen across the double bond of the dihydrofuran ring, catalyzed by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[18] The substrate and hydrogen gas adsorb onto the surface of the metal catalyst, where the H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond (syn-addition).[18]

Experimental Protocol (Representative)

Objective: To synthesize 2,2-dimethyltetrahydrofuran from 2,2-dimethyl-2,5-dihydrofuran.

Materials:

  • 2,2-Dimethyl-2,5-dihydrofuran

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Setup: A solution of 2,2-dimethyl-2,5-dihydrofuran (1.0 eq) in ethanol (100 mL) is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C (e.g., 1-5 mol%) is added.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged several times with hydrogen gas. The reaction is then stirred under a positive pressure of hydrogen (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting 2,2-dimethyltetrahydrofuran can be purified by distillation if necessary. High yields are often obtained with this method.

Cost and Equipment Considerations

While catalytic hydrogenation is a very clean and efficient method, the initial investment in high-pressure hydrogenation equipment can be substantial. The cost of palladium catalysts can also be a factor, although they are used in catalytic amounts and can often be recovered and reused.[19] The price of palladium can be volatile, which may affect the overall cost-effectiveness of this method on a large scale.[20]

Conclusion

The synthesis of 2,2-dimethyltetrahydrofuran can be accomplished through various alternative routes, each with its own set of advantages and challenges. The Intramolecular Williamson Ether Synthesis is a reliable method when the corresponding halo-alcohol is readily available. Acid-Catalyzed Cyclodehydration is an atom-economical and high-yielding process, but it may require harsh conditions and careful control to avoid side reactions. Oxymercuration-Demercuration offers excellent regioselectivity and avoids carbocation rearrangements but is severely hampered by the high toxicity and environmental concerns associated with mercury reagents. Finally, Catalytic Hydrogenation provides a clean and highly efficient route, particularly for larger-scale synthesis, although it requires specialized equipment and the cost of the catalyst can be a consideration.

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  • 2,2-Dimethyltetrahydrofuran's Greener Cousin: A Comparative Guide to 2-Methyltetrahydrofuran vs. Traditional Solvents. Benchchem.
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  • vinyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

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  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (2022). ACS Publications. [Link]

  • Williamson Ether Synthesis. Cambridge University Press.
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  • The Price of Palladium-Based Hydrogenation Catalysts: Drivers and Considerations.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Waste Reduction and Proper Waste Management of Products Containing Mercury. P2 InfoHouse.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. (2014). The Royal Society of Chemistry. [Link]

  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. (2022). National Institutes of Health. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Application Notes: Palladium on Carbon (Pd/C)
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Oxymercuration Demercuration of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Storing, Transporting and Disposing of Mercury. (2023). United States Environmental Protection Agency. [Link]

  • Mercury abatement in the environment: Insights from industrial emissions and fates in the environment. (2019). National Institutes of Health. [Link]

  • Oxymercuration Demercuration Reaction Mechanism. (2018). YouTube. [Link]

  • Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. (2018). MDPI. [Link]

  • A Comparative Guide to 2,2,5,5-Tetramethyltetrahydrofuran and Tetrahydrofuran as Solvents. Benchchem.
  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (2020).
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Semantic Scholar. [Link]

  • Efficient, carbon-neutral hydrogenation using a palladium membrane reactor. (2021). The University of British Columbia. [Link]

  • 2-Methylfuran hydrogenation to 2-methyltetrahydrofuran utilizing Ni/SiO2 catalysts in vapor-phase: Excellent stability via enhanced metal-support interaction.
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Semantic Scholar.
  • Supplementary Inform
  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. [Link]

  • Cyclodehydration of 1,4-butanediol to tetrahydrofuran catalyzed by supported silicotungstic acid.
  • Cascade engineered synthesis of γ-valerolactone, 1,4-pentanediol and 2-methyltetrahydrofuran from levulinic acid using novel Pd-Cu/ZrO2 catalyst and water as solvent.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Halopentan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit distinct biological activities and reaction kinetics. The 5-halopentan-2-ol series—encompassing 5-chloro-, 5-bromo-, and 5-iodopentan-2-ol—serves as a quintessential example of closely related structures where subtle changes in halogen substitution can significantly influence their physicochemical properties and, consequently, their spectroscopic signatures.

The Foundational Chemistry: Understanding Halogen Effects

The differentiation of 5-chloropentan-2-ol, 5-bromopentan-2-ol, and 5-iodopentan-2-ol via spectroscopic methods hinges on the distinct properties of the terminal halogen atom. The key differentiators are electronegativity and atomic size. Electronegativity decreases down the halogen group (Cl > Br > I), while atomic size and polarizability increase (I > Br > Cl). These fundamental atomic properties directly impact the electronic environment of the molecule, influencing bond vibrations, electron shielding, and fragmentation patterns upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural nuances between these isomers. Both ¹H and ¹³C NMR will exhibit predictable trends based on the inductive effect of the halogen.

¹H NMR Spectroscopy

The ¹H NMR spectra of all three isomers are expected to show six distinct signals corresponding to the protons on C1, C2, C3, C4, C5, and the hydroxyl group. The most significant variations will be observed for the protons on the carbon atoms closest to the halogen, particularly the C5 methylene protons.

Expected Chemical Shift Trends in ¹H NMR:

Proton5-chloropentan-2-ol (Predicted δ, ppm)5-bromopentan-2-ol (Predicted δ, ppm)5-iodopentan-2-ol (Predicted δ, ppm)Rationale
H5 (-CH₂X) ~3.5-3.7~3.4-3.6~3.2-3.4The chemical shift of the C5 protons is directly influenced by the electronegativity of the halogen. The more electronegative chlorine will deshield these protons the most, resulting in a downfield shift compared to bromine and iodine.
H4 (-CH₂-) ~1.8-2.0~1.9-2.1~2.0-2.2The inductive effect of the halogen diminishes with distance. A slight downfield shift might be observed for the chloro-isomer compared to the bromo- and iodo-isomers.
H3 (-CH₂-) ~1.5-1.7~1.5-1.7~1.5-1.7Minimal variation is expected for these protons as they are further removed from the influence of the halogen.
H2 (-CH(OH)-) ~3.7-3.9~3.7-3.9~3.7-3.9The chemical shift of this proton is primarily dictated by the adjacent hydroxyl group and is not expected to vary significantly with the terminal halogen.
H1 (-CH₃) ~1.2-1.3~1.2-1.3~1.2-1.3These protons are the furthest from the halogen, and their chemical shift will be nearly identical across the three isomers.
OH VariableVariableVariableThe chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

Disclaimer: The chemical shifts presented are estimations based on established principles and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

The effect of the halogen is more pronounced in the ¹³C NMR spectra, particularly for the carbon directly bonded to the halogen (C5).

Expected Chemical Shift Trends in ¹³C NMR:

Carbon5-chloropentan-2-ol (Predicted δ, ppm)5-bromopentan-2-ol (Predicted δ, ppm)5-iodopentan-2-ol (Predicted δ, ppm)Rationale
C5 (-CH₂X) ~45~34~7The "heavy atom effect" is prominent for C5. While chlorine's electronegativity causes a downfield shift, the large electron clouds of bromine and especially iodine lead to increased shielding and a significant upfield shift.
C4 (-CH₂-) ~32~33~35A slight downfield shift is expected as the halogen becomes less electronegative.
C3 (-CH₂-) ~29~29~29Minimal variation is anticipated for this carbon.
C2 (-CH(OH)-) ~68~68~68The chemical shift is dominated by the hydroxyl group and should be consistent across the isomers.
C1 (-CH₃) ~23~23~23No significant variation is expected.

Disclaimer: The chemical shifts presented are estimations based on established principles and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: A Window into Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For the 5-halopentan-2-ol isomers, the key distinguishing feature will be the C-X stretching vibration, which appears in the fingerprint region of the spectrum.

Expected IR Absorption Frequencies:

Functional Group5-chloropentan-2-ol (cm⁻¹)5-bromopentan-2-ol (cm⁻¹)5-iodopentan-2-ol (cm⁻¹)Characteristics
O-H stretch 3200-36003200-36003200-3600Broad, strong band indicative of the hydroxyl group.
C-H stretch 2850-30002850-30002850-3000Strong, sharp bands characteristic of sp³ C-H bonds.
C-O stretch 1050-11501050-11501050-1150Strong band in the fingerprint region.
C-Cl stretch 650-850--The C-Cl bond is stronger and involves a lighter atom than C-Br and C-I, resulting in a higher frequency vibration.
C-Br stretch -550-690-The C-Br stretch appears at a lower wavenumber than the C-Cl stretch due to the increased mass of bromine.
C-I stretch --500-600The C-I bond is the weakest and involves the heaviest halogen, leading to the lowest vibrational frequency.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. While all three isomers have different molecular weights, the fragmentation patterns will share similarities due to the common alcohol functional group, with distinct differences arising from the halogen.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C1-C2 bond is expected for all isomers, leading to a resonance-stabilized fragment at m/z 45. This is a characteristic fragmentation of 2-alkanols.

  • Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, leading to the formation of a radical cation of the corresponding alkene.

  • Halogen-Containing Fragments: The presence and nature of the halogen will be evident in the mass spectrum.

    • Isotopic Patterns: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in M and M+2 peaks for chlorine-containing fragments with a 3:1 intensity ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M and M+2 peaks of almost equal intensity for bromine-containing fragments. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern is observed.

    • Loss of HX: Elimination of HCl, HBr, or HI is a possible fragmentation pathway.

    • Loss of Halogen Radical: Cleavage of the C-X bond to lose a halogen radical (•Cl, •Br, or •I) will result in a fragment at M-35/37, M-79/81, or M-127, respectively.

Comparative Mass Spectrometry Data:

IsomerMolecular Ion (M⁺)Key Fragments (m/z)Isotopic Signature
5-chloropentan-2-ol 122/124104/106 (M-H₂O), 87 (M-Cl), 45 (alpha-cleavage)M/M+2 ratio of ~3:1 for chlorine-containing fragments.
5-bromopentan-2-ol 166/168148/150 (M-H₂O), 87 (M-Br), 45 (alpha-cleavage)M/M+2 ratio of ~1:1 for bromine-containing fragments.
5-iodopentan-2-ol 214196 (M-H₂O), 87 (M-I), 45 (alpha-cleavage)No characteristic isotopic pattern for iodine.

Experimental Protocols

Synthesis of 5-Halopentan-2-ols

A general and reliable method for the synthesis of 5-halopentan-2-ols is the hydrohalogenation of a suitable precursor, such as 4-penten-2-ol.

Step-by-Step Synthesis of 5-chloropentan-2-ol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-penten-2-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

This protocol can be adapted for the synthesis of 5-bromopentan-2-ol and 5-iodopentan-2-ol by using hydrogen bromide or hydrogen iodide, respectively.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-halopentan-2-ol isomers.

Logical Relationships in Spectroscopic Differentiation

Spectroscopic_Differentiation cluster_properties Key Atomic Properties cluster_spectroscopy Spectroscopic Observables Halogen Halogen Identity (Cl, Br, I) Electronegativity Electronegativity (Cl > Br > I) Halogen->Electronegativity Atomic_Mass Atomic Mass (I > Br > Cl) Halogen->Atomic_Mass Isotopes Isotopic Abundance (Cl: 3:1, Br: 1:1, I: 1:0) Halogen->Isotopes NMR_Shift NMR Chemical Shift (¹H and ¹³C) Electronegativity->NMR_Shift Inductive Effect IR_Frequency IR C-X Stretch Frequency Atomic_Mass->IR_Frequency Vibrational Mass Effect MS_Pattern MS Isotopic Pattern & Fragmentation Atomic_Mass->MS_Pattern Fragmentation Differences Isotopes->MS_Pattern Characteristic M/M+2 Peaks

Caption: Logical flow from halogen identity to observable spectroscopic differences.

Conclusion

The spectroscopic differentiation of 5-halopentan-2-ol isomers is a clear illustration of how subtle changes in molecular structure have a profound and predictable impact on analytical data. By understanding the fundamental principles of NMR, IR, and mass spectrometry, and the specific influences of halogen substituents, researchers can confidently identify and characterize these and other closely related compounds. While a complete experimental dataset for these specific isomers remains to be consolidated in the public domain, the predictive framework outlined in this guide provides a robust strategy for their analysis, underscoring the power of spectroscopy in modern chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

A Comparative Guide to the Analytical Standards of 5-Chloro-2-methylpentan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and characterization of intermediates are paramount. 5-Chloro-2-methylpentan-2-ol, a key building block, is no exception. Its quality directly impacts the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for the qualification of this compound analytical standards, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will delve into the practical application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven insights to ensure the integrity of your research and development endeavors.

The Genesis of Impurities: A Synthetic Perspective

To meaningfully assess the purity of an analytical standard, one must first understand the potential impurities that may arise during its synthesis. A common and efficient route to tertiary alcohols such as this compound is the Grignard reaction.[1][2][3][4][5][6] This involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with a suitable ketone, in this case, 5-chloro-2-pentanone.[7]

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 5_chloro_2_pentanone 5-Chloro-2-pentanone product This compound 5_chloro_2_pentanone->product + methylmagnesium_chloride Methylmagnesium Chloride methylmagnesium_chloride->product + hydrolysis_product Methane (from hydrolysis of Grignard reagent) methylmagnesium_chloride->hydrolysis_product Reacts with H2O to form dimer Biphenyl-like dimers (from Grignard coupling) methylmagnesium_chloride->dimer Self-coupling unreacted_ketone Unreacted 5-Chloro-2-pentanone product->unreacted_ketone Leads to

Caption: Synthetic pathway and potential impurities.

This synthetic route, while effective, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 5-chloro-2-pentanone is a likely impurity.

  • Grignard Reagent-Related Impurities: The Grignard reagent is highly reactive and sensitive to moisture.[8] Any residual water in the reaction solvent will quench the Grignard reagent, forming methane and magnesium salts. Side reactions, such as homo-coupling of the Grignard reagent, can also occur.

  • Isomeric Impurities: Depending on the purity of the starting materials, structural isomers may be present. For instance, 5-chloro-2-methylpentan-1-ol could be a potential impurity if the starting ketone contains isomeric precursors.[9]

A robust analytical standard must be certified with methodologies capable of separating and quantifying these potential impurities.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. For routine purity checks, a simpler, high-throughput method may suffice. However, for the certification of a primary reference standard, a combination of orthogonal techniques is often necessary to provide a comprehensive purity profile.

Technique Principle Strengths Limitations Primary Use Case
GC-MS Separation by volatility and partitioning, followed by mass-based identification.High sensitivity and specificity for volatile and semi-volatile compounds. Excellent for identifying unknown impurities.Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds can occur.Identification and quantification of volatile organic impurities.
HPLC-UV/RID Separation by polarity and partitioning in a liquid phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Lower resolution for highly volatile compounds compared to GC. UV detection requires a chromophore. Refractive Index Detection (RID) is universal but less sensitive.Purity assessment and quantification of the main component and non-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.Primary method, does not require a reference standard of the analyte. Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard.Absolute purity determination and certification of reference standards.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities in organic compounds.[10] Its high resolving power and the specificity of mass spectrometric detection allow for the confident identification of trace-level impurities, such as unreacted starting materials and side-products from the synthesis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10 mL of high-purity dichloromethane in a volumetric flask.

    • Prepare a series of calibration standards of potential impurities (e.g., 5-chloro-2-pentanone) in dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, operated in split mode (50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for initial screening and impurity identification. Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Data Analysis:

    • Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

    • Quantification is achieved by creating a calibration curve for each identified impurity.

    • Purity is reported as 100% minus the sum of all quantified impurities.

Sample Sample in Dichloromethane Injector GC Injector (250°C) Sample->Injector Column GC Column (DB-5ms) Injector->Column Separation Separation by Volatility Column->Separation MS Mass Spectrometer Separation->MS Detection Detection & Identification MS->Detection

Caption: GC-MS workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC) for Potency Assay

Rationale: While GC-MS excels at impurity profiling, HPLC is often the preferred method for accurately determining the potency (assay) of the main component, especially when dealing with standards that may contain non-volatile impurities.[11][12] Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or a Universal Evaporative Light Scattering Detector (ELSD) is suitable. An ion-exclusion column can be effective for separating alcohols.[13]

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 50 mg of the this compound standard and a certified reference standard (if available) into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: IC-Pak Ion-Exclusion Column (7 µm, 7.8 mm x 300 mm).[13]

    • Mobile Phase: 0.005 M Sulfuric Acid in water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector (RID) maintained at 35°C.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The purity of the sample is determined by comparing the peak area of the main component to that of the certified reference standard (external standard method).

    • Alternatively, purity can be assessed by area normalization, where the area of the main peak is divided by the total area of all peaks. This method assumes that all components have a similar response factor in the RID.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[14][15][16][17][18] The integral of a specific resonance is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard with a known purity, the purity of the analyte can be accurately calculated.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Solvent: DMSO-d6.

    • Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated. A D1 of 30 seconds is a good starting point.

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons at the C2 position) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Weigh Accurately weigh analyte and internal standard Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire ¹H NMR spectrum (long relaxation delay) Dissolve->Acquire Process Process spectrum (phase, baseline) Acquire->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Conclusion and Recommendations

The qualification of an analytical standard for this compound requires a multi-faceted approach. While a high-quality commercial standard from a reputable supplier, accompanied by a comprehensive Certificate of Analysis, provides a strong foundation, an in-house verification using orthogonal analytical techniques is highly recommended for critical applications in drug development.

  • For routine identity and purity confirmation: GC-MS provides an excellent combination of sensitivity and specificity for volatile impurities.

  • For accurate potency determination: HPLC-RID offers a robust method, particularly when a certified reference standard is available.

  • For the primary certification of a reference standard: qNMR is the method of choice for determining absolute purity without the need for an identical reference material.

By understanding the synthetic origin of potential impurities and applying the appropriate, validated analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their starting materials, ultimately contributing to the development of safe and effective medicines. The validation of these analytical procedures should be conducted in accordance with the principles outlined in the ICH Q2(R1) guideline to ensure regulatory compliance.[19][20][21][22]

References

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

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  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2019). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

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  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

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  • Royal Society of Chemistry. (2023). Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. [Link]

  • UNCW Institutional Repository. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. [Link]

  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]

  • ResearchGate. (2012). HPLC Analysis of Alcohols in Foods and Beverages. [Link]

  • Revistas UPR. (n.d.). HPLC method for analysis of substrate and products in beverage alcohol production. [Link]

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  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

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  • PubChem. (n.d.). 5-Chloro-2-methylpentan-1-ol. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Study.com. (n.d.). Show the steps for a Grignard synthesis of 2-methyl-2-heptanol using an alkyl halide and ketone. [Link]

  • Chegg.com. (2020). Solved In the synthesis of 2-methyl-pentan-2-ol from. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Chloro-2-methylpentan-2-ol, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies.[1] This guide provides an in-depth, objective comparison of the primary industrial synthesis of this compound via the Grignard reaction and an alternative approach involving the ring-opening of a cyclic ether. By examining the underlying chemical principles, experimental protocols, and key performance indicators, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound (CAS 7712-59-6) is a tertiary alcohol containing a reactive chlorine atom, making it a versatile bifunctional molecule.[2][3][4] Its structure allows for subsequent modifications at both the hydroxyl and chloro-functionalized positions, enabling the construction of more complex molecular architectures. The primary application of this intermediate lies in its conversion to other valuable compounds, such as 2,2-dimethyltetrahydrofuran.[1]

Method 1: The Grignard Reaction - A Classic Approach

The cornerstone of tertiary alcohol synthesis, the Grignard reaction, remains the most prevalent method for producing this compound. This method involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to the carbonyl group of 5-chloro-2-pentanone.

Mechanistic Rationale

The Grignard reaction's efficacy stems from the highly polarized carbon-magnesium bond in the organometallic reagent. This polarization renders the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The choice of an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium center, stabilizing the Grignard reagent.

Experimental Workflow: Grignard Synthesis

The synthesis is a two-step process: the preparation of the precursor, 5-chloro-2-pentanone, followed by the Grignard reaction itself.

cluster_0 Precursor Synthesis cluster_1 Grignard Reaction Start_A α-Acetyl-γ-butyrolactone Product_A 5-Chloro-2-pentanone Start_A->Product_A Hydrolysis & Decarboxylation Reagent_A Conc. HCl Reagent_A->Product_A Start_B 5-Chloro-2-pentanone Product_A->Start_B Intermediate_B Magnesium Alkoxide Start_B->Intermediate_B Nucleophilic Addition Reagent_B CH3MgBr in Ether Reagent_B->Intermediate_B Product_B This compound Intermediate_B->Product_B Acidic Workup (e.g., aq. NH4Cl)

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol:

Part A: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [5]

  • Reaction Setup: A mixture of concentrated hydrochloric acid (450 ml), water (525 ml), and α-acetyl-γ-butyrolactone (384 g, 3 moles) is placed in a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice bath.

  • Reaction Execution: The mixture is heated to initiate the evolution of carbon dioxide. The distillation is carried out rapidly. After collecting the initial distillate, water is added to the flask, and distillation is continued.

  • Workup and Purification: The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride, and the ether is removed by distillation. The crude 5-chloro-2-pentanone is then purified by fractional distillation. This process typically yields 287–325 g (79–90%) of the crude product.[5]

Part B: Grignard Reaction with 5-Chloro-2-pentanone

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) and a crystal of iodine are placed. A solution of methyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Ketone: The prepared solution of 5-chloro-2-pentanone (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath. The Grignard reagent is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for at least one hour.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Method 2: Ring-Opening of 2,2-Dimethyltetrahydrofuran - An Alternative Pathway

An alternative approach to this compound involves the acid-catalyzed ring-opening of 2,2-dimethyltetrahydrofuran. This method offers a potentially more direct route, avoiding the multi-step preparation of the ketone precursor required for the Grignard synthesis.

Mechanistic Rationale

The reaction proceeds via protonation of the ether oxygen by a strong acid, such as hydrochloric acid. This protonation makes the ether a good leaving group. The subsequent nucleophilic attack by the chloride ion at one of the adjacent carbon atoms leads to the opening of the five-membered ring. In the case of the unsymmetrical 2,2-dimethyltetrahydrofuran, the attack is regioselective, leading to the desired product.

Experimental Workflow: Ring-Opening Synthesis

cluster_0 Ring-Opening Reaction Start 2,2-Dimethyltetrahydrofuran Intermediate Protonated Ether Start->Intermediate Protonation Reagent Concentrated HCl Reagent->Intermediate Product This compound Intermediate->Product Nucleophilic Attack by Cl-

Caption: Workflow for the ring-opening synthesis of this compound.

Detailed Experimental Protocol:
  • Reaction Setup: 2,2-Dimethyltetrahydrofuran is dissolved in a suitable inert solvent. The solution is cooled in an ice bath.

  • Reaction Execution: Concentrated hydrochloric acid is added dropwise to the cooled solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction mixture is neutralized with a base, such as sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to give the crude product. Purification is achieved by vacuum distillation.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. It is important to note that the yield and reaction conditions for the ring-opening of 2,2-dimethyltetrahydrofuran to the specific target molecule are not as extensively documented in readily available literature as the Grignard approach. The data presented for the alternative method is based on general principles of similar reactions and may require optimization.

ParameterMethod 1: Grignard ReactionMethod 2: Ring-Opening of 2,2-Dimethyltetrahydrofuran
Starting Materials α-Acetyl-γ-butyrolactone, Methyl Grignard Reagent2,2-Dimethyltetrahydrofuran, Concentrated HCl
Number of Steps 2 (Precursor synthesis + Grignard reaction)1
Typical Yield High (for both steps)Potentially moderate to high (requires optimization)
Reaction Conditions Anhydrous conditions required for Grignard stepAcidic conditions, moderate temperatures
Reagent Sensitivity Grignard reagent is highly sensitive to moisture and protic solventsLess sensitive reagents
Safety Considerations Handling of reactive Grignard reagent and flammable etherUse of concentrated acid
Scalability Well-established for large-scale productionPotentially scalable, but may require specialized equipment for handling acid
Cost-Effectiveness Dependent on the cost of the lactone precursor and Grignard reagentPotentially more cost-effective due to fewer steps and cheaper reagents

Conclusion and Recommendations

The choice between the Grignard reaction and the ring-opening of a cyclic ether for the synthesis of this compound depends on several factors, including the desired scale of production, available starting materials, and the technical capabilities of the laboratory.

The Grignard reaction is a well-established and high-yielding method, making it a reliable choice for consistent production. However, it involves a multi-step process and requires the handling of sensitive and hazardous reagents.

The ring-opening of 2,2-dimethyltetrahydrofuran presents a more atom-economical and potentially cost-effective alternative due to its single-step nature and the use of less sensitive reagents. This method, however, may require significant optimization to achieve high yields and purity.

For researchers and drug development professionals, the Grignard route offers a proven and predictable path to the desired intermediate. For process chemists focused on large-scale, cost-effective synthesis, the investigation and optimization of the ring-opening methodology could prove to be a worthwhile endeavor. Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the specific project requirements and a thorough risk-benefit analysis of each approach.

References

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A Comparative Guide to the Green Synthesis of 5-Chloro-2-methylpentan-2-ol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthesis through Green Chemistry Metrics

The synthesis of 5-Chloro-2-methylpentan-2-ol, a key building block in the pharmaceutical industry, presents an opportunity to apply the principles of green chemistry to create more sustainable and efficient manufacturing processes. This guide provides an in-depth comparison of two potential synthetic routes—a traditional Grignard reaction and a Prins-type reaction—evaluated through the lens of established green chemistry metrics. By examining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to make informed decisions that align with both economic and environmental goals.

Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the efficiency and environmental impact of synthetic routes are of paramount importance. The concept of "green chemistry" provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) offer quantitative measures to assess the "greenness" of a reaction, guiding chemists toward more sustainable practices.[1][2] This guide will apply these metrics to two distinct syntheses of this compound, offering a clear comparison of their relative merits.

Synthetic Route 1: The Grignard Reaction Pathway

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[2] In the context of synthesizing this compound, a plausible route involves the reaction of 5-chloro-2-pentanone with a methyl Grignard reagent, such as methylmagnesium iodide. This two-step synthesis begins with the preparation of the chloroketone precursor.

Step 1: Synthesis of 5-Chloro-2-pentanone

A well-documented procedure for the synthesis of 5-chloro-2-pentanone starts from α-acetyl-γ-butyrolactone.[1] This method involves the acid-catalyzed hydrolysis and decarboxylation of the starting material, followed by chlorination.

Reaction Scheme:

Grignard_Step1 alpha-acetyl-gamma-butyrolactone alpha-acetyl-gamma-butyrolactone 5-chloro-2-pentanone 5-chloro-2-pentanone alpha-acetyl-gamma-butyrolactone->5-chloro-2-pentanone  HCl, H2O, Heat

Caption: Synthesis of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone.

Step 2: Grignard Reaction to Yield this compound

The second step involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of 5-chloro-2-pentanone.

Reaction Scheme:

Grignard_Step2 5-chloro-2-pentanone 5-chloro-2-pentanone Intermediate_alkoxide Intermediate_alkoxide 5-chloro-2-pentanone->Intermediate_alkoxide  1. CH3MgI, Diethyl Ether This compound This compound Intermediate_alkoxide->this compound  2. H3O+ workup

Caption: Grignard reaction of 5-chloro-2-pentanone to form this compound.

Synthetic Route 2: The Prins-Type Reaction Pathway

The Prins reaction offers an alternative approach, involving the electrophilic addition of a ketone (acetone) to an alkene (allyl chloride) in the presence of an acid catalyst.[3] This reaction can proceed in a single step to generate the desired chloro-alcohol.

Reaction Scheme:

Prins_Reaction Allyl_chloride Allyl chloride This compound This compound Allyl_chloride->this compound  Lewis Acid (e.g., SnCl4) Acetone Acetone Acetone->this compound  Lewis Acid (e.g., SnCl4)

Caption: Prins-type reaction for the synthesis of this compound.

Green Chemistry Metrics: A Quantitative Comparison

Table 1: Green Chemistry Metrics for the Synthesis of 5-Chloro-2-pentanone (Grignard Route, Step 1) [1]

MetricFormulaValue
Atom Economy (MW of desired product / Σ MW of all reactants) x 100%40.5%
Reaction Mass Efficiency (RME) (Mass of isolated product / Σ Mass of all reactants) x 100%32.4% - 36.5%
E-Factor (Total waste / Mass of product)1.7 - 2.1
Process Mass Intensity (PMI) (Total mass of input / Mass of product)2.7 - 3.1

Table 2: Hypothetical Green Chemistry Metrics Comparison for this compound Synthesis

MetricGrignard Route (Step 2 - Hypothetical)Prins-Type Reaction (Hypothetical)
Atom Economy ~85%100%
Reaction Mass Efficiency (RME) ~68% (assuming 80% yield)~70% (assuming 70% yield)
E-Factor >1 (likely higher due to solvent and workup)Potentially lower than Grignard route
Process Mass Intensity (PMI) Significantly higher due to multi-step processPotentially lower due to single-step process

Analysis of Metrics:

From a theoretical standpoint, the Prins-type reaction exhibits a significant advantage in Atom Economy , as it is an addition reaction where all reactant atoms are incorporated into the final product. The Grignard reaction, while having a high atom economy for the second step, is penalized by the lower atom economy of the precursor synthesis.

However, Reaction Mass Efficiency (RME) , which accounts for reaction yield, provides a more practical comparison. Here, the two routes appear more comparable, with the final outcome heavily dependent on the achievable yields.

The E-Factor and Process Mass Intensity (PMI) are where the differences become more pronounced. The multi-step nature of the Grignard synthesis, involving the preparation and isolation of an intermediate, inherently generates more waste and requires a larger mass of materials per unit of product, leading to a higher PMI. The single-step Prins reaction has the potential for a significantly lower PMI, a key metric for industrial-scale production.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-pentanone (Grignard Route, Step 1)[1]

Materials:

  • α-Acetyl-γ-butyrolactone (384 g, 3 moles)

  • Concentrated hydrochloric acid (450 ml)

  • Water (525 ml + 450 ml for distillation)

  • Diethyl ether (3 x 150 ml for extraction)

  • Anhydrous calcium chloride (25 g + 25 g)

Procedure:

  • Combine concentrated hydrochloric acid (450 ml), water (525 ml), and α-acetyl-γ-butyrolactone (384 g) in a 2-liter distilling flask.

  • Heat the mixture to initiate the reaction, which is accompanied by the evolution of carbon dioxide.

  • Distill the mixture rapidly. After collecting 900 ml of distillate, add an additional 450 ml of water to the flask and continue distillation to collect another 300 ml.

  • Separate the organic layer from the distillate and extract the aqueous layer with three 150 ml portions of diethyl ether.

  • Combine the organic layer and ether extracts and dry with anhydrous calcium chloride.

  • Remove the ether by distillation.

  • The crude 5-chloro-2-pentanone (287–325 g, 79–90% yield) can be further purified by fractional distillation.

Protocol 2: Hypothetical Protocol for Grignard Synthesis of this compound

Materials:

  • 5-Chloro-2-pentanone

  • Methylmagnesium iodide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place a solution of 5-chloro-2-pentanone in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the methylmagnesium iodide solution from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture again in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Protocol 3: Hypothetical Protocol for Prins-Type Synthesis of this compound

Materials:

  • Allyl chloride

  • Acetone

  • Tin(IV) chloride (SnCl4)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve allyl chloride and acetone in anhydrous dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a solution of tin(IV) chloride in dichloromethane.

  • Stir the reaction mixture at 0°C for several hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography or vacuum distillation.

Visualization of Workflows

Green_Chemistry_Workflow cluster_Grignard Grignard Route cluster_Prins Prins-Type Route G_Start α-Acetyl-γ-butyrolactone G_Step1 Synthesize 5-chloro-2-pentanone G_Start->G_Step1 G_Step2 Grignard Reaction with CH3MgI G_Step1->G_Step2 G_Product This compound G_Step2->G_Product Analysis Calculate Green Chemistry Metrics (Atom Economy, RME, E-Factor, PMI) G_Product->Analysis P_Start Allyl Chloride + Acetone P_Reaction One-Pot Prins Reaction P_Start->P_Reaction P_Product This compound P_Reaction->P_Product P_Product->Analysis Comparison Comparison Analysis->Comparison Compare Routes

Caption: Workflow for the comparative green chemistry analysis of this compound synthesis.

Conclusion and Future Outlook

This comparative guide demonstrates the utility of green chemistry metrics in evaluating and optimizing synthetic routes. While the Grignard reaction is a well-established method, its multi-step nature and reliance on a precursor with moderate atom economy result in a less favorable green chemistry profile compared to the potentially more efficient Prins-type reaction.

The Prins-type reaction, with its 100% theoretical atom economy, represents a more elegant and sustainable approach on paper. However, the practical realization of this route with high yield and selectivity is crucial for its industrial application. Further research and optimization of the Prins reaction conditions, including the choice of a recyclable and environmentally benign Lewis acid catalyst, could solidify its position as the superior method for the green synthesis of this compound.

For drug development professionals, the adoption of greener synthetic routes not only minimizes environmental impact but also often leads to more cost-effective and safer processes, aligning with the long-term goals of sustainable pharmaceutical manufacturing.

References

  • Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 34, p.23 (1954). [Link]

  • Arundale, E., & Mikeska, L. A. (1952). The Prins Reaction. Chemical Reviews, 51(3), 505–555. [Link]

  • Overman, L. E., & Wolfe, J. P. (1996). The Prins-Pinacol Reaction. The Journal of Organic Chemistry, 61(18), 6106–6109. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Andraos, J. (2005). Unification of reaction metrics for green chemistry: applications to reaction analysis. Organic Process Research & Development, 9(2), 149-163. [Link]

  • Eissen, M., & Metzger, J. O. (2002). Environmental performance metrics for daily use in synthetic chemistry. Chemistry–A European Journal, 8(16), 3580-3585. [Link]

  • American Chemical Society. (n.d.). Process Mass Intensity. ACS Green Chemistry Institute. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Chloro-2-pentanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Allyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Acetone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). alpha-Acetyl-gamma-butyrolactone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methylmagnesium iodide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tin(IV) chloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-methylpentan-2-ol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a culture of safety and deep understanding.

Hazard Identification and Chemical Profile

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. As a halogenated tertiary alcohol, its primary risks include flammability and irritation. While comprehensive toxicological data is not fully available, information from structurally similar compounds and regulatory notifications allows for a robust safety assessment. According to notifications provided to the European Chemicals Agency (ECHA), related substances are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1].

Proper disposal is not merely a suggestion but a regulatory mandate. Due to its chlorine atom, this compound is classified as a halogenated organic compound [2][3]. This classification is critical as it dictates the specific waste stream and disposal technology required by environmental regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[4][5].

Table 1: Chemical and Safety Properties of this compound

PropertyValueSource
Chemical Name This compound[6][7]
CAS Number 7712-59-6[6][8][9]
Molecular Formula C₆H₁₃ClO[6][7][8]
Molecular Weight 136.62 g/mol [6][7]
Known Hazards Flammable Liquid and Vapor, Causes Skin Irritation, Causes Serious Eye Irritation, May Cause Respiratory Irritation.[1][10]
Disposal Classification Halogenated Organic Waste[2][3]

Immediate Safety Protocols: Pre-Disposal Handling

Before beginning any disposal procedure, ensure that all necessary engineering controls and personal protective equipment (PPE) are in place. The primary goal is to minimize all routes of exposure.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of flammable vapors. Ensure that an eyewash station and safety shower are readily accessible[11].

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.

    • Skin Protection : Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and replaced if signs of degradation appear. A lab coat is mandatory to protect against skin contact.

    • Respiratory Protection : If there is a risk of inhalation, especially outside of a fume hood during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Fire and Explosion Prevention : This compound is flammable[10]. Vapors are heavier than air and may travel to a source of ignition. Keep the chemical and its waste away from all sources of ignition, including open flames, hot plates, and sparks[12]. Use only non-sparking tools when handling containers[12][13].

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the chemical waste disposal workflow. The rationale is both regulatory and economic. Halogenated organic compounds require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins[2]. This process is significantly more expensive than fuel blending, which is a common disposal method for non-halogenated solvents[14].

Mixing even a small amount of a halogenated compound like this compound into a non-halogenated waste stream contaminates the entire container, forcing it to be treated as halogenated waste[3][14]. This dramatically increases disposal costs and regulatory burden.

The following workflow diagram illustrates the essential decision-making process for segregating laboratory waste.

WasteSegregation cluster_workflow Waste Segregation Workflow start Waste Generated: This compound decision Does the compound contain a Halogen (F, Cl, Br, I)? start->decision process_halogenated Collect in a designated 'HALOGENATED ORGANIC WASTE' container. decision->process_halogenated  Yes   process_non_halogenated Collect in a 'NON-HALOGENATED ORGANIC WASTE' container. decision->process_non_halogenated  No   end_disposal Container is properly labeled, closed, and stored for pickup by Environmental Health & Safety (EHS). process_halogenated->end_disposal

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 5-Chloro-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous attention to safety protocols is the bedrock of groundbreaking research. This guide provides an in-depth, practical framework for the safe handling of 5-Chloro-2-methylpentan-2-ol, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower you, our scientific partners, to work confidently and securely.

Understanding the Risks: Hazard Profile of this compound

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] While comprehensive toxicological data is not fully available, the known hazards necessitate a cautious and well-planned approach to its handling.[3]

The primary routes of exposure are through skin contact, eye contact, and inhalation.[4] Therefore, our personal protective equipment (PPE) strategy is designed to create effective barriers against these routes.

Core Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct selection and use of PPE. For this compound, the following are mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.[1][2] The choice of glove material should be based on breakthrough time and permeation rate; consult glove manufacturer data for specific recommendations.
Body Protection Laboratory coat.A standard lab coat is sufficient for small-scale operations to protect against incidental contact. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or suit may be necessary.
Respiratory Protection Not typically required under normal use with adequate ventilation.Use in a well-ventilated area, such as a chemical fume hood, is the primary means of controlling exposure to vapors.[2][4] If ventilation is inadequate or in the event of a large spill, a respirator with an appropriate cartridge may be necessary.
A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before use.

  • Eye/Face Protection: Put on your chemical safety goggles. If a face shield is required, it should be worn over the goggles.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Eye/Face Protection: Remove your goggles or face shield.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[5]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Keep the container tightly closed when not in use.[1][3]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3][4] This compound is a flammable liquid.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[2][4]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not empty into drains.[4]

Visualizing Your Safety Workflow

To further clarify the decision-making process for PPE selection and safe handling, the following workflow diagram is provided.

PPE_Workflow PPE Selection and Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_disposal Disposal and Cleanup A Assess Task and Scale B Review Safety Data Sheet (SDS) A->B Consult Hazards D Task-Specific: - Face Shield (splash risk) - Chemical Apron (large volume) A->D C Mandatory: - Chemical Goggles - Nitrile Gloves - Lab Coat B->C E Respiratory Protection (if inadequate ventilation) B->E F Work in a Chemical Fume Hood C->F G Ground Equipment (static prevention) F->G H Keep Away from Ignition Sources G->H I Segregate as Hazardous Waste H->I J Follow Institutional Disposal Procedures I->J K Decontaminate Work Area J->K

Caption: Workflow for PPE selection and safe handling of this compound.

Conclusion

By integrating these safety protocols into your daily laboratory practices, you create a robust shield against the potential hazards of this compound. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your research.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7712-59-6,this compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 7712-59-6. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.